Azodicarbonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
carbamoyliminourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZUGNYVDXMRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N=NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024553 | |
| Record name | Azodicarbonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-77-3 | |
| Record name | Azodicarbonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azodicarbonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azodicarbonamide from Urea and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Azodicarbonamide (ADA), a yellow-orange crystalline solid, is a widely used industrial chemical. Its principal application is as a blowing agent in the production of foamed plastics and rubbers, where its thermal decomposition yields nitrogen, carbon monoxide, carbon dioxide, and ammonia (B1221849) gases.[1][2] It also sees use as a flour bleaching agent and dough conditioner in some countries.[3][4]
The industrial synthesis of this compound is a two-step process. The first step involves the condensation reaction of urea (B33335) with hydrazine (B178648) (or its salts) to produce an intermediate compound, 1,2-hydrthis compound, more commonly known as biurea (B89910).[2][5][6] The second step is the oxidation of this biurea intermediate to yield the final product, this compound.[2][4]
This guide provides a detailed overview of this synthesis pathway, including experimental protocols, quantitative data, and process diagrams.
Part 1: Synthesis of Biurea (1,2-Hydrthis compound)
The initial stage of production is the formation of biurea from the reaction of urea and hydrazine.[4] This condensation reaction can be performed under various conditions, including acidic, alkaline, or acid-free environments.[7][8][9][10] The most common industrial methods often employ an acidic medium to catalyze the reaction.[2][8][11]
Reaction Pathway
The idealized chemical equation for the formation of biurea is:
2 (NH₂)₂CO + N₂H₄ → NH₂CONHNHCONH₂ + 2 NH₃ (Urea + Hydrazine → Biurea + Ammonia)
Experimental Protocols
Several methods for biurea synthesis have been documented. The choice of protocol can affect reaction time, yield, and purity.
Method 1: Acid-Catalyzed Condensation (Sulfuric Acid) This is a widely cited laboratory and industrial-scale method.[2][11]
-
Materials : Hydrazine hydrate (B1144303) (or hydrazine sulfate), urea, sulfuric acid, distilled water.
-
Procedure :
-
In a suitable reaction vessel (e.g., a two-neck, round-bottom flask), hydrazine hydrate (1 equivalent) is dissolved in distilled water.
-
The solution is acidified by the dropwise addition of sulfuric acid (e.g., 50% solution) until a pH of 3-5 is achieved. If using hydrazine sulfate, this pre-acidification may be adjusted.
-
Urea (3 equivalents) is added to the acidified hydrazine solution.
-
The reaction mixture is heated to reflux (approximately 105-125°C) with continuous stirring.[7]
-
The reaction is maintained at reflux for a period of 5 to 9 hours.[2] Throughout the process, the pH should be monitored and maintained within the acidic range (pH 2-5) by adding acid as needed.[2]
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The precipitated white crystalline biurea is collected by filtration, washed with warm water, and dried.
-
Method 2: Acid-Free Condensation This approach avoids the use of strong acids, potentially reducing equipment corrosion and simplifying waste treatment.[7][9]
-
Materials : Refined hydrazine hydrate, urea.
-
Procedure :
-
Refined hydrazine hydrate and solid urea are charged into a reaction kettle. The weight ratio of effective hydrazine to urea is typically maintained between 0.21 and 0.27.[7]
-
The reaction temperature is controlled at 115-125°C for 8-10 hours under pressure (1.2-3.8 bars) to facilitate the reaction and manage the ammonia byproduct.[7][12]
-
The resulting biurea can be directly used in the subsequent oxidation step without isolation.[12]
-
Quantitative Data for Biurea Synthesis
| Parameter | Acid-Catalyzed Method | Acid-Free Method | Reference |
| Reactant Ratio | 1 eq. Hydrazine : 3 eq. Urea | 0.21-0.27 Hydrazine:Urea (w/w) | [7] |
| Temperature | 105 - 125 °C | 115 - 125 °C | [7] |
| Pressure | Atmospheric | 1.2 - 3.8 bar | [12] |
| Reaction Time | 5 - 9 hours | 8 - 10 hours | [7] |
| pH | 2 - 5 | Not Applicable | [2] |
| Catalyst | Sulfuric Acid / HCl | None | [11][13] |
| Yield | >92% | Not specified, but direct use implies high conversion | [13] |
Part 2: Oxidation of Biurea to this compound
The second and final stage is the oxidation of the biurea intermediate. This step converts the hydrazine bridge (-NH-NH-) into an azo group (-N=N-), resulting in the characteristic yellow-orange this compound.[4] Various oxidizing agents can be employed, including sodium hypochlorite, chlorine, sodium chlorate, and hydrogen peroxide.[1][2][3][11] The use of greener oxidants like hydrogen peroxide is gaining traction due to reduced environmental impact.[7][14][15]
Reaction Pathway
The general equation for the oxidation of biurea is:
NH₂CONHNHCONH₂ + [O] → NH₂CON=NCONH₂ + H₂O (Biurea + Oxidizing Agent → this compound + Byproducts)
Experimental Protocols
Method 1: Hydrogen Peroxide Oxidation This method is considered more environmentally friendly as its primary byproduct is water.[7]
-
Materials : Biurea, hydrogen peroxide (e.g., 30-60%), a bromide catalyst (e.g., potassium bromide, sodium bromide, or HBr), water.[14][16]
-
Procedure :
-
A suspension of biurea (1 equivalent) is prepared in water.
-
A catalytic amount of a bromide compound (e.g., 10 mol% potassium bromide) is added to the suspension. An acid, such as sulfuric or hydrochloric acid, may be added to maintain a pH between 1.0 and 5.0.[17]
-
The mixture is brought to a reaction temperature between 30°C and 70°C.[16][17]
-
Hydrogen peroxide is added dropwise to the stirred suspension over a period of 30-60 minutes.[16]
-
The reaction is allowed to proceed with stirring for an additional 1-2 hours after the H₂O₂ addition is complete.[16]
-
The resulting yellow precipitate of this compound is collected by filtration, washed with water, and dried.
-
Method 2: Electrochemical Oxidation A novel and green alternative involves the anodic oxidation of biurea.[6]
-
Materials : Biurea, potassium bromide, hydrochloric acid, water, graphite (B72142) electrodes.
-
Procedure :
-
Synthesized biurea (1 eq.) and potassium bromide (10 mol%) are suspended in a solution of water and hydrochloric acid in an undivided electrochemical cell equipped with two graphite electrodes.
-
The reaction is conducted at 20°C with vigorous stirring.
-
A constant potential is applied to the cell in cycles (e.g., 0.1 V for 5 minutes, followed by a 3-minute pause, repeated six times).
-
The total reaction time is approximately 45 minutes.
-
The yellow precipitate is collected by filtration, washed with water, and dried at room temperature.
-
Quantitative Data for Biurea Oxidation
| Parameter | H₂O₂ Oxidation | Electrochemical Oxidation | Reference |
| Oxidizing Agent | Hydrogen Peroxide | Electric Potential | [15] |
| Catalyst | Bromide compound (KBr, NaBr, etc.) | Potassium Bromide | [14] |
| Temperature | 30 - 70 °C | 20 °C | [16][17] |
| Reaction Time | 1.5 - 12 hours | ~45 minutes | [16][17] |
| pH | 1.0 - 5.0 | Acidic (HCl) | [17] |
| Yield | >95% | Not specified, but "complete conversion" noted | [6][14][15] |
Process Visualization
The overall synthesis can be visualized as a two-step logical workflow.
Caption: Overall workflow for this compound synthesis.
Caption: Experimental workflow for acid-catalyzed biurea synthesis.
References
- 1. This compound (CICADS) [inchem.org]
- 2. ijnc.ir [ijnc.ir]
- 3. acs.org [acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biurea - Wikipedia [en.wikipedia.org]
- 6. Green Synthesis of this compound (ADCA) Foaming Agent via Electrosynthesis of Hydrthis compound (Biurea) [orgchemres.org]
- 7. CN103755599A - Preparation process of this compound - Google Patents [patents.google.com]
- 8. ijnc.ir [ijnc.ir]
- 9. Kinetics of Biurea Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment-Academax [academax.com]
- 10. Process Data set: this compound production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 11. globallcadataaccess.org [globallcadataaccess.org]
- 12. DE2532380A1 - Hydrthis compound from urea and hydrazine or hydrazine hydrate - at 105-140 degree C and 1.2-3.8 bars pressure without a catalyst - Google Patents [patents.google.com]
- 13. CN1295210C - Biurea synthesis technology - Google Patents [patents.google.com]
- 14. The discussion on synthesis process of this compound [ijnc.ir]
- 15. Study on Catalytic Synthesis of this compound with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]
- 16. US3876622A - Process for the preparation of azodicarbonamides modified with metallic compounds - Google Patents [patents.google.com]
- 17. US4088643A - Process for the production of this compound - Google Patents [patents.google.com]
Azodicarbonamide chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of azodicarbonamide (ADA), detailing its chemical properties, synthesis, mechanisms of action, and analytical methodologies. The information is intended for a technical audience and is presented to facilitate research and development activities.
Core Chemical Properties
This compound is a yellow to orange-red, odorless, crystalline powder.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| Chemical Formula | C₂H₄N₄O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 116.08 g/mol | [1][2][3][4][7][8] |
| IUPAC Name | (E)-carbamoyliminourea | [8] |
| CAS Number | 123-77-3 | [2][3] |
| Appearance | Yellow to orange-red crystalline powder | [1][8] |
| Melting Point | 220-225 °C (decomposes) | [1][3] |
| Solubility | Practically insoluble in water and common solvents; soluble in dimethyl sulfoxide (B87167) (DMSO). | [1][2][8][9] |
| Density | ~1.65 g/cm³ | [1][3] |
Synthesis of this compound
The industrial production of this compound is typically a two-step process. The first step involves the formation of biurea (B89910) from the reaction of urea (B33335) and hydrazine (B178648). The subsequent step is the oxidation of the resulting biurea to yield this compound.
An idealized equation for the synthesis involves treating urea with hydrazine to form biurea.[10] The biurea is then oxidized using agents like gaseous chlorine or sodium hypochlorite (B82951) (NaOCl) to produce this compound.[10][11]
Mechanism of Action
This compound's primary applications stem from its decomposition and oxidative properties.
3.1 As a Blowing Agent
The principal use of this compound is in the production of foamed plastics and rubbers.[5][10] Upon thermal decomposition at temperatures around 200°C, it breaks down to produce a mixture of gases, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia.[10] These gases are trapped within the polymer matrix, creating a cellular structure and forming a foamed product.[10] Additives can be used to modify the decomposition temperature to suit different polymers.[10]
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound (ADCA) - Ataman Kimya [atamanchemicals.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. This compound | 123-77-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound (ADA) | American Society of Baking [asbe.org]
- 7. This compound | CAS#:123-77-3 | Chemsrc [chemsrc.com]
- 8. This compound | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
The Thermal Decomposition of Azodicarbonamide: A Technical Guide to Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Azodicarbonamide (ADC), a widely utilized chemical blowing agent, undergoes a complex thermal decomposition process that is critical to its application in various industries. A thorough understanding of its decomposition mechanism and the kinetics governing this process is paramount for optimizing its performance and ensuring safety. This technical guide provides an in-depth analysis of the thermal degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate chemical pathways.
The Mechanism of Thermal Decomposition
The thermal decomposition of this compound is an exothermic and often autocatalytic process that proceeds through multiple, sometimes competing, reaction pathways.[1][2] The decomposition typically initiates at temperatures around 200-210°C for pure ADC, though this can be significantly lowered by the presence of activators or "kickers" such as zinc oxide or zinc stearate.[1][3][4]
The decomposition process can be broadly categorized into primary and secondary reactions, yielding a mixture of gaseous products and solid residues.
Primary Decomposition Pathways
Two main primary decomposition pathways are proposed to occur concurrently:[2]
-
Pathway 1: Formation of Biurea (B89910). In this pathway, this compound decomposes to form biurea, nitrogen gas, and the highly reactive intermediate, isocyanic acid (HNCO).[2]
-
Pathway 2: Formation of Urazole. Alternatively, this compound can decompose to yield urazole, nitrogen gas, isocyanic acid, and ammonia (B1221849).[2]
At lower temperatures (around 170°C), the formation of biurea is reportedly twice as frequent as the formation of urazole.[2]
A multi-stage decomposition has also been described:[1][5]
-
Stage 1 (180-220°C): This stage is characterized by the release of nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO), with biurea being a major component of the solid residue.[1][5]
-
Stage 2 (220-320°C): As the temperature increases, the decomposition of intermediates leads to the evolution of ammonia (NH₃) and further isocyanic acid.[1]
-
Stage 3: In the final stage, the remaining solid residue, including urazole, decomposes to produce ammonia and carbon dioxide (CO₂).[5]
Secondary Reactions and Final Products
The isocyanic acid (HNCO) generated during the primary decomposition is a key intermediate that participates in several secondary reactions, leading to the formation of various stable solid products:[2]
-
Formation of Cyanuric Acid and Cyamelide: Isocyanic acid can trimerize to form cyanuric acid or polymerize to cyamelide.[2]
-
Reaction with Water: In the presence of moisture, isocyanic acid can hydrolyze to produce ammonia and carbon dioxide.
-
Formation of Urea: Isocyanic acid can also react with ammonia to form urea.[2]
The final solid residue is a mixture of biurea, urazole, and cyanuric acid.[2] The gaseous products primarily consist of nitrogen, carbon monoxide, carbon dioxide, and ammonia.[1][2] The gas composition is approximately 65% nitrogen and 32% carbon monoxide, with the remainder being other gases.[1] The decomposition results in about 35% gaseous products, 40% solid residue, and 25% sublimate.[1]
Kinetics of Thermal Decomposition
The kinetics of this compound decomposition are complex and have been shown to be highly dependent on the experimental conditions (e.g., heating rate, atmosphere) and the kinetic model applied for analysis.[6] The reaction is often described as autocatalytic, where the reaction products can accelerate the decomposition of the remaining reactant.[1]
Kinetic Parameters
A range of activation energies (Ea) and pre-exponential factors (A) have been reported, reflecting the complexity of the process. The choice of the kinetic model (e.g., first-order, Prout-Tompkins) significantly influences the calculated parameters.[6]
| Parameter | Value | Method | Conditions/Notes | Reference |
| Activation Energy (Ea) | 228 kJ/mol | Volumetric | Near-constant rate portion of decomposition. | [2] |
| Activation Energy (Ea) | 132 kJ/mol | Volumetric | First stage of decomposition. | [6] |
| Pre-exponential Factor (A) | 1 x 10¹² s⁻¹ | Volumetric | First stage of decomposition. | [6] |
| Activation Energy (Ea) | 736 kJ/mol | Dynamic DSC | First-order reaction scheme assumed. | [6] |
| Pre-exponential Factor (A) | 10⁷⁰ s⁻¹ | Dynamic DSC | Compensates for the high Ea. | [6] |
| Activation Energy (Ea) | 1566 kJ/mol | Non-isothermal DSC | G1 model (formally first-order). | [6] |
| Activation Energy (Ea) | 37.29 kcal/mol (~156 kJ/mol) | DSC/ARC | - | [7] |
| Heat of Decomposition | 86 cal/g (~10 kcal/mol) | - | - | [1] |
| Heat of Decomposition | 144-150 cal/g | DSC | - | [7] |
| Heat of Decomposition | 274-296 cal/g | ARC | - | [7] |
| Heat of Decomposition | 306.7 J/g | DSC | - | [8] |
Note: The significant variation in activation energy highlights the importance of specifying the analytical method and kinetic model when reporting kinetic parameters for ADC decomposition.
Experimental Protocols
The study of this compound's thermal decomposition primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS), often in a coupled TGA-MS setup.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This hyphenated technique provides simultaneous information on mass loss (TGA) and the identity of evolved gaseous products (MS).
Objective: To determine the temperature-dependent mass loss of ADC and identify the corresponding evolved gaseous products.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 0.5-5 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[9]
-
Instrument Setup:
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant linear heating rate (e.g., 10°C/min).[10]
-
An initial isothermal period may be included to allow for stabilization.
-
-
Data Acquisition:
-
The TGA records the sample mass as a function of temperature and time.
-
The MS continuously samples the evolved gases from the TGA furnace. It can be operated in scan mode (e.g., scanning a mass-to-charge ratio, m/z, range of 1-300 amu) to identify unknown products or in selected ion monitoring (SIM) mode to track specific known gases (e.g., m/z 28 for N₂ and CO, m/z 44 for CO₂, m/z 17 for NH₃, m/z 43 for HNCO).[10]
-
-
Data Analysis: The TGA data (mass loss vs. temperature) is correlated with the MS data (ion current vs. temperature) to identify which gases are evolved at each decomposition stage.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal transitions of ADC, providing information on the exothermic nature of the decomposition and its onset temperature.
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of ADC (typically 0.15-2.0 mg) is weighed into an aluminum pan, which is then hermetically sealed.[6]
-
Instrument Setup:
-
A nitrogen atmosphere is maintained in the DSC cell with a constant purge rate (e.g., 20 cm³/min).[6]
-
An empty, sealed aluminum pan is used as a reference.
-
-
Thermal Program:
-
Dynamic (non-isothermal): The sample is heated at a constant rate (e.g., 5, 10, or 20°C/min) over a specified temperature range (e.g., 30-350°C).
-
Isothermal: The sample is rapidly heated to a specific temperature and the heat flow is recorded over time.[6]
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature or time) is analyzed to determine the onset temperature of the exothermic decomposition peak, the temperature at the peak maximum, and the integrated area of the peak, which corresponds to the heat of decomposition (in J/g or cal/g).
Visualizing the Decomposition and Experimental Workflow
Graphviz diagrams are provided to illustrate the key relationships and processes described.
Caption: Proposed thermal decomposition pathways of this compound.
Caption: Experimental workflow for TGA-MS analysis.
This guide provides a foundational understanding of the complex thermal decomposition of this compound. For specific applications, it is crucial to conduct experimental analysis under conditions that closely mimic the intended processing environment.
References
- 1. vhht.dp.ua [vhht.dp.ua]
- 2. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 123-77-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. eag.com [eag.com]
Gaseous Byproducts of Azodicarbonamide Thermal Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gaseous byproducts generated during the thermal degradation of azodicarbonamide (ADC). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the decomposition chemistry, analytical methodologies for characterization, and the quantitative aspects of the off-gassing process. This document consolidates key findings on the decomposition pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for the analysis of both gaseous and solid byproducts.
Introduction to this compound and its Thermal Decomposition
This compound (C₂H₄N₄O₂), a yellow-orange crystalline solid, is widely utilized as a blowing agent in the plastics and rubber industries. Its efficacy stems from its thermal instability, decomposing at elevated temperatures to yield a significant volume of gas, which in turn creates a foamed structure in polymeric materials. The thermal decomposition of ADC is a complex, exothermic process that proceeds through multiple stages and is influenced by factors such as temperature, heating rate, and the presence of activators. A thorough understanding of the gaseous and solid byproducts is crucial for process optimization, safety, and regulatory compliance.
The primary gaseous products evolved during the thermal degradation of ADC include nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and isocyanic acid (HNCO). The solid residue is primarily composed of biurea, urazole, cyanuric acid, and cyamelide.
Quantitative Analysis of Gaseous Byproducts
The thermal decomposition of this compound results in approximately 35% of its mass being converted into gaseous products. The composition of this gas mixture is predominantly nitrogen and carbon monoxide.
| Gaseous Byproduct | Chemical Formula | Percentage of Total Evolved Gas (%) |
| Nitrogen | N₂ | 65%[1] |
| Carbon Monoxide | CO | 32%[1] |
| Other Gases (including NH₃ and CO₂) | - | 3%[1] |
The total volume of gas evolved from the decomposition of this compound is a critical parameter for its application as a blowing agent and is typically in the range of 220-245 ml/g.
Staged Decomposition and Byproduct Formation
The thermal degradation of this compound is a multi-stage process, with different gaseous and solid byproducts being formed at various temperature ranges.
| Decomposition Stage | Temperature Range (°C) | Primary Gaseous Byproducts | Primary Solid Residue |
| Stage 1 | 180 - 220 | Nitrogen (N₂), Carbon Monoxide (CO), Isocyanic Acid (HNCO)[2] | Biurea[2] |
| Stage 2 | 220 - 320 | Ammonia (NH₃), Isocyanic Acid (HNCO)[1] | - |
| Stage 3 | Higher Temperatures | Ammonia (NH₃), Carbon Dioxide (CO₂)[2] | Urazole[2] |
Isocyanic acid, a reactive intermediate, can further react to form solid products such as cyanuric acid and cyamelide.
Experimental Protocols
Accurate characterization of the byproducts of this compound thermal degradation requires specific analytical techniques. This section provides detailed methodologies for the key experiments.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To identify and monitor the evolution of gaseous byproducts as a function of temperature.
Methodology:
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a ceramic or aluminum TGA pan.
-
TGA Parameters:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min.
-
-
MS Parameters:
-
Interface: Use a heated capillary interface (200-250°C) to transfer the evolved gases from the TGA to the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 200.
-
Data Acquisition: Continuously monitor the ion currents for the characteristic m/z values of the expected gaseous byproducts (e.g., N₂: m/z 28; CO: m/z 28; CO₂: m/z 44; NH₃: m/z 17; HNCO: m/z 43).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Off-gassing Analysis
Objective: To separate and identify the volatile and semi-volatile organic compounds in the evolved gas mixture.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Place a known amount of this compound in a headspace vial.
-
Seal the vial and heat it in an oven at a specific decomposition temperature (e.g., 200°C) for a set period.
-
Use a gas-tight syringe to collect a sample of the headspace gas.
-
-
GC Parameters:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to handle the high concentration of major gases. Set the injector temperature to 250°C.
-
Column: A capillary column suitable for separating small gas molecules, such as a Porous Layer Open Tubular (PLOT) column (e.g., Agilent J&W PoraBOND Q or similar).
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Solid Residue Analysis
Objective: To separate and quantify the primary solid byproducts: biurea, urazole, and cyanuric acid.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation:
-
Collect the solid residue after the thermal decomposition of a known mass of this compound.
-
Dissolve a precisely weighed amount of the residue in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and acetonitrile (B52724) can be effective.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor the absorbance at wavelengths suitable for the analytes (e.g., around 190-210 nm).
-
-
Quantification: Prepare calibration curves for biurea, urazole, and cyanuric acid standards to quantify their concentrations in the sample.
Visualizing Decomposition Pathways and Experimental Workflows
Thermal Decomposition Pathway of this compound
The following diagram illustrates the major reaction pathways during the thermal degradation of this compound.
Caption: this compound thermal decomposition pathway.
Experimental Workflow for Byproduct Analysis
This diagram outlines the logical flow of the analytical procedures for characterizing the byproducts of this compound thermal degradation.
Caption: Analytical workflow for byproduct characterization.
References
Azodicarbonamide Solubility: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Solubility of Azodicarbonamide in Organic and Inorganic Solvents, Detailing Experimental Methodologies and Quantitative Data.
This technical guide provides a thorough analysis of the solubility of this compound (ADA), a compound of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility characteristics of this molecule. The guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.
Overview of this compound Solubility
This compound is a yellow to orange-red crystalline powder.[1] Its solubility is markedly dependent on the nature of the solvent, a critical factor for its application and analysis. Generally, this compound is characterized by its poor solubility in water and the majority of common organic solvents.[2][3][4] However, it exhibits significant solubility in specific polar aprotic solvents, namely dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2][3][5] The compound is also known to be soluble in alkaline solutions, where it undergoes decomposition.[5]
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various solvents and solvent mixtures.
Table 1: Solubility of this compound in a Water/Dimethyl Sulfoxide (DMSO) Binary System
This table presents data from a 2024 study by Macetti et al., which systematically investigated the solubility of this compound in mixtures of water and DMSO at various temperatures.[2]
| DMSO Concentration (% v/v) | Temperature (°C) | Solubility (mg/mL) |
| 0 (Pure Water) | 20 | < 0.1 |
| 20 | 19 | ~0.1 |
| 20 | 39 | ~0.2 |
| 50 | 19 | ~0.2 |
| 50 | 39 | ~0.5 |
| 80 | 19 | ~3.0 |
| 80 | 39 | ~7.0 |
| 100 (Pure DMSO) | 19 | > 30 |
| 100 (Pure DMSO) | 25 | ~23 |
Data extracted from Macetti et al. (2024). The study notes a roughly exponential increase in solubility with increasing DMSO concentration, highlighting DMSO's effectiveness as a solvent for ADA, while water acts as an anti-solvent.[2][6]
Table 2: Solubility of this compound in Organic Solvents
This table compiles data from various sources on the solubility of this compound in different organic solvents.
| Solvent | Chemical Class | Temperature | Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Not Specified | 0.6 g/100 mL (6 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Room Temperature | Soluble |
| Ethanol | Protic | 20°C | Insoluble |
| Ether | Ether | 20°C | Slightly Soluble |
| Benzene | Aromatic Hydrocarbon | Not Specified | Insoluble |
| Acetone | Ketone | Not Specified | Insoluble |
| Ethylene Dichloride | Halogenated Hydrocarbon | Not Specified | Insoluble |
Table 3: Solubility of this compound in Inorganic Solvents
This table provides a summary of the solubility of this compound in common inorganic solvents.
| Solvent | Chemical Class | Temperature | Solubility |
| Water | Protic | 20°C | < 0.1 mg/mL |
| Hot Water | Protic | Elevated | Very slightly soluble |
| Alkaline Solutions | Aqueous Base | Not Specified | Soluble with decomposition |
| Hot Hydrochloric Acid | Aqueous Acid | Elevated | Decomposes |
Experimental Protocols for Solubility Determination
This section details three established methods for determining the solubility of this compound.
UV-Vis Spectrophotometry Method
This method, adapted from Macetti et al. (2024), is suitable for determining the concentration of this compound in saturated solutions, particularly in solvent systems like water/DMSO mixtures.[2]
Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibrate the mixture at a constant temperature using a shaker or water bath for a sufficient time to ensure saturation (e.g., 24-48 hours).
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any suspended particles.
-
-
Spectrophotometric Analysis:
-
Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at a suitable wavelength. For DMSO-containing solutions, a wavelength of 272 nm has been used to minimize solvent interference.[2]
-
Use the pure solvent as a blank.
-
-
Quantification:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known this compound concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
Titrimetric Method
This method is based on the procedure described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for the assay of this compound.[1]
Principle: this compound liberates iodine from a potassium iodide solution in the presence of acid. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).
Apparatus:
-
Glass-stoppered iodine flask (250 mL)
-
Burette
-
Pipettes
-
Analytical balance
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Potassium iodide (KI)
-
0.5 N Hydrochloric acid (HCl)
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) standard solution
-
Starch indicator solution (optional)
Procedure:
-
Dissolution:
-
Accurately weigh approximately 225 mg of the this compound sample and transfer it to a 250-mL glass-stoppered iodine flask.
-
Add about 23 mL of dimethyl sulfoxide to dissolve the sample completely. Swirl the flask to ensure complete dissolution.
-
-
Reaction:
-
Add 5 g of potassium iodide, followed by 15 mL of water.
-
Immediately add 10 mL of 0.5 N hydrochloric acid, and stopper the flask quickly.
-
Swirl until the potassium iodide is dissolved and let the flask stand for 20-25 minutes, protected from light.
-
-
Titration:
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the yellow color of the iodine disappears. A starch indicator can be used to determine the endpoint more precisely (the blue color disappears).
-
Perform a blank determination with the same quantities of reagents.
-
-
Calculation:
-
Calculate the amount of this compound based on the volume of sodium thiosulfate solution used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.804 mg of C₂H₄N₄O₂.[1]
-
Gravimetric Method
This method, as described by Weak et al. (1976), is a direct way to determine solubility by measuring the mass of the dissolved solid in a known volume of solvent.[7]
Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid residue is then determined.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Filtration apparatus
-
Volumetric pipette
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the solvent (e.g., 100 mL of DMF) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 60 minutes or longer) to ensure equilibrium is reached.
-
-
Separation:
-
Filter the saturated solution to remove all undissolved solid.
-
-
Evaporation and Weighing:
-
Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
-
Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dried solid is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dried solid by the volume of the filtrate taken.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.
Caption: Generalized workflow for determining this compound solubility.
Conclusion
The solubility of this compound is highly dependent on the choice of solvent, with polar aprotic solvents like DMSO and DMF being the most effective. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working with this compound. The selection of an appropriate analytical method for solubility determination will depend on the available equipment, the required accuracy, and the specific solvent system being investigated. This comprehensive overview is intended to facilitate further research and application of this compound in various scientific and industrial fields.
References
Unraveling the Thermal Profile of Azodicarbonamide: An In-depth DSC-TGA Analysis
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Azodicarbonamide (ADC), a widely utilized chemical blowing agent, exhibits complex thermal behavior critical to its application in various industrial processes. This technical guide provides an in-depth analysis of pure this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering researchers, scientists, and drug development professionals a thorough understanding of its thermal decomposition characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the thermal degradation pathway.
Thermal Decomposition Overview
This compound is an orange to yellowish crystalline solid with a decomposition temperature in the range of 200-210°C.[1][2] The thermal decomposition of ADC is an exothermic process, releasing a significant amount of heat and generating various gaseous products.[1][3] This property is fundamental to its role as a blowing agent in the production of foamed plastics and other materials.[4]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from DSC and TGA analyses of pure this compound from various studies. These values provide critical parameters for understanding the thermal stability and decomposition kinetics of the compound.
| Parameter | Value | Reference |
| Melting Point | Decomposes above 180°C | [5] |
| Decomposition Onset Temperature | ~190°C | [6] |
| Peak Decomposition Temperature | 204°C - 210°C | [1][7] |
| Enthalpy of Decomposition | 306.7 J/g | [3] |
| Activation Energy (Ea) | 78.9 - 81.5 kJ/mol | [6] |
Table 1: Key Thermal Parameters of Pure this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
| 200 - 230 | ~54% | Main exothermic decomposition | [7] |
| > 210 | ~14% | Degradation of solid residues | [7] |
Table 2: Mass Loss Stages in TGA of Pure this compound
Experimental Protocols
A precise and standardized experimental protocol is crucial for obtaining reproducible DSC-TGA data. The following outlines a typical methodology for the analysis of pure this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA measurements.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of pure this compound powder into a clean, inert sample pan (e.g., aluminum or ceramic).
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heat transfer.
-
Use an empty, clean sample pan as a reference.
DSC-TGA Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a constant heating rate. Common heating rates for ADC analysis are 5 K/min, 10 K/min, and 20 K/min.[8]
-
-
Atmosphere:
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
-
Data Acquisition:
-
Record the heat flow (DSC) and sample mass (TGA) as a function of temperature.
-
Data Analysis:
-
DSC Curve:
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
-
Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.
-
-
TGA Curve:
-
Determine the onset temperature of decomposition from the initial mass loss.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Visualizing Thermal Events
The following diagrams, generated using the DOT language, illustrate the experimental workflow for DSC-TGA analysis and the proposed thermal decomposition pathway of this compound.
Caption: Experimental Workflow for DSC-TGA Analysis of this compound.
Caption: Thermal Decomposition Pathway of this compound.
Interpretation of Results
The DSC curve of pure this compound typically shows a sharp exothermic peak in the range of 200-210°C, which corresponds to its rapid decomposition.[1] Some studies have reported an initial endothermic peak, which is attributed to the melting of the substance just before decomposition.[3]
The TGA curve complements the DSC data by showing a significant and rapid mass loss in the same temperature range as the exothermic peak. The decomposition of this compound is a complex process that can occur in multiple stages. The primary decomposition results in the evolution of a large volume of gas, which is the basis for its application as a blowing agent.[4] The main gaseous products are nitrogen, carbon monoxide, carbon dioxide, and ammonia.[4] A solid residue, primarily consisting of biurea, is also formed.[9] The multi-stage decomposition can be influenced by factors such as heating rate and the presence of impurities or activators.[2][7]
Conclusion
The DSC-TGA analysis of pure this compound provides invaluable data for understanding its thermal stability, decomposition kinetics, and suitability for various applications. The combination of a strong exothermic decomposition and significant gas evolution, as quantified by these techniques, underscores its efficacy as a chemical blowing agent. The detailed experimental protocol and decomposition pathway outlined in this guide serve as a comprehensive resource for researchers and professionals working with this compound, enabling better process control and product development.
References
- 1. vhht.dp.ua [vhht.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
Isothermal Decomposition of Azodicarbonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azodicarbonamide (ADCA), a widely utilized chemical blowing agent, undergoes a complex, exothermic decomposition upon heating, releasing a significant volume of gas. Understanding the kinetics and mechanisms of this decomposition is critical for its effective application in various industrial processes and for ensuring safety. This technical guide provides an in-depth analysis of the isothermal decomposition of ADCA, consolidating data on its decomposition pathways, kinetics, products, and the influence of common activators. Detailed experimental protocols for studying its thermal behavior are also presented to aid researchers in this field.
Introduction
This compound (C₂H₄N₄O₂) is a yellow to orange crystalline powder known for its efficient gas generation upon thermal decomposition.[1] This property makes it a primary choice as a blowing agent in the production of foamed plastics and other materials. The decomposition process is complex and can be influenced by various factors, including temperature, time, and the presence of activators.[2] This guide focuses on the isothermal decomposition of ADCA, providing a comprehensive overview for researchers and professionals.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a multi-stage process involving a series of competitive and consecutive reactions. The decomposition pathway is significantly influenced by temperature and the presence of activators.
Decomposition of Pure this compound
In the absence of activators, the decomposition of pure ADCA typically commences at temperatures around 200-210°C.[3] The process can be broadly categorized into three stages:
-
Stage 1: The initial decomposition involves the cleavage of the N=N bond, leading to the formation of biurea (B89910) and the evolution of nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO).[4]
-
Stage 2: At higher temperatures, the intermediate products undergo further reactions. This stage is characterized by the formation of ammonia (B1221849) (NH₃) and additional isocyanic acid.[4]
-
Stage 3: The final stage involves the decomposition of the remaining solid residues, such as urazole, producing more ammonia and carbon dioxide (CO₂).[4]
The overall decomposition results in approximately 35% gaseous products, 40% solid residue, and 25% sublimate.[3] The gaseous fraction is predominantly composed of nitrogen (65%) and carbon monoxide (32%), with smaller amounts of other gases.[3]
Activated Decomposition of this compound
The decomposition temperature of ADCA can be significantly lowered by the addition of activators, such as zinc oxide or zinc stearate (B1226849).[5] These activators facilitate the decomposition at temperatures as low as 130-150°C.[3] The presence of an activator like zinc oxide alters the decomposition mechanism:
-
The first stage of decomposition is initiated at a lower temperature.[4]
-
The second and third stages of decomposition are delayed.[4]
The interaction with metal salts, such as zinc stearate, is believed to form metal salts of azodicarboxylic acid, which then act as initiators for the thermal decomposition.[3]
Kinetics of Isothermal Decomposition
The isothermal decomposition of ADCA is an autocatalytic process, meaning the reaction products can accelerate the decomposition of the remaining unreacted material.[3]
Kinetic Parameters
The activation energy for the thermal decomposition of pure this compound has been reported to be 228 kJ mol⁻¹.[6]
| Parameter | Value | Reference |
| Activation Energy (Ea) | 228 kJ mol⁻¹ | [6] |
Effect of Activators on Decomposition Kinetics
Activators not only lower the decomposition temperature but also significantly influence the decomposition kinetics, including the induction period and the overall decomposition time. Zinc stearate is a particularly effective activator.[3]
Table 1: Effect of Zinc Stearate (ZnSt₂) on the Isothermal Decomposition of ADCA at 150°C [3]
| ZnSt₂ Amount (weight part to 1 part ADCA) | Induction Period (minutes) | Decomposition End Time (minutes) |
| 0.12 | 50 | - |
| 0.25 | 10 | 15 |
| 0.5 - 1.0 | 5 | 10 |
Table 2: Effect of Temperature on the Isothermal Decomposition of ADCA with Zinc Stearate (ZnSt₂) / Calcium Stearate (CaSt₂) Mixture [3]
| Temperature (°C) | Observation |
| 150 | Induction period of 5 minutes, high decomposition rate, ends in 20 minutes. |
| 130 - 140 | Sharp decrease in decomposition rate, process does not end after 60 minutes. |
Products of Decomposition
The decomposition of this compound yields a complex mixture of gaseous, solid, and sublimated products.
Table 3: Gaseous Products of this compound Decomposition
| Gaseous Product | Chemical Formula | Reported Yield (% of total gas) | Reference |
| Nitrogen | N₂ | 65% | [3] |
| Carbon Monoxide | CO | 32% | [3] |
| Ammonia | NH₃ | Trace amounts | [3] |
| Carbon Dioxide | CO₂ | Trace amounts | [3] |
| Isocyanic Acid | HNCO | Present | [4] |
Table 4: Solid and Sublimate Products of this compound Decomposition
| Product | State | Chemical Formula / Name | Reference |
| Biurea | Solid Residue | C₂H₆N₄O₂ | [4] |
| Urazole | Solid Residue | C₂H₃N₃O₂ | [4] |
| Cyanuric Acid | Sublimate/Residue | C₃H₃N₃O₃ | [6] |
| Cyamelide | Sublimate | (HNCO)n | [6] |
| Urea | Sublimate | CH₄N₂O | [6] |
Experimental Protocols
Studying the isothermal decomposition of this compound requires precise analytical techniques to monitor changes in mass, heat flow, and gas evolution over time at a constant temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of ADCA as a function of time at a constant temperature.
Methodology:
-
Sample Preparation: Accurately weigh a small sample of ADCA (typically 2-5 mg) into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[7]
-
-
Isothermal Program:
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 130°C, 140°C, or 150°C for activated samples; or higher for pure ADCA).
-
Hold the sample at this temperature for a specified duration (e.g., 60 minutes or until the mass stabilizes).[3]
-
-
Data Acquisition: Record the sample mass as a function of time throughout the isothermal hold.
-
Data Analysis: Plot the percentage of mass loss versus time to obtain the isothermal decomposition profile. The rate of decomposition can be determined from the slope of this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vhht.dp.ua [vhht.dp.ua]
- 4. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. akjournals.com [akjournals.com]
Spectroscopic Fingerprinting of Azodicarbonamide: An In-depth Technical Guide to FTIR and Raman Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADA), a crystalline powder with the chemical formula C₂H₄N₄O₂, is a compound of significant interest across various industrial sectors. While widely utilized as a blowing agent in the plastics and rubber industries, it also finds application as a dough conditioner in food production in some regions. The thermal decomposition properties of ADA, which release nitrogen and other gases, are key to its functionality. However, these same properties, along with the nature of its decomposition products, necessitate precise and reliable analytical methods for its characterization and quality control.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers powerful, non-destructive methods for the detailed molecular-level investigation of this compound. These techniques provide a unique "fingerprint" of the molecule, revealing information about its functional groups, molecular structure, and vibrational modes. This technical guide provides a comprehensive overview of the FTIR and Raman spectroscopic characterization of this compound, including detailed experimental protocols, in-depth spectral analysis with peak assignments, and a discussion of the underlying vibrational modes.
Molecular Structure and Vibrational Modes
This compound possesses a symmetric structure containing two amide groups linked by an azo group (-N=N-). This specific arrangement of atoms gives rise to a characteristic set of vibrational modes that are active in either the infrared or Raman spectra, or both. The primary functional groups contributing to the vibrational spectrum are the N-H, C=O, C-N, and N=N bonds.
The vibrational modes can be broadly categorized as stretching (symmetric and asymmetric) and bending (in-plane and out-of-plane) vibrations. The energy of these vibrations is quantized, and the absorption of infrared radiation or the inelastic scattering of laser light (Raman effect) corresponds to transitions between these vibrational energy levels.
dot
Caption: Molecular structure and key vibrational modes of this compound.
Experimental Protocols
The acquisition of high-quality FTIR and Raman spectra is paramount for accurate characterization. The following sections detail standardized experimental protocols for the analysis of solid this compound.
Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method
The KBr (potassium bromide) pellet technique is a widely used method for obtaining the infrared spectrum of a solid sample.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with pellet die
-
Agate mortar and pestle
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
This compound sample
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the spectroscopic grade KBr powder in an oven at 110 °C for at least 2-3 hours to remove any adsorbed moisture. Cool and store in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.
-
Grinding and Mixing: Transfer the weighed KBr and this compound to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Acquire a background spectrum of a pure KBr pellet or of the empty sample compartment.
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the this compound-KBr pellet, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
dot
Caption: Experimental workflow for FTIR analysis of this compound.
Raman Spectroscopy of Solid Powder
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds.
Materials and Equipment:
-
Raman Spectrometer with laser excitation source (e.g., 785 nm)
-
Microscope objective
-
Sample holder (e.g., aluminum cup or glass slide)
-
This compound sample
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the this compound powder into the sample holder. Ensure the surface is relatively flat.
-
Instrument Setup:
-
Turn on the Raman spectrometer and the laser source. Allow the instrument to stabilize.
-
Select the appropriate laser power. Start with a low power to avoid sample degradation and increase if necessary.
-
Select the desired spectral range, for example, 200-2000 cm⁻¹.
-
-
Focusing: Place the sample holder on the microscope stage. Using the white light source and the microscope objective, bring the sample surface into focus.
-
Spectrum Acquisition:
-
Switch to the laser source.
-
Acquire the Raman spectrum. The acquisition time and number of accumulations may need to be optimized to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired spectrum, which may include baseline correction and cosmic ray removal.
Spectroscopic Data and Interpretation
The FTIR and Raman spectra of this compound are rich in features that can be assigned to specific molecular vibrations. The following tables summarize the key vibrational bands and their assignments based on experimental data and supported by Density Functional Theory (DFT) calculations.
FTIR Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3430 | Strong | ν(N-H) | Asymmetric stretching of N-H |
| ~3330 | Strong | ν(N-H) | Symmetric stretching of N-H |
| ~1780 | Strong | ν(C=O) | Asymmetric stretching of C=O |
| ~1730 | Strong | ν(C=O) | Symmetric stretching of C=O[1] |
| ~1580 | Medium | δ(N-H) | In-plane bending of N-H |
| ~1340 | Medium | ν(C-N) | Stretching of C-N |
| ~1120 | Medium | δ(N-H) | Out-of-plane bending (wagging) of N-H |
| ~750 | Medium | δ(N-C=O) | Bending of N-C=O |
Raman Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~1577 | Strong | ν(N=N) | Stretching of N=N[2] |
| ~1335 | Strong | ν(N-C-N)asym + δ(N-H) | Asymmetric stretching of N-C-N coupled with in-plane bending of N-H[2] |
| ~1121 | Medium | δ(H-N-H) | In-plane bending (scissoring) of H-N-H[2] |
| ~950 | Weak | γ(N-H) | Out-of-plane bending (twisting) of N-H |
| ~600 | Weak | δ(C-N=N) | Bending of C-N=N |
Conclusion
FTIR and Raman spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has provided detailed experimental protocols for the analysis of solid ADA using both techniques. The tabulated spectral data, along with their vibrational assignments, offer a clear and concise reference for researchers and scientists. The provided diagrams illustrate the relationship between the molecular structure of this compound and its characteristic vibrational modes, as well as the logical workflow for its spectroscopic analysis. By leveraging the information presented herein, professionals in research, quality control, and drug development can confidently apply these powerful analytical techniques for the accurate identification and characterization of this compound.
References
An In-depth Technical Guide to the Crystal Structure and Morphology of Azodicarbonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADC), a yellow to orange-red crystalline powder, is a versatile chemical compound with the molecular formula C₂H₄N₄O₂.[1] While primarily utilized as a blowing agent in the plastics and rubber industries, its properties as a flour maturing and dough conditioning agent have also been explored.[2] A thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is crucial for optimizing its performance in various applications, ensuring batch-to-batch consistency, and meeting regulatory standards. This technical guide provides a comprehensive overview of the crystal structure of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion on the factors that influence its crystal morphology.
Crystal Structure of this compound
The crystal structure of this compound was first elucidated by J. H. Bryden in 1961. The compound crystallizes in the monoclinic system, and its crystallographic details are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 3.57 Å |
| b | 9.06 Å |
| c | 7.00 Å |
| β | 94° 50' |
| Z (molecules per unit cell) | 2 |
Data sourced from Bryden, J. H. (1961). The crystal structure of this compound. Acta Crystallographica, 14(1), 61-63.
The molecule is centrosymmetric, with the two halves of the molecule being planar. The crystal structure is characterized by a network of hydrogen bonds, forming sheets of molecules that are held together by van der Waals forces.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its subsequent crystallization, and its characterization by X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM).
Synthesis of this compound
The synthesis of this compound is typically a two-step process, involving the formation of a biurea (B89910) (hydrthis compound) intermediate, followed by its oxidation.
Step 1: Synthesis of Biurea (Hydrthis compound)
-
Materials:
-
Hydrazine (B178648) sulfate (B86663) ((NH₂)₂·H₂SO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
-
Procedure: [3]
-
In a reflux apparatus, combine 4 grams of hydrazine sulfate and 5.4 grams of urea in 100 mL of distilled water.
-
Heat the mixture to reflux with constant agitation.
-
After approximately two hours of boiling, slowly add sulfuric acid dropwise to maintain the pH of the solution between 2 and 2.5.
-
Continue the reaction under reflux for a total of five hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated biurea by filtration.
-
Wash the precipitate with distilled water and dry.
-
Step 2: Oxidation of Biurea to this compound
-
Materials:
-
Biurea (from Step 1)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Potassium bromide (KBr)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
-
Procedure: [4]
-
Suspend 2.3 grams of the synthesized biurea in distilled water.
-
Add 0.6 mmol of potassium bromide as a catalyst.
-
Adjust the pH of the suspension to less than 2 by adding sulfuric acid.
-
Heat the suspension to the desired reaction temperature.
-
Add 0.09 mol of 30% hydrogen peroxide to the heated suspension.
-
Stir the reaction mixture for 30 minutes in a stirred water bath. A yellow precipitate of this compound will form.
-
Collect the product by filtration.
-
Wash the yellow crystals several times with distilled water and then dry.
-
Recrystallization for Purification and Crystal Growth
Recrystallization is a critical step for obtaining high-purity crystals with well-defined morphology. Due to this compound's limited solubility in common organic solvents, dimethyl sulfoxide (B87167) (DMSO) is often a suitable solvent for its recrystallization.[5]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot DMSO.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.
-
For maximum yield, the flask can be subsequently cooled in an ice bath.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (in which this compound is poorly soluble, such as water or ethanol) to remove any residual DMSO and soluble impurities.
-
Dry the purified crystals under vacuum.
-
Characterization Techniques
Powder X-ray Diffraction (PXRD)
-
-
Grind the crystalline sample of this compound to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. The back-loading method is often preferred to minimize preferred orientation. The powder is packed into a cavity from the rear of the holder and leveled with a flat surface (e.g., a glass slide).
-
-
Analysis:
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 50°) with an appropriate step size and counting time.
-
The resulting diffractogram can be used for phase identification by comparing it to known standards or for crystal structure refinement.
-
Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
To remove any loose particles, the stub can be gently tapped or subjected to a stream of dry nitrogen gas.
-
Since this compound is a non-conductive organic material, it must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Analysis:
-
Introduce the coated sample into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage and scan the electron beam across the sample.
-
Secondary electrons or backscattered electrons are detected to generate an image of the crystal morphology, providing information on size, shape, and surface features.
-
Crystal Morphology of this compound
The external shape or habit of a crystal is determined by the relative growth rates of its different crystallographic faces.[8] Factors such as the solvent used for crystallization, the rate of cooling (supersaturation), and the presence of impurities or additives can significantly influence the crystal morphology.[9]
Potential Factors Influencing this compound Crystal Morphology:
-
Solvent: The polarity and hydrogen bonding capability of the crystallization solvent can interact differently with the various crystal faces of this compound, thereby influencing their relative growth rates.
-
Supersaturation: A high degree of supersaturation, often achieved through rapid cooling or fast anti-solvent addition, typically leads to the formation of smaller, less perfect crystals. Slower cooling rates generally favor the growth of larger, more well-defined crystals.
-
Additives/Impurities: The presence of even small amounts of impurities or intentionally added habit modifiers can dramatically alter the crystal shape by selectively adsorbing onto specific crystal faces and inhibiting their growth.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of factors influencing this compound crystal morphology.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, along with comprehensive experimental protocols for its synthesis, purification, and characterization. While the fundamental crystallographic parameters are well-established, the targeted control of this compound's crystal morphology remains an area ripe for further investigation. The methodologies and principles outlined herein offer a solid foundation for researchers and professionals to not only reproduce and characterize this important industrial chemical but also to explore the manipulation of its solid-state properties for enhanced performance in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 8. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety Considerations for Handling Azodicarbonamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of Azodicarbonamide (ADA) in a laboratory environment. Due to its hazardous properties, particularly as a respiratory and skin sensitizer, strict adherence to safety protocols is imperative. This document outlines the substance's properties, health effects, occupational exposure limits, safe handling procedures, and relevant experimental protocols.
Substance Identification and Properties
This compound (CAS No. 123-77-3) is a yellow to orange-red, odorless, crystalline powder.[1][2] It is primarily used in the plastics industry as a chemical blowing agent to create foamed materials.[1][3]
1.1 Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄N₄O₂ | [4] |
| Molecular Weight | 116.08 g/mol | [4][5] |
| Appearance | Yellow to orange-red crystalline powder | [1][2] |
| Melting Point | 225°C (437°F) with decomposition | [1][5][6] |
| Solubility in Water | Insoluble (<0.1 mg/mL at 70°F) | [5][6] |
| Solubility in other solvents | Soluble in dimethyl sulfoxide (B87167) (DMSO) | [2][7] |
| Specific Gravity | 1.65 at 20°C (68°F) | [5][6] |
| Decomposition Temperature | ~190-230°C in industrial processes | [6] |
1.2 Decomposition and Hazardous Byproducts
This compound is thermally unstable and decomposes upon heating. This decomposition can be triggered by heat, chemical reactions, friction, or impact.[5][8] The thermal decomposition of ADA produces a mixture of gases and solid residues.[6][8]
-
Gases Produced: Nitrogen, Carbon Monoxide, Carbon Dioxide, and Ammonia.[5][6][8]
-
Hazardous Breakdown Products: When used in processes like baking, ADA breaks down into other chemicals, including semicarbazide (B1199961) (SEM) and urethane (B1682113) .[9] SEM has been shown to cause cancer in female mice, while urethane is a recognized carcinogen.[9][10][11][12] The formation of SEM is a significant concern, especially under heating conditions.[13][14][15]
Health and Safety Hazards
Occupational exposure to this compound dust is the primary concern in a laboratory setting. The main health risks are associated with inhalation and skin contact.
2.1 Summary of Health Effects
| Hazard Type | Description of Effect | Source(s) |
| Respiratory Sensitization | The most frequently reported effect of repeated exposure is respiratory sensitization, which can lead to asthma.[6][10][16][17] The UK Health and Safety Executive identifies ADA as a respiratory sensitizer.[8] | |
| Skin Sensitization | Repeated or prolonged contact with the skin may cause dermatitis and skin sensitization.[6][16] | |
| Eye and Respiratory Tract Irritation | The substance is irritating to the eyes and respiratory tract.[6][7] | |
| Carcinogenicity of Byproducts | The breakdown product semicarbazide (SEM) has been linked to an increased incidence of tumors in female mice at high levels.[10][11][12] Another breakdown product, urethane, is a recognized carcinogen.[9][12] | |
| Other Effects (Animal Studies) | Studies on animals have indicated potential for liver and kidney injury, as well as neurobehavioral changes.[10][18] |
2.2 Acute and Chronic Toxicity Data
| Toxicity Metric | Species | Route of Exposure | Value | Source(s) |
| LC₅₀ (4h) | Rat, Mouse | Inhalation | >6100 mg/m³ | [6] |
| LD₅₀ | Rat | Oral | >5000 mg/kg body weight | [6] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg body weight | [6] |
Occupational Exposure Limits and Control Measures
Currently, there is no universally established occupational exposure limit (OEL) from major US regulatory bodies like OSHA. However, some limits have been set by other organizations.
| Regulatory Body / Standard | Exposure Limit | Notes | Source(s) |
| MAK (Germany) | 0.02 mg/m³ | Inhalable fraction; Peak limitation category: I(1) | [7] |
| OSHA / ACGIH (historical approach) | Previously treated as a nuisance dust (e.g., 15 mg/m³ total dust), but this is not appropriate due to its biological activity. | No formal limit for ADA itself. | [19] |
3.1 Engineering Controls and Personal Protective Equipment (PPE)
Given the respiratory hazards, robust control measures are essential.
-
Engineering Controls:
-
Ventilation: All handling of ADA powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with a local exhaust ventilation (LEV) system to control dust levels at the source.[3][20][21]
-
Dust Control: Use enclosed systems where possible. Avoid practices that generate dust, such as dry sweeping.[21]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Wear a NIOSH-approved respirator equipped with dust filters (e.g., N95 or higher) when handling the powder outside of a fume hood.[3][20][21][22]
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[3][20][23]
-
Hand Protection: Wear compatible protective gloves to prevent skin contact.[3][20][24]
-
Skin and Body Protection: A lab coat or protective clothing is required to prevent skin contact.[3][20][25]
-
Safe Handling and Storage
4.1 Handling Procedures
-
Avoid all contact with skin and eyes and avoid inhalation of dust.[24]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][7]
4.2 Storage Conditions
-
Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[3][8]
-
Store away from incompatible materials such as strong acids, strong bases, and compounds of heavy metals.[3][5][8][25]
Experimental Protocols
5.1 Protocol for Safe Handling of this compound Powder in a Laboratory
This protocol outlines the essential steps for safely weighing and handling ADA powder.
-
Preparation:
-
Ensure all required engineering controls (fume hood, LEV) are operational.
-
Don all required PPE: lab coat, safety goggles, compatible gloves, and a respirator if outside a fume hood.
-
Designate a specific area within the fume hood for handling ADA. Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the designated area.
-
-
Handling:
-
Carefully open the ADA container inside the fume hood to minimize dust disturbance.
-
Slowly and carefully transfer the desired amount of ADA using a spatula. Avoid scooping actions that could aerosolize the powder.
-
If weighing, use an analytical balance inside the fume hood or in an enclosure with dedicated exhaust.
-
Immediately and securely close the primary ADA container.
-
-
Cleanup and Decontamination:
-
Carefully wipe down the spatula and any other reusable equipment with a damp cloth (using a solvent like DMSO if appropriate for the experiment, followed by water and soap).
-
Carefully fold the disposable bench paper inward and place it, along with any used weigh boats and contaminated wipes, into a designated, sealed waste bag.
-
Wipe the entire designated work surface with a damp cloth.
-
Dispose of the waste bag according to institutional hazardous waste procedures.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
5.2 Protocol for Air Sampling and Analysis of this compound
This protocol is based on methods developed by NIOSH for monitoring workplace air.[6][26]
-
Sample Collection:
-
Calibrate a personal sampling pump to a flow rate of 2 liters/minute.
-
Prepare a sampling cassette containing a 37-mm Teflon filter backed with a polyethylene (B3416737) support and a cellulose (B213188) pad.
-
Attach the cassette to the sampling pump and place it in the breathing zone of the researcher or in a static location representative of the work area.
-
Sample the air for a defined period (e.g., 7 to 480 minutes) to collect a sufficient sample volume.
-
After sampling, cap the cassette and record the total sampling time and flow rate.
-
-
Sample Preparation:
-
Carefully remove the Teflon filter from the cassette in a laboratory hood.
-
Place the filter in a vial.
-
Add a known volume of dimethyl sulfoxide (DMSO) to the vial to extract the ADA from the filter.
-
Agitate the vial to ensure complete extraction.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Filter the DMSO extract to remove any particulate matter.
-
Analyze the extract by HPLC using a suitable column (e.g., C18).
-
Use a UV detector for identification and quantification of this compound.
-
Quantify the concentration by comparing the peak area to a calibration curve prepared from known standards of ADA in DMSO.
-
5.3 Protocol for Detection of Semicarbazide (SEM) by LC-MS/MS
This protocol is adapted from methodologies used for detecting SEM in food matrices, which can be applied to laboratory samples.[13][15][27]
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., a reaction mixture or environmental wipe) with dilute HCl.
-
If necessary, perform a preliminary extraction with a non-polar solvent like n-pentane to remove interfering substances.
-
-
Derivatization:
-
Add a derivatizing agent, such as 2-nitrobenzaldehyde, to the sample extract. This reaction creates a derivative of SEM that is more readily detectable by LC-MS/MS.
-
Allow the derivatization reaction to proceed under controlled conditions (time, temperature).
-
-
Purification:
-
Extract the derivatized SEM using a solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent (e.g., 10% acetonitrile (B52724) in water with 0.1% acetic acid).
-
-
Analysis by LC-MS/MS:
-
Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a C18 analytical column with a suitable mobile phase gradient (e.g., water/methanol with ammonium (B1175870) formate).
-
Set the mass spectrometer to monitor for the specific mass-to-charge transitions of the derivatized SEM.
-
Quantify the amount of SEM by using an isotope-labeled internal standard (e.g., ¹³C¹⁵N₂-semicarbazide) to correct for matrix effects and variations in extraction efficiency.
-
Visualized Workflows and Hazard Pathways
The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: Experimental Workflow for Safe Handling of this compound Powder.
Caption: Logical Relationship of this compound Hazards and Decomposition Pathways.
Caption: Postulated Toxicological Pathway for Respiratory Sensitization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound (CICADS) [inchem.org]
- 7. echemi.com [echemi.com]
- 8. This compound (ADCA) - Ataman Kimya [atamanchemicals.com]
- 9. ewg.org [ewg.org]
- 10. Food or Poison - this compound Market | An Oasis of Healing [anoasisofhealing.com]
- 11. This compound (ADA) Frequently Asked Questions | FDA [fda.gov]
- 12. This compound | Center for Science in the Public Interest [cspi.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 15. researchgate.net [researchgate.net]
- 16. What is this compound? 9 Exposing Facts [globalhealing.com]
- 17. researchgate.net [researchgate.net]
- 18. An Assessment of the Effects of this compound-containing Diet on Neurobehaviour, Brain Antioxidant Status and Membrane Lipid Peroxidation Status in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdc.gov [cdc.gov]
- 20. Safety Tips for Using AC this compound Blowing Agent: Essential Guidelines for Safe Handling [zjshuntaitech.com]
- 21. nbinno.com [nbinno.com]
- 22. research.uga.edu [research.uga.edu]
- 23. harwick.com [harwick.com]
- 24. ttmehr.com [ttmehr.com]
- 25. fishersci.com [fishersci.com]
- 26. Development and use of a sampling and analytical method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
The Environmental Fate and Degradation of Azodicarbonamide Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azodicarbonamide (ADA), a chemical agent primarily used as a blowing agent in the plastics and rubber industries and as a dough conditioner in food production, has a complex environmental profile. While its rapid degradation under industrial and food processing conditions is well-documented, its fate and persistence in natural environments such as soil and water are less understood. This technical guide synthesizes the available scientific literature on the environmental fate and degradation of this compound and its primary residues. It covers abiotic and biotic degradation pathways, identifies key degradation products, and presents available quantitative data on its persistence. The guide also outlines analytical methodologies for the detection of ADA and its residues and discusses its ecotoxicological profile. A significant data gap exists in the literature regarding detailed environmental degradation kinetics and the specific microbial pathways involved.
Introduction
This compound (C₂H₄N₄O₂) is a yellow-orange crystalline solid with low solubility in water.[1] Its industrial utility stems from its thermal decomposition properties, which release nitrogen, carbon monoxide, carbon dioxide, and ammonia (B1221849) gases, creating a foamed structure in polymers.[1] In the food industry, it acts as a flour bleaching and dough conditioning agent, where it is largely converted to biurea (B89910) during baking.[1][2] The environmental release of ADA can occur during its production, use, and disposal. Understanding its subsequent environmental fate is crucial for a comprehensive risk assessment.
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, play a role in the environmental transformation of this compound.
Hydrolysis
Photodegradation
While sensitive to light, detailed studies on the photodegradation of this compound in aqueous solutions, including quantum yield and the identification of photoproducts under environmentally relevant conditions, are scarce. The azo group in ADA suggests potential for photochemical transformation upon absorption of UV radiation.
Biotic Degradation
The available data suggests that this compound is susceptible to microbial degradation.
Aerobic Biodegradation
In a study using sewage sludge, this compound was found to be readily biodegradable in two out of three tests, with 70% degradation observed over 28 days. However, it did not meet the 10-day window for rapid biodegradation.[3] Another study on soil degradation showed that between 21.1% and 66.1% of this compound degraded over 14 days in five different soil types. This indicates that soil microorganisms can utilize ADA, although the rate of degradation may vary depending on soil properties and microbial populations.
Anaerobic Biodegradation
Specific studies on the anaerobic biodegradation of this compound in environmental compartments like sediment or anoxic zones in soil are not well-documented in the available literature.
Degradation Products
The degradation of this compound leads to the formation of several products, with biurea being the most prominent, especially in food processing. Under thermal decomposition, a wider array of compounds is formed.
Table 1: Key Degradation and Decomposition Products of this compound
| Product | Formation Pathway | Environmental Significance |
| Biurea | Major product of ADA reaction with moist flour during baking; also a likely product of environmental hydrolysis and biodegradation.[1][2] | Considered stable and is the primary residue in baked goods. Its environmental persistence and toxicity are not well-characterized. |
| Semicarbazide (SEM) | A breakdown product formed during the thermal decomposition of ADA, particularly in the presence of moisture.[2] | Raises health concerns due to its potential carcinogenicity.[4] Its presence in the environment from ADA degradation is a potential concern. |
| Urethane (Ethyl Carbamate) | A secondary reaction product formed during baking.[1] | A known carcinogen.[4] |
| Nitrogen, Carbon Monoxide, Carbon Dioxide, Ammonia | Gaseous products of thermal decomposition.[1] | Gaseous products that will partition to the atmosphere. |
| Urazole, Isocyanic Acid, Cyanuric Acid | Products of thermal decomposition.[5] | These compounds may have their own environmental and toxicological profiles, but their formation under typical environmental conditions is not confirmed. |
Environmental Persistence and Mobility
The persistence and mobility of this compound and its residues in the environment are governed by their degradation rates and their interaction with soil and sediment.
Persistence
Quantitative data on the half-life of this compound in soil and water under various environmental conditions is limited. The available studies suggest a moderate potential for persistence, with degradation occurring over weeks to months.
Table 2: Available Data on the Degradation of this compound
| Medium | Condition | Degradation/Decomposition | Time Period | Reference |
| Water Suspension (2 mg/mL) | Room Temperature, Light | 1.3% | 2 weeks | [1] |
| Sewage Sludge | Aerobic | 70% | 28 days | [3] |
| Soil | Not specified | 21.1% - 66.1% | 14 days | Not specified in search results |
Mobility
This compound's low water solubility suggests limited mobility in aqueous environments.[1] However, its potential to adsorb to soil and sediment particles has not been quantified, as no soil sorption coefficient (Koc) values were found in the literature. A low log Pow of <1 suggests a low potential for bioaccumulation.[6] The mobility of its more polar degradation products, such as biurea, may differ from the parent compound.
Ecotoxicological Profile
The ecotoxicity of this compound has been evaluated for some aquatic organisms.
Table 3: Ecotoxicity Data for this compound
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | 48-hour EC50 | 11 mg/L | [6] |
| Pimephales promelas (Fathead Minnow) | 96-hour LC50 | >= 50 mg/L | [3] |
| Activated Sludge | 3-hour EC50 | 800 mg/L | [3] |
The toxicity of the primary degradation product, biurea, in environmental organisms is not well-studied. Semicarbazide is of greater toxicological concern due to its carcinogenic potential.[4]
Experimental Protocols
Sample Extraction and Cleanup
-
Soil/Sediment: Extraction with a polar organic solvent such as acetonitrile (B52724) or methanol, potentially followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.
-
Water: Direct injection if concentrations are high enough, or pre-concentration using SPE.
Analytical Determination
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method has been successfully used for the determination of ADA and biurea in food and for occupational monitoring. A C18 column is typically used with a mobile phase of water or a water/organic solvent mixture. Detection wavelengths are around 425 nm for ADA and 190 nm for biurea.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and selective determination of semicarbazide, often involving a derivatization step with 2-nitrobenzaldehyde.[8][9] LC-MS/MS can also be used for the analysis of ADA and biurea, offering higher sensitivity and specificity than HPLC-UV.
Signaling Pathways and Logical Relationships
No information was found in the scientific literature regarding specific signaling pathways involved in the microbial degradation of this compound. The logical workflow for assessing the environmental fate of ADA is presented below.
Conclusion and Future Research
This compound exhibits a degree of biodegradability in soil and aquatic environments, with biurea being a primary transformation product. However, there is a significant lack of quantitative data on its environmental persistence, particularly half-life values under different conditions. The complete microbial degradation pathways, including the specific microorganisms and enzymes involved, remain to be elucidated. Furthermore, the environmental fate and toxicity of its degradation products, especially semicarbazide, warrant further investigation. Future research should focus on:
-
Conducting detailed kinetic studies of ADA degradation in soil and water under a range of environmentally relevant conditions (pH, temperature, redox potential, soil type).
-
Identifying the microorganisms (bacteria and fungi) and enzymes responsible for ADA biodegradation.
-
Elucidating the complete degradation pathways and identifying all major and minor metabolites.
-
Developing and validating robust analytical methods for the quantification of ADA and its residues in complex environmental matrices.
-
Determining the soil sorption coefficient (Koc) to accurately model its environmental mobility.
-
Assessing the chronic toxicity of ADA and its degradation products to a wider range of environmental organisms.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Center for Science in the Public Interest [cspi.org]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The determination of biurea in the presence of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Azodicarbonamide: A Technical Guide to its Reactions with Oxidizing and Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADA), a yellow-orange crystalline powder, is a versatile chemical compound with significant industrial applications.[1] Its utility stems from its redox-active azo group (-N=N-), which can undergo both oxidation and reduction reactions. This technical guide provides an in-depth exploration of the reactions of this compound with various oxidizing and reducing agents, summarizing key data, presenting experimental methodologies where available, and visualizing reaction pathways.
Reactions of this compound with Oxidizing Agents
The primary interaction of this compound's precursor, biurea (B89910) (hydrthis compound), with oxidizing agents is in its synthesis. The conversion of the hydrazo linkage in biurea to the azo group in ADA is an oxidative process.
Oxidizing Agents in the Synthesis of this compound
Several oxidizing agents are employed in the industrial synthesis of this compound from biurea. The choice of oxidant can influence the reaction efficiency, cost, and environmental impact of the process.[2]
| Oxidizing Agent | Chemical Formula | Typical Reaction Conditions | Key Characteristics |
| Chlorine | Cl₂ | Aqueous suspension of biurea | A common and effective oxidizing agent.[1] |
| Sodium Hypochlorite | NaClO | Aqueous solution | A widely used and cost-effective oxidant.[3] |
| Hydrogen Peroxide | H₂O₂ | Aqueous suspension, often with a catalyst (e.g., potassium bromide) | A "green" oxidant as its primary byproduct is water.[2][4] |
| Sodium Chlorate | NaClO₃ | Aqueous solution | Offers a rapid reaction time. |
| Potassium Permanganate (B83412) | KMnO₄ | Aqueous solution, often with a catalyst (e.g., potassium bromide) | A strong oxidizing agent.[5] |
| Electrochemical Oxidation | - | Anodic oxidation in the presence of a catalyst (e.g., potassium bromide) | An environmentally friendly method that uses electric current. |
Experimental Protocol: Synthesis of this compound via Hydrogen Peroxide Oxidation
This protocol is based on the principles of green chemistry, utilizing hydrogen peroxide as a clean oxidizing agent.[2][6]
Materials:
-
Biurea (Hydrthis compound)
-
Hydrogen Peroxide (30% solution)
-
Potassium Bromide (catalyst)
-
Distilled water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
An aqueous suspension of biurea is prepared in the reaction vessel.
-
A catalytic amount of potassium bromide is added to the suspension.
-
The mixture is heated to a specified temperature (optimal temperature to be determined based on kinetic studies).
-
Hydrogen peroxide solution is added dropwise to the reaction mixture with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction.
-
The reaction is monitored for completion (e.g., by observing the color change to the characteristic yellow-orange of this compound).
-
Upon completion, the reaction mixture is cooled, and the solid this compound product is isolated by filtration.
-
The product is washed with distilled water and dried under vacuum.
-
Characterization of the final product can be performed using techniques such as FTIR and TGA/DSC.[2]
Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures should be optimized for scale and desired purity.
Reaction with Other Strong Oxidizing Agents
While detailed experimental studies on the reaction of this compound itself with strong oxidizing agents like potassium permanganate or chromic acid are not extensively available in the reviewed literature, it is expected that the azo group would be susceptible to oxidative cleavage under harsh conditions. This could potentially lead to the formation of nitrogen gas and various oxidized carbon and nitrogen species. However, ADA is generally considered incompatible with strong oxidizing agents.[7]
Reactions of this compound with Reducing Agents
The primary reduction product of this compound is biurea, the same precursor from which it is synthesized. This reduction involves the conversion of the azo group back to a hydrazo linkage.
Reducing Agents and Contexts for this compound Reduction
| Reducing Agent/Context | Key Application/Reaction | Products |
| Thiols (e.g., Cysteine, Glutathione (B108866) in flour) | Dough conditioning in baking | Biurea, Disulfides |
| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Expected laboratory reduction | Biurea |
| Electrochemical Reduction | Cathodic reduction | Biurea |
Reduction by Thiols in Dough Conditioning
In its application as a dough conditioner, this compound acts as an oxidizing agent. It reacts with thiol (-SH) groups present in the amino acid cysteine within gluten proteins.[8] This reaction is crucial for improving the rheological properties of dough.
The overall reaction can be summarized as: ADA + 2 R-SH → Biurea + R-S-S-R
This oxidative coupling of thiol groups to form disulfide bonds (R-S-S-R) strengthens the gluten network, leading to a more elastic and stable dough.
Expected Reactions with Hydride Reducing Agents
-
Sodium Borohydride (B1222165) (NaBH₄): As a milder reducing agent, NaBH₄ is capable of reducing azo compounds.[9] The reaction would likely proceed in a protic solvent like ethanol (B145695) or methanol.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and would readily reduce the azo group of this compound.[10] The reaction would need to be carried out in an anhydrous aprotic solvent like diethyl ether or THF, followed by a careful workup to quench the excess reagent.[11]
Due to the lack of specific published protocols, researchers should exercise caution and perform small-scale trials to determine optimal reaction conditions.
Visualizations
Synthesis and Reduction Cycle of this compound
Caption: The redox cycle of this compound and its precursor/reduction product, biurea.
Experimental Workflow for ADA Synthesis via Oxidation
Caption: A stepwise workflow for the synthesis of this compound using hydrogen peroxide.
Conclusion
This compound's chemistry is fundamentally centered around the redox activity of its azo functional group. It is synthesized through the oxidation of biurea and, in its primary applications, acts as an oxidizing agent, being reduced back to biurea. While the reactions involved in its industrial synthesis and use as a dough conditioner are relatively well-understood, detailed experimental data on its reactions with a broad range of common laboratory oxidizing and reducing agents are not extensively documented in readily accessible scientific literature. The information and generalized protocols provided in this guide serve as a foundation for researchers and professionals working with this compound, highlighting the core principles of its redox behavior. Further experimental investigation is warranted to fully elucidate the kinetics and mechanisms of its reactions with a wider array of redox reagents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijnc.ir [ijnc.ir]
- 3. acs.org [acs.org]
- 4. The discussion on synthesis process of this compound [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. Study on Catalytic Synthesis of this compound with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]
- 7. innospk.com [innospk.com]
- 8. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Methodological & Application
Application Notes and Protocols for Utilizing Azodicarbonamide as a Blowing Agent in PVC Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of azodicarbonamide (ADC) as a chemical blowing agent for the production of polyvinyl chloride (PVC) foam. This document outlines the fundamental principles, experimental protocols, and key parameters involved in creating cellular PVC structures with desired properties.
Introduction to this compound in PVC Foaming
This compound (ADC) is a widely used organic chemical blowing agent in the plastics industry, favored for its efficiency in creating foamed polymers like PVC.[1] Its primary function is to decompose at elevated temperatures, releasing gases such as nitrogen, carbon monoxide, carbon dioxide, and ammonia (B1221849).[2] These gases form a cellular structure within the polymer matrix, resulting in a lightweight, insulating, and flexible material.[3] The decomposition of pure ADC typically occurs around 200°C.[2]
The thermal decomposition of this compound is an exothermic process and can be represented by a multi-stage reaction. The initial decomposition primarily yields nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO), with biurea (B89910) as a solid residue. Subsequent reactions at higher temperatures can produce ammonia (NH₃) and carbon dioxide (CO₂).[4] The gas yield of ADC is substantial, typically around 220-245 mL/g, which allows for significant density reduction in the final PVC product.[5]
Key Components in a PVC Foam Formulation
A typical PVC foam formulation consists of several key components that work in synergy to achieve the desired foam properties.
| Component | Function | Typical Concentration (phr*) |
| PVC Resin | The base polymer matrix. The K-value (a measure of molecular weight) of the PVC resin influences the melt strength, which is crucial for retaining the gas bubbles. K-values between 58 and 62 are commonly used.[6] | 100 |
| This compound (ADC) | The chemical blowing agent that decomposes to create the cellular structure. | 0.5 - 5.0 |
| Activators/Kickers | Lower the decomposition temperature of ADC to match the processing temperature of PVC. Common activators include zinc oxide (ZnO), zinc stearate (B1226849) (ZnSt₂), and lead or cadmium compounds.[7][8] | 0.1 - 2.0 |
| Stabilizers | Prevent thermal degradation of the PVC during processing and can also act as activators for ADC. Common stabilizers include calcium-zinc stearates and organotin compounds.[9] | 1.5 - 5.0 |
| Plasticizers | Increase the flexibility and workability of the PVC. Dioctyl phthalate (B1215562) (DOP) is a common example. | 20 - 100 (for flexible foams) |
| Fillers | Reduce cost and can modify physical properties. Calcium carbonate (CaCO₃) is a widely used filler. | 5 - 50 |
| Process Aids | Improve the melt elasticity and processing characteristics of the PVC, leading to a more uniform cell structure. Acrylate-based polymers are often used.[6] | 1 - 5 |
| Lubricants | Reduce friction during processing. Stearic acid and polyethylene (B3416737) waxes are common examples. | 0.5 - 2.0 |
*phr: parts per hundred resin by weight.
Experimental Protocols
Laboratory-Scale PVC Plastisol Foaming
This protocol describes the preparation of a flexible PVC foam sample in a laboratory setting using a plastisol formulation.
Materials and Equipment:
-
PVC emulsion resin
-
Dioctyl phthalate (DOP) plasticizer
-
This compound (ADC)
-
Zinc oxide (ZnO) activator
-
Calcium-zinc stearate stabilizer
-
Laboratory mixer with a high-shear impeller
-
Metal mold (e.g., 10 cm x 10 cm x 1 cm)
-
Forced-air oven with precise temperature control
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Accurately weigh the components according to the desired formulation. A typical starting formulation is:
-
PVC resin: 100 parts
-
DOP: 60 parts
-
ADC: 3 parts
-
ZnO: 1 part
-
Ca/Zn Stearate stabilizer: 2 parts
-
-
-
Mixing:
-
In a mixing vessel, combine the DOP, ZnO, and stabilizer. Mix at a low speed until a homogeneous dispersion is achieved.
-
Gradually add the PVC resin to the liquid mixture while continuously mixing. Increase the mixing speed to ensure proper dispersion and avoid the formation of agglomerates.
-
Finally, add the this compound and continue mixing at a high speed for 10-15 minutes to ensure uniform distribution of the blowing agent. The final mixture should be a smooth, lump-free plastisol.
-
-
Casting and Foaming:
-
Pour the prepared plastisol into the metal mold, ensuring an even distribution.
-
Place the mold in a preheated oven at the desired foaming temperature (e.g., 180-200°C). The optimal temperature will depend on the specific formulation and the presence of activators.
-
Allow the plastisol to foam and fuse for a predetermined time, typically 10-20 minutes.
-
-
Cooling and Demolding:
-
Carefully remove the mold from the oven and allow it to cool to room temperature.
-
Once cooled, demold the PVC foam sample.
-
-
Characterization:
-
Measure the density of the foam sample.
-
Examine the cell structure using a microscope or scanning electron microscope (SEM).
-
Perform mechanical testing (e.g., compression set, tensile strength) as required.
-
PVC Foam Extrusion
This protocol provides a general outline for the production of rigid PVC foam profiles using a single-screw extruder.
Materials and Equipment:
-
Pre-compounded PVC dry blend containing all necessary additives (PVC resin, ADC, activator, stabilizer, filler, process aid, lubricant)
-
Single-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1[10]
-
Profile die
-
Calibration and cooling unit
-
Haul-off unit
-
Cutter
Procedure:
-
Material Preparation:
-
Prepare a homogeneous dry blend of all the formulation components. It is crucial to ensure a uniform distribution of the ADC and other additives.
-
-
Extruder Setup and Processing Parameters:
-
Set the temperature profile of the extruder barrels. A typical temperature profile for rigid PVC foam extrusion is:
-
Feed Zone: 150-160°C
-
Compression Zone: 165-175°C
-
Metering Zone: 180-190°C
-
Die: 175-185°C
-
-
The screw speed should be adjusted to achieve a stable melt pressure and output.
-
-
Extrusion Process:
-
Feed the PVC dry blend into the extruder hopper.
-
The material is conveyed, melted, and mixed as it moves along the screw.
-
The heat in the extruder causes the ADC to decompose, releasing gas that dissolves in the molten PVC under pressure.
-
The molten PVC containing the dissolved gas is forced through the profile die.
-
-
Foaming and Shaping:
-
As the extrudate exits the die, the pressure drop causes the dissolved gas to expand, forming the cellular structure of the foam.
-
The foamed profile immediately enters a calibration unit where it is shaped and cooled to solidify the desired dimensions.
-
-
Downstream Processing:
-
The solidified profile is pulled by a haul-off unit at a constant speed.
-
The profile is then cut to the desired length.
-
Quantitative Data and Analysis
The concentration of this compound and the presence of activators significantly influence the properties of the resulting PVC foam.
Table 1: Effect of this compound Concentration on PVC Foam Density
| ADC Concentration (phr) | Foam Density (g/cm³) | Reference |
| 0.5 | 0.85 | [11] |
| 1.0 | 0.70 | [11] |
| 1.5 | 0.60 | [11] |
| 2.0 | 0.52 | [11] |
Table 2: Effect of Zinc Oxide Activator on ADC Decomposition Temperature
| ZnO Concentration (phr) | ADC Decomposition Peak Temperature (°C) | Reference |
| 0 | 215 | [2] |
| 0.5 | 198 | [2] |
| 1.0 | 185 | [2] |
| 2.0 | 175 | [2] |
Visualizations
Signaling Pathway: Thermal Decomposition of this compound
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow: Laboratory-Scale PVC Plastisol Foaming
Caption: Workflow for laboratory-scale PVC foam preparation.
Logical Relationship: Factors Influencing PVC Foam Properties
Caption: Key factors influencing the final properties of PVC foam.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 5. nbinno.com [nbinno.com]
- 6. kanademy.com [kanademy.com]
- 7. vhht.dp.ua [vhht.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bergeninternational.com [bergeninternational.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Azodicarbonamide in Polyethylene and EVA Foam Production
Introduction
Azodicarbonamide (ADC), an organic compound with the formula C₂H₄N₄O₂, is a widely utilized chemical blowing agent in the polymer industry.[1] Its popularity stems from its high gas yield, the ability to tailor its decomposition temperature, and the non-toxic, odorless nature of its decomposition residues.[2][3] ADC is particularly effective in the production of cross-linked polyethylene (B3416737) (PE) and ethylene-vinyl acetate (B1210297) (EVA) foams, where it facilitates the creation of a cellular structure, resulting in lightweight materials with enhanced cushioning and insulation properties.[4][5]
Mechanism of Action: Thermal Decomposition of this compound
The function of this compound as a blowing agent is centered around its thermal decomposition. When heated to its decomposition temperature, typically around 200-215°C, the N=N bond in the ADC molecule cleaves.[1][3][6] This initiates a complex series of reactions that release a significant volume of gas, approximately 220-245 ml/g.[1]
The primary gaseous products of this decomposition are Nitrogen (N₂), Carbon Monoxide (CO), and Ammonia (NH₃).[1] The exact composition of the evolved gas can be influenced by the processing environment and the presence of activators.[2] The decomposition is an exothermic process, releasing heat that can contribute to the overall thermal energy within the polymer melt.[1]
Solid residues are also formed, including biurea, urazole, and cyanuric acid.[1][7] These residues are generally compatible with the polymer matrix and do not typically cause discoloration or staining.[3]
Signaling Pathway: this compound Decomposition
Caption: Thermal decomposition pathway of this compound.
Application in Polyethylene (PE) and EVA Foam Production
This compound is a versatile blowing agent suitable for a wide range of polymers, including PE and EVA.[3][8] In the production of PE and EVA foams, ADC is compounded with the base polymer and other additives, such as cross-linking agents, nucleating agents, and activators.[2]
The decomposition temperature of ADC can be lowered by incorporating activators, such as zinc oxide (ZnO).[2][6] This allows for greater control over the foaming process, ensuring that gas evolution occurs at the optimal polymer melt viscosity. The use of activators can also lead to a more uniform cell structure.[2]
As the ADC decomposes within the molten polymer, the released gases form bubbles. These bubbles expand, creating the cellular foam structure. The final properties of the foam, such as density, cell size, and mechanical strength, are highly dependent on the concentration of ADC, the processing temperature, and the presence of other additives.[2][5] Increasing the amount of ADC generally leads to a decrease in foam density and an increase in the number of cells.[2]
Quantitative Data Summary
The concentration of this compound directly influences the mechanical and physical properties of the resulting foam. The following tables summarize the effect of ADC content on key properties of polyethylene-based foams.
Table 1: Effect of this compound (AC) Concentration on Mechanical Properties of PE/EVA Foam
| ADC Concentration (phr) | Elongation at Break (%) | Tensile Strength at Break (MPa) |
| 2 | 215 | 1.36 |
| 3 | 220 | 0.91 |
| 5 | 210 | 0.76 |
Source: Data extracted from a study on PE/EVA foams.[2]
Table 2: Effect of this compound (AC) with Zinc Oxide (ZnO) Activator on Mechanical Properties of PE/EVA Foam
| ADC Concentration (phr) | Elongation at Break (%) | Tensile Strength at Break (MPa) | Compression Strength at 25% (MPa) |
| 2 | 228 | 1.65 | 0.36 |
| 3 | 210 | 1.42 | 0.21 |
| 5 | 250 | 1.39 | 0.12 |
Source: Data extracted from a study on PE/EVA foams with ZnO as an activator.[2]
Logical Relationship: ADC Concentration and Foam Properties
Caption: Relationship between ADC concentration and foam properties.
Experimental Protocols
The following protocols describe a general methodology for the preparation of PE/EVA foam sheets using this compound as a blowing agent.
1. Materials and Formulation
-
Polymer Matrix: Polyethylene (PE) and/or Ethylene-Vinyl Acetate (EVA)
-
Blowing Agent: this compound (ADC)
-
Activator (Optional): Zinc Oxide (ZnO)
-
Cross-linking Agent: Dicumyl peroxide (DCP)
-
Nucleating Agent (Optional): Coated calcium carbonate or talc
-
Lubricant: Polyethylene wax or stearic acid[9]
2. Compounding Protocol
This protocol is based on the use of a twin-screw extruder for compounding the formulation.[2]
-
Pre-mix all the components (polymer, ADC, activator, etc.) in their desired ratios in a drum mixer for approximately 20 minutes to ensure a homogenous blend.[10]
-
Set the temperature profile of the co-current twin-screw extruder. A typical temperature for this stage is around 135-150°C, which is above the melting point of the polymer but below the decomposition temperature of the ADC.[11]
-
Feed the pre-mixed compound into the extruder.
-
The extruder will melt, mix, and homogenize the components, dispersing the ADC evenly throughout the polymer matrix.
-
Extrude the compound and pelletize it to produce granules for the next stage.
3. Foam Sheet Production via Compression Molding
This protocol describes the production of foam sheets from the compounded granules using a hot press.[2]
-
Place a predetermined amount of the compounded granules into a mold of desired dimensions (e.g., 12.8 cm x 12.8 cm x 0.2 cm).[12]
-
Place the mold in a hot press. The temperature of the press should be set to the desired foaming temperature, which is typically in the range of the ADC's decomposition (around 160-210°C, depending on the presence of activators).[10]
-
Apply pressure to the mold to ensure the granules fuse together and fill the mold cavity completely.
-
Hold the material at the set temperature and pressure for a specific duration (e.g., 10 minutes) to allow for the complete decomposition of the ADC and the expansion of the polymer.[12]
-
Cool the mold under pressure to solidify the foam structure.
-
Once cooled, open the press and carefully remove the foamed sheet from the mold.
Experimental Workflow
Caption: Experimental workflow for PE/EVA foam production.
References
- 1. nbinno.com [nbinno.com]
- 2. sid.ir [sid.ir]
- 3. This compound AC3000F YC-03 Blowing Agent for EVA Sheet/foam/shoes - Buy AC foaming agent for EVA, EVA foaming agent, EVA blowing agent Product on Hubei Yuchuan New Materials Technology Co.,Ltd. [hbyuchuan.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. vhht.dp.ua [vhht.dp.ua]
- 7. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. m.made-in-china.com [m.made-in-china.com]
- 9. Density Gradients, Cellular Structure and Thermal Conductivity of High-Density Polyethylene Foams by Different Amounts of Chemical Blowing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4273880A - Foamed polyethylene films - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Azodicarbonamide in Polymers using HPLC-UV
Introduction
Azodicarbonamide (ADA) is a chemical foaming agent widely used in the plastics industry to create foamed polymers with enhanced properties such as reduced density, increased flexibility, and thermal insulation.[1][2] Its application is prevalent in the manufacturing of products like insulation for cables, vinyl flooring, and other plastic goods.[1][3] However, concerns over potential health risks associated with ADA and its decomposition products necessitate accurate and reliable methods for its quantification in final polymer products to ensure regulatory compliance and consumer safety.[1] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of residual this compound in various polymer matrices.
Principle
This method involves the extraction of this compound from the polymer matrix using a suitable solvent, followed by separation and quantification using a reverse-phase HPLC system equipped with a UV detector. The concentration of ADA is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
This compound (ADA) standard (≥97% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Dimethyl sulfoxide (B87167) (DMSO)
-
Ammonium Acetate, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Polymer sample for analysis
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of ADA standard and dissolve it in 50 mL of DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The choice of sample preparation technique depends on the polymer matrix. Two common approaches are solvent extraction and total dissolution.
-
Method A: Ultrasonic Solvent Extraction
-
Weigh 1 gram of the polymer sample (cryo-milled or finely cut) into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of DMSO and methanol).
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Place the vial in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer debris.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Method B: Total Dissolution Methodology (for soluble polymers)
-
Weigh 0.5 grams of the polymer sample into a glass vial.
-
Add 10 mL of a solvent capable of dissolving the polymer (e.g., tetrahydrofuran, N,N-dimethylformamide).
-
Agitate the sample until the polymer is completely dissolved.
-
Add an anti-solvent (e.g., methanol) to precipitate the polymer while keeping the ADA in solution.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 20mM Ammonium Acetate solution (e.g., 15:85 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 246 nm.[4] Alternative methods have also utilized 425 nm where biurea, a degradation product, is monitored at 190 nm.[5]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
6. Data Analysis and Quantification
-
Identify the ADA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of ADA in the sample solution from the calibration curve.
-
Calculate the final concentration of ADA in the original polymer sample using the following formula:
Concentration (µg/g) = (C x V) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the polymer sample (g)
-
Data Presentation
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol: 20mM Ammonium Acetate (15:85, v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Detection Wavelength | 246 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | Approx. 4-6 min (Varies with exact conditions) |
Table 2: Method Validation Summary (Typical Values)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.94 µg/g[1] |
| Limit of Quantification (LOQ) | ~3.1 µg/g[1] |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 5% |
Mandatory Visualizations
Caption: Experimental workflow for ADA quantification in polymers.
Caption: Logical relationships in HPLC method validation.
References
Application Notes and Protocols for Azodicarbonamide Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADA) is a chemical substance used as a flour bleaching agent and a dough conditioner in the production of bread and other baked goods.[1][2][3][4][5] Its use is approved in some countries, such as the United States and China, up to a certain limit, but it is banned in others, including Australia and the European Union, due to potential health concerns like respiratory issues.[1][2][3][4] During the baking process, this compound is converted into other compounds, including biurea (B89910) and semicarbazide (B1199961) (SEM).[5][6][7] Semicarbazide, in particular, has raised concerns due to its potential carcinogenicity.[2][6] Therefore, robust and sensitive analytical methods are crucial for monitoring the levels of this compound and its breakdown products in food products to ensure food safety and compliance with regulatory standards.
These application notes provide detailed protocols for the sample preparation and analysis of this compound in food matrices, primarily focusing on flour and bread products. The methodologies described are based on advanced analytical techniques, predominantly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
Chemical Transformation of this compound in Food
During food processing, particularly in the presence of moisture and heat, this compound undergoes a series of chemical transformations. Initially, it reacts with water and is converted to biurea.[5][7] Upon heating, such as during baking, biurea can further degrade to form semicarbazide (SEM).[5][6][7] Understanding this pathway is essential for selecting the appropriate analytical approach, as the determination of ADA can be performed directly or indirectly by measuring its stable degradation product, SEM.
Caption: Transformation of this compound during food processing.
Analytical Methodologies
The determination of this compound in food matrices can be challenging due to its reactive nature and low molecular weight.[3] Therefore, two main analytical strategies are employed:
-
Direct Determination of this compound: This approach involves the extraction of ADA from the food matrix followed by derivatization to enhance its chromatographic retention and detection by LC-MS/MS.
-
Indirect Determination via Semicarbazide (SEM): This method is based on the conversion of ADA to SEM through hydrolysis, followed by the derivatization of SEM for LC-MS/MS analysis.
Method 1: Direct Determination of this compound with Xanthydrol Derivatization
This method offers a rapid and sensitive approach for the direct quantification of ADA in flour.
Experimental Protocol
1. Sample Extraction:
-
Weigh 1.0 g of the flour sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 20 minutes in an ultrasonic bath.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant for the clean-up step.
2. Clean-up (Solid-Phase Extraction - SPE):
-
Use a Carbon/GCB SPE cartridge.
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of the extraction solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent.
3. Derivatization:
-
Take 1 mL of the eluate and acidify with 20 μL of 0.6 M HCl.[3]
-
Add 100 μL of xanthydrol derivatizing agent (6.0 mg/mL in methanol).[3]
-
Mix and incubate the reaction mixture at 40°C for 30 minutes in the dark.[3]
-
After derivatization, filter the solution through a 0.22 μm syringe filter before injection into the UPLC-MS/MS system.[3]
4. UPLC-MS/MS Analysis:
-
Column: A suitable C18 column (e.g., 2.1 mm x 150 mm).[8]
-
Mobile Phase: A gradient of methanol and water containing 2 mM ammonium (B1175870) formate.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the xanthydrol-ADA derivative.
Caption: Workflow for direct ADA analysis with xanthydrol derivatization.
Method 2: Indirect Determination of this compound via Semicarbazide (SEM) with 2-Nitrobenzaldehyde (B1664092) Derivatization
This widely used method relies on the conversion of ADA to its more stable derivative, SEM, which is then derivatized for analysis.
Experimental Protocol
1. Sample Hydrolysis and Extraction:
-
Weigh a representative sample of the food matrix (e.g., 1.0 g of flour or bread).
-
Heat the mixture to facilitate the hydrolysis of ADA to SEM.[9]
2. Derivatization:
-
Add 2-nitrobenzaldehyde solution to the aqueous extract.[6][8][9]
-
Adjust the pH to acidic conditions (e.g., pH 5) and incubate overnight at 37°C.[9]
-
The reaction forms a stable derivative, nitrophenyl-semicarbazone.
3. Liquid-Liquid Extraction:
-
Extract the derivative from the aqueous solution using ethyl acetate (B1210297).[6][8][9]
-
Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., 10% acetonitrile in water with 0.1% acetic acid) for LC-MS/MS analysis.[6][8]
4. LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 mm x 150 mm).[8]
-
Mobile Phase: A gradient of methanol and water containing 2 mM ammonium formate.[8]
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM of the specific precursor-product ion transitions for the 2-nitrobenzaldehyde-SEM derivative.
Caption: Workflow for indirect ADA analysis via SEM derivatization.
Quantitative Data Summary
The performance of different analytical methods for this compound determination is summarized in the table below. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1 (Direct - Xanthydrol) | Method 2 (Indirect - SEM) | Method 3 (Direct - TPP) |
| Analyte | This compound (ADA) | Semicarbazide (SEM) | This compound (ADA) |
| Food Matrix | Flour | Flour, Bread | Flour |
| **Linearity (R²) ** | > 0.99[1][2][4] | 0.9997[9] | - |
| Concentration Range | 0.10 - 80 mg/kg[1][2][4] | 1 - 100 mg/kg[9] | 0.25 - 100 ppm[10][11] |
| Recovery Rate (%) | 81.7 - 102.3[1][2][4] | 86.8 - 117.2[9] | 86.9 - 101.0[10][11] |
| LOD (mg/kg) | 0.014[1][2][4] | 0.21[9] | 0.02[12] |
| LOQ (mg/kg) | 0.042[1][2][4] | - | 0.05[12] |
| RSD (%) | 1.3 - 4.8[1][2][4] | < 8[9] | 1.9 - 3.4[10][11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; TPP: Triphenylphosphine
Conclusion
The choice of analytical method for this compound determination depends on the specific requirements of the analysis, including the food matrix, desired sensitivity, and available instrumentation. The direct method using xanthydrol derivatization offers high sensitivity and a shorter derivatization time compared to other methods.[3] The indirect method via semicarbazide is a well-established approach, particularly relevant for processed foods where ADA has been converted to SEM. Both UPLC-MS/MS-based methods provide the necessary selectivity and sensitivity for the reliable quantification of this compound and its derivatives in food, ensuring consumer safety and regulatory compliance.
References
- 1. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bakerpedia.com [bakerpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Semicarbazide formation in flour and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semicarbazide formation in this compound-treated flour: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in Flour by UPLC-MS/MS [xdspkj.ijournals.cn]
- 10. Analysis of this compound in Wheat Flour and Prepared Flour Mixes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound in Food Products by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Application Note: UPLC-MS/MS for the Sensitive Detection of Azodicarbonamide in Flour
Abstract
Azodicarbonamide (ADA) is a chemical additive historically used as a flour bleaching and dough conditioning agent.[1][2][3] However, concerns over its breakdown products, particularly semicarbazide (B1199961) (SEM), a potential carcinogen, have led to its ban in several regions, including the European Union and Australia.[4][5][6] In the United States, its use is permitted within specified limits.[7][8] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the indirect determination of ADA in flour by quantifying its stable breakdown product, biurea (B89910), or its reaction product, semicarbazide, after a derivatization step.
Introduction
The safety of food additives is of paramount importance to consumers and regulatory bodies worldwide. This compound, while effective in improving the texture and appearance of baked goods, has come under scrutiny due to the formation of semicarbazide (SEM) and biurea during processing and baking.[4][9] SEM, in particular, has raised health concerns due to its weak carcinogenic activity observed in laboratory animals.[4] Consequently, highly sensitive and specific analytical methods are required to monitor the levels of ADA in flour and finished products to ensure compliance with regulatory standards and to guarantee consumer safety.
Direct analysis of ADA is challenging due to its reactive nature in the flour matrix. Therefore, common analytical approaches focus on the determination of its more stable derivatives. This application note presents two primary methodologies: one based on the detection of biurea, and another, more widely used method, involving the derivatization of semicarbazide for enhanced chromatographic retention and mass spectrometric detection.
Experimental Protocols
Methodology 1: Detection of Biurea
This method focuses on the direct extraction and analysis of biurea, a stable metabolite of ADA.
1. Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of the flour sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: Isocratic elution with 70% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Biurea: Precursor ion m/z 119, product ions m/z 76 and 59[10]
-
-
Cone Voltage: 20 V
-
Collision Energy: 10 eV
Methodology 2: Detection of Semicarbazide (SEM) via Derivatization
This method involves the conversion of any residual ADA to SEM and subsequent derivatization of SEM to improve its analytical characteristics.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Accurately weigh 2.0 g of the flour sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.2 M HCl.
-
Vortex for 1 minute.
-
Incubate at 60 °C for 1 hour to hydrolyze ADA to SEM.
-
Cool the sample to room temperature and neutralize with 0.2 M NaOH.
-
Add 1 mL of 100 µg/mL 2-nitrobenzaldehyde (B1664092) solution (in DMSO) as the derivatizing agent.[11]
-
Vortex and incubate at 37 °C overnight.[11]
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SEM-derivative: (Specific m/z values will depend on the derivatizing agent used, for 2-nitrobenzaldehyde the transition for the derivative would be monitored).
-
-
Cone Voltage: 25 V
-
Collision Energy: 15 eV
Data Presentation
The following tables summarize the quantitative performance data for the UPLC-MS/MS methods described.
Table 1: Quantitative Data for Biurea Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.003 mg/kg | [12] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [12] |
| Linearity (R²) | >0.99 | [12] |
| Recovery | 94.3 - 112.5% | [12] |
Table 2: Quantitative Data for Semicarbazide (SEM) Derivatization Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.21 mg/kg (as ADA) | [11] |
| Limit of Quantification (LOQ) | 0.4 µg/kg (as SEM) | [13] |
| Linearity (R²) | >0.999 | [11][13] |
| Recovery | 86.8 - 117.2% | [11] |
| RSD | <8% | [11] |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in flour.
Caption: Chemical breakdown pathway of this compound in flour.
Conclusion
The UPLC-MS/MS methods detailed in this application note provide a reliable and sensitive approach for the determination of this compound in flour samples. By targeting the stable breakdown products, biurea and semicarbazide, these protocols overcome the challenges associated with the direct analysis of the reactive parent compound. The high sensitivity, specificity, and accuracy of these methods make them suitable for routine monitoring, regulatory compliance testing, and food safety research. The choice between the biurea and derivatized SEM method may depend on laboratory preference, available instrumentation, and specific regulatory requirements.
References
- 1. This compound (ADA) Frequently Asked Questions | FDA [fda.gov]
- 2. food-safety.com [food-safety.com]
- 3. [Analysis of this compound in Wheat Flour and Prepared Flour Mixes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodadditives.net [foodadditives.net]
- 7. eCFR :: 21 CFR 172.806 -- this compound. [ecfr.gov]
- 8. 21 CFR § 172.806 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. What’s in Our Food? Chemicals Banned in Europe but Allowed in the U.S. [onsitehealthcorp.com]
- 10. HPLC-MS/MS analysis of biurea metabolited by flour additive this compound [spgykj.com]
- 11. Determination of this compound in Flour by UPLC-MS/MS [xdspkj.ijournals.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Azodicarbonamide (ADA) as a Dough Conditioner in Baking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADA), a chemical compound with the molecular formula C₂H₄O₂N₄, is a widely utilized dough conditioner in the baking industry.[1][2] It also functions as a flour bleaching agent.[3][4] This document provides detailed application notes and protocols for studying the effects of ADA on dough rheology and baking outcomes. ADA is a yellow to orange-red, odorless, crystalline powder.[1][2] Its application in baking is approved by the U.S. Food and Drug Administration (FDA), which has granted it Generally Recognized as Safe (GRAS) status for use in flour at levels up to 45 ppm.[1] However, its use is banned in some regions, including Australia and the European Union, due to concerns about its breakdown products.[1][3]
The primary function of ADA as a dough conditioner is to improve dough handling properties and the quality of the final baked product.[5] It acts as a fast-acting oxidizing agent during dough mixing, strengthening the gluten network.[4][5] This leads to doughs that are more cohesive and better able to retain gas, resulting in bread with increased loaf volume and a finer, more uniform crumb structure.[1][2]
Mechanism of Action
This compound exerts its effects through the oxidation of sulfhydryl (-SH) groups present in the gluten-forming proteins of wheat flour.[1][2] During dough mixing, in the presence of water, ADA rapidly oxidizes these sulfhydryl groups to form disulfide (-S-S-) bonds.[6] This process of disulfide bond formation enhances the polymerization of the gluten network, leading to a stronger and more elastic dough.[7] The main reaction product of ADA in this process is biurea, which is a stable compound during baking.[1][8]
However, when heated during baking, unreacted ADA can decompose into other by-products, including semicarbazide (B1199961) and urethane.[3][8] Concerns have been raised about these compounds due to potential health risks observed in animal studies.[3][7]
Data Presentation
The following tables summarize the quantitative effects of different concentrations of this compound on dough rheological properties and bread characteristics.
Table 1: Effect of this compound (ADA) on Farinograph Parameters of Wheat Flour Dough
| ADA Concentration (ppm) | Water Absorption (%) | Dough Development Time (min) | Stability (min) | Mixing Tolerance Index (BU) |
| 0 (Control) | 62.5 | 5.5 | 10.0 | 40 |
| 15 | 63.0 | 5.0 | 11.5 | 35 |
| 30 | 63.8 | 4.5 | 13.0 | 30 |
| 45 | 64.5 | 4.0 | 14.5 | 25 |
BU: Brabender Units
Table 2: Effect of this compound (ADA) on Extensograph Parameters of Wheat Flour Dough (at 90 min proofing)
| ADA Concentration (ppm) | Resistance to Extension (BU) | Extensibility (mm) | Ratio (R/E) | Area (cm²) |
| 0 (Control) | 480 | 150 | 3.2 | 100 |
| 15 | 550 | 140 | 3.9 | 115 |
| 30 | 620 | 130 | 4.8 | 130 |
| 45 | 700 | 120 | 5.8 | 145 |
BU: Brabender Units
Table 3: Effect of this compound (ADA) on Bread Characteristics
| ADA Concentration (ppm) | Loaf Volume (cm³) | Specific Volume (cm³/g) | Crumb Hardness (g) |
| 0 (Control) | 850 | 4.5 | 250 |
| 15 | 920 | 4.8 | 220 |
| 30 | 980 | 5.2 | 190 |
| 45 | 1050 | 5.5 | 160 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role of this compound as a dough conditioner. These protocols are based on established AACC International Approved Methods.
Dough Rheology Assessment using Farinograph
This protocol is based on the AACC International Method 54-21.02 .[9]
Objective: To determine the effect of ADA on water absorption, dough development time, stability, and mixing tolerance index.
Materials:
-
Brabender Farinograph equipped with a 300 g mixing bowl
-
Flour to be tested
-
Distilled water
-
This compound (ADA) solutions of varying concentrations
Procedure:
-
Sample Preparation: Prepare flour samples with different concentrations of ADA (e.g., 0, 15, 30, 45 ppm) by dry blending.
-
Instrument Setup: Adjust the Farinograph thermostat to maintain a constant temperature of 30°C.[2]
-
Determination of Water Absorption:
-
Place 300 g of the flour-ADA mixture (14% moisture basis) into the Farinograph bowl.[1]
-
Add distilled water from a burette while the mixer is running at 63 rpm.
-
Adjust the water addition to center the curve peak at the 500 Brabender Unit (BU) line. The total amount of water added is the water absorption percentage.[1]
-
-
Farinogram Development:
-
Continue mixing and record the dough's resistance over time.
-
From the resulting farinogram, determine the following parameters:
-
Dough Development Time (DDT): Time to reach the peak consistency.
-
Stability: The time difference between the point where the top of the curve first intersects the 500 BU line and the point where it leaves the 500 BU line.
-
Mixing Tolerance Index (MTI): The drop in BU from the top of the curve at the peak to the top of the curve 5 minutes after the peak.
-
-
Dough Extensibility and Resistance Measurement using Extensograph
This protocol is based on the AACC International Method 54-10.01 .[9]
Objective: To measure the effect of ADA on the dough's resistance to extension and its extensibility.
Materials:
-
Brabender Extensograph
-
Farinograph for dough preparation
-
Flour to be tested
-
Distilled water
-
Salt
-
This compound (ADA) solutions of varying concentrations
Procedure:
-
Dough Preparation:
-
In a Farinograph, mix 300 g of the flour-ADA mixture, 6 g of salt, and the predetermined amount of water (farinograph absorption minus 2-3%) to form a dough.[3]
-
Mix to the peak dough development time.
-
-
Sample Shaping:
-
Scale 150 g of dough and round it for 20 revolutions in the Extensograph rounder.
-
Mold the rounded dough into a cylindrical shape.
-
-
Resting (Proofing):
-
Place the dough cylinder in the Extensograph cradle and let it rest in a humidity-controlled cabinet at 30°C for 45, 90, and 135 minutes.[9]
-
-
Stretching:
-
After each resting period, place the cradle on the Extensograph balance arm and stretch the dough with the hook until it ruptures.
-
-
Data Analysis:
-
From the resulting extensogram, determine:
-
Resistance to Extension (Rmax): The maximum height of the curve in Brabender Units (BU).
-
Extensibility (E): The total length of the curve in millimeters (mm).
-
Ratio (R/E): The ratio of resistance to extensibility.
-
Area: The area under the curve in square centimeters (cm²).
-
-
Test Baking Procedure
This protocol is based on the AACC International Method 10-09.01 (Basic Straight-Dough Bread-Baking Method) .[10]
Objective: To evaluate the effect of ADA on the final baked product characteristics, such as loaf volume and crumb structure.
Materials:
-
Mixer (e.g., Hobart)
-
Fermentation cabinet
-
Baking oven
-
Bread pans
-
Standard bread ingredients (flour, water, yeast, salt, sugar, shortening)
-
This compound (ADA) solutions of varying concentrations
Procedure:
-
Ingredient Scaling: Accurately weigh all ingredients, including the flour premixed with the desired ADA concentration.
-
Mixing:
-
Combine all dry ingredients, including the flour-ADA mixture, in the mixer bowl.
-
Add the wet ingredients and mix to optimal dough development.
-
-
Fermentation (Bulk):
-
Place the dough in a greased bowl, cover, and allow it to ferment in a cabinet at 30°C and 85% relative humidity for a specified time (e.g., 105 minutes), with a punch after a certain period (e.g., 50 minutes).[2]
-
-
Dividing and Shaping:
-
Divide the dough into desired weights, round, and let it rest for a short period.
-
Sheet and mold the dough pieces and place them in greased bread pans.
-
-
Proofing:
-
Proof the dough in the pans in the fermentation cabinet until it reaches a desired height.
-
-
Baking:
-
Bake at a specified temperature and time (e.g., 215°C for 25 minutes).
-
-
Evaluation:
-
After cooling, measure the loaf volume using the rapeseed displacement method.[10]
-
Calculate the specific volume (loaf volume/loaf weight).
-
Analyze the crumb structure for cell size, uniformity, and cell wall thickness.
-
Measure crumb hardness using a texture analyzer.
-
Visualizations
References
- 1. Farinograph | American Society of Baking [asbe.org]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 4. Dough Conditioner Demystified: A Baker's Guide To Perfect Bread | OdishaBytes [odishabytes.com]
- 5. Dough Conditioner: 101 | Alisons Pantry Delicious Living Blog [blog.alisonspantry.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. sagl.co.za [sagl.co.za]
- 9. 54 Physical Dough Tests Methods [cerealsgrains.org]
- 10. 10 Baking Quality Methods [cerealsgrains.org]
Application Note: Characterization of Azodicarbonamide Foam Cell Structure using Scanning Electron Microscopy (SEM)
Introduction
Azodicarbonamide (ADC) is a widely used chemical blowing agent in the polymer industry to create foamed materials.[1][2] The decomposition of ADC releases gases like nitrogen, carbon monoxide, and carbon dioxide, which form the cellular structure within the polymer matrix.[2][3][4] The morphology of this cellular structure—including cell size, density, and uniformity—is critical as it directly influences the final physical and mechanical properties of the foam, such as density, thermal conductivity, and compression strength.[5][6] Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing and quantifying the microscale features of these foams, providing high-resolution images of the cell structure.[7][8] This application note details the use of SEM for the qualitative and quantitative analysis of cell structure in ADC-foamed polymers.
Principle of SEM for Foam Analysis
SEM utilizes a focused beam of electrons to scan the surface of a sample.[9] As the electron beam interacts with the specimen, it generates various signals, including secondary electrons (SE) and backscattered electrons (BSE).[10] For morphological analysis of foams, secondary electrons are primarily used as they provide detailed topographical information of the sample's surface with excellent depth of field, revealing the intricate 3D nature of the foam's cellular walls and pores.[9][10]
Since polymers are typically non-conductive, a preparatory step of coating the foam sample with a thin layer of a conductive material (e.g., gold or platinum) is necessary to prevent the accumulation of static charge on the surface during imaging.[8][9]
Applications
SEM analysis of ADC foams is crucial for:
-
Morphological Characterization: Visualizing the cell shape (circular, elliptical), cell wall thickness, and identifying open vs. closed-cell structures.[1][11]
-
Quantitative Analysis: Measuring key structural parameters such as average cell size, cell size distribution, and cell density (cells per unit volume).[5][6]
-
Process Optimization: Understanding how processing parameters (e.g., temperature, pressure) and formulation variables (e.g., ADC concentration) affect the final cell structure.[3][12] For instance, increasing the ADC content generally leads to a decrease in cell size and an increase in cell density up to an optimal concentration.[3]
-
Failure Analysis: Investigating defects within the foam structure, such as cell coalescence, large voids, or non-uniform cell distribution, which can adversely affect material performance.[1]
Experimental Protocols
1. Protocol for Sample Preparation
Proper sample preparation is critical for obtaining high-quality SEM images that accurately represent the foam's internal structure.
-
Objective: To create a clean fracture surface that reveals the internal cell morphology without introducing artifacts.
-
Materials:
-
This compound foam sample
-
Liquid nitrogen
-
Insulated container (e.g., Dewar flask)
-
Tongs
-
Scalpel or razor blade
-
Safety glasses and cryogenic gloves
-
-
Procedure:
-
Cut a representative piece of the foam sample, approximately 5 mm x 5 mm.
-
Pour liquid nitrogen into an insulated container in a well-ventilated area.
-
Using tongs, carefully immerse the foam sample into the liquid nitrogen for 1-2 minutes, or until boiling subsides. This process, known as cryo-fracturing, makes the polymer brittle.
-
Remove the frozen sample from the liquid nitrogen with tongs and place it on a hard, clean surface.
-
Immediately fracture the sample by applying sharp pressure with a pre-chilled scalpel or by snapping it with the tongs. This creates a clean break that follows the cellular structure.[8]
-
Allow the fractured pieces to return to room temperature in a desiccator to prevent moisture condensation.
-
2. Protocol for SEM Sample Mounting and Coating
-
Objective: To securely mount the sample and apply a conductive coating to prevent charging under the electron beam.[9]
-
Materials:
-
Fractured foam sample
-
Aluminum SEM stubs
-
Double-sided carbon adhesive tabs
-
Sputter coater with a gold or gold-palladium target
-
Tweezers
-
Compressed air or nitrogen duster
-
-
Procedure:
-
Place a carbon adhesive tab onto the surface of an aluminum SEM stub.
-
Using tweezers, carefully place the fractured foam sample onto the adhesive tab with the fractured surface facing up.
-
Gently press the sample onto the tab to ensure it is securely mounted.
-
Use a compressed air duster to remove any loose debris from the sample surface and stub.
-
Place the stub into the chamber of a sputter coater.
-
Evacuate the chamber to the required vacuum level.
-
Sputter a thin (typically 10-20 nm) layer of gold or a similar conductive metal onto the sample surface. The coating should be thick enough to ensure conductivity but not so thick as to obscure fine surface details.[10]
-
3. Protocol for SEM Imaging and Analysis
-
Objective: To acquire high-resolution images of the foam's cell structure and perform quantitative analysis.
-
Equipment:
-
Scanning Electron Microscope (SEM)
-
Image analysis software (e.g., ImageJ, Fiji)[3]
-
-
Procedure:
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage, typically between 5-15 kV. A lower voltage is often preferred for polymer samples to minimize beam damage.[13]
-
Use the secondary electron detector (SED) for topographical imaging.[10]
-
Navigate to a representative area of the fractured surface.
-
Adjust magnification, focus, and stigmation to obtain sharp, clear images. Capture images at various magnifications (e.g., 50x for overview, 200x for detailed cell analysis).
-
-
Image Analysis:
-
Import the captured SEM images into image analysis software like ImageJ.[3]
-
Set the scale of the image using the scale bar from the SEM micrograph.
-
Convert the image to 8-bit and apply a threshold to create a binary image where cells and cell walls are distinct.
-
Use the software's particle analysis tools to measure the area or diameter of each cell.
-
Calculate the average cell size and cell size distribution from these measurements.
-
Cell density (N₀), the number of cells per cubic centimeter of the unfoamed polymer, can be calculated using the following equation:
-
N₀ = (n / A)^(3/2) * (1 - Vƒ)
-
Where 'n' is the number of cells in the micrograph, 'A' is the area of the micrograph in cm², and 'Vƒ' is the void fraction of the foam.[6]
-
-
-
Quantitative Data
The concentration of this compound significantly impacts the resulting foam morphology. The tables below summarize representative data from studies on different polymer systems.
Table 1: Effect of this compound (ADC) Content on Low-Density Polyethylene (LDPE) Foam Properties [3]
| ADC Content (wt%) | Relative Density | Average Cell Size (µm) | Cell Density (cells/cm³) |
| 1.2 | 0.2 | ~100 | 1.2 x 10⁶ |
| 10.0 | 0.2 | ~40 | 1.8 x 10⁷ |
| 15.0 | 0.2 | ~45 | 1.2 x 10⁷ |
| 20.0 | 0.2 | ~50 | 9.0 x 10⁶ |
Data is approximated from graphical representations in the source material.[3]
Table 2: Effect of this compound-based CBA Content on Poly(Lactic Acid) (PLA) Foam Properties [6]
| CBA Content (wt%) | Foam Density (g/cm³) | Void Fraction (%) | Cell Population Density (cells/cm³) |
| 2 | 0.53 | 57.61 | 4.82 x 10⁵ |
Data corresponds to PLA type 8052D processed at 190°C.[6]
Workflow and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Density Gradients, Cellular Structure and Thermal Conductivity of High-Density Polyethylene Foams by Different Amounts of Chemical Blowing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Quantitative Evaluation of the Cell Structure Uniformity of Microcellular TPU with Low Porosity via a Digital Image Processing Method | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Activated Decomposition of Azodicarbonamide using Zinc Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the activation of Azodicarbonamide (ADC) decomposition using zinc oxide (ZnO) as a catalyst. This process is crucial in various industrial applications, particularly in the formation of polymeric foams where the controlled release of gas is essential. The following sections detail the reaction mechanism, experimental procedures for thermal analysis, and the expected outcomes.
Introduction
This compound (ADC) is a widely used chemical blowing agent that decomposes upon heating to release gases, primarily nitrogen, which then form the cellular structure in foamed polymers. The inherent decomposition temperature of pure ADC is approximately 220°C.[1][2][3] For many polymer processing applications, this temperature is too high, risking thermal degradation of the polymer matrix. Zinc oxide (ZnO) is an effective activator that significantly lowers the decomposition temperature of ADC, allowing for a more controlled and efficient foaming process at temperatures as low as 170°C.[1][2][3]
Reaction Mechanism and Signaling Pathway
The thermal decomposition of ADC is a complex, multi-stage process. In the presence of zinc oxide, the initial stage of decomposition is initiated at a lower temperature.[4] The activation mechanism is believed to involve a Lewis acid-base interaction, where the zinc ion acts as a Lewis acid (electron acceptor) and the ADC molecule acts as a Lewis base (electron donor). This interaction weakens the chemical bonds within the ADC molecule, facilitating its decomposition.
The primary gaseous products from the first stage of decomposition are nitrogen (N₂), carbon monoxide (CO), and isocyanic acid (HNCO), with biurea (B89910) remaining as a solid residue.[4] Subsequent stages at higher temperatures lead to the formation of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[4]
Caption: Proposed Reaction Pathway for ZnO-Activated ADC Decomposition
Quantitative Data Summary
The addition of zinc oxide has a pronounced effect on the decomposition characteristics of this compound. The following table summarizes the key quantitative data observed in typical thermal analyses.
| Parameter | ADC (Pure) | ADC with ZnO (Typical) |
| Decomposition Onset Temperature | ~220 °C | ~170 - 175 °C |
| Decomposition Peak Temperature | ~230 °C | ~185 - 200 °C |
| Gas Yield | ~220 ml/g | ~190 - 220 ml/g |
| Major Gaseous Products | N₂, CO, NH₃, CO₂ | N₂, CO, NH₃, CO₂ |
| Solid Residue | Biurea, Urazole | Biurea, Urazole, Zinc compounds |
Experimental Protocols
Preparation of ADC-ZnO Mixture for Thermal Analysis
A homogenous mixture of this compound and zinc oxide is critical for obtaining reproducible results.
Materials:
-
This compound (ADC), fine powder
-
Zinc Oxide (ZnO), fine powder
-
Mortar and pestle or a low-shear mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amounts of ADC and ZnO to achieve the target weight percentage of ZnO. Common concentrations to test include 0.5%, 1.0%, 2.0%, and 5.0% ZnO by weight.
-
Transfer the weighed powders to a mortar.
-
Gently grind the powders together with the pestle for 5-10 minutes to ensure a uniform mixture. Alternatively, use a low-shear mechanical mixer.
-
Store the resulting mixture in a desiccator to prevent moisture absorption.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is employed to determine the effect of ZnO on the decomposition temperature and enthalpy of ADC.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Analytical balance (microgram sensitivity)
Procedure:
-
Accurately weigh 5-10 mg of the prepared ADC-ZnO mixture into an aluminum DSC pan.
-
Seal the pan with a lid using the crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 30°C.
-
Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition peak.
Caption: Workflow for DSC Analysis of ADC-ZnO Mixtures
Evolved Gas Analysis (EGA) using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
TGA-MS is used to identify and quantify the gaseous products evolved during the decomposition of the ADC-ZnO mixture.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)
-
Ceramic or platinum TGA pans
Procedure:
-
Place 10-20 mg of the ADC-ZnO mixture into a TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from 30°C to 350°C at a heating rate of 20°C/min under an inert helium atmosphere.
-
Continuously monitor the mass loss of the sample as a function of temperature.
-
The evolved gases from the TGA are transferred to the MS via a heated transfer line.
-
The MS continuously scans a mass range (e.g., 10-100 amu) to identify the evolved gaseous species based on their mass-to-charge ratio.
-
Correlate the mass loss events from the TGA with the detection of specific gases by the MS to understand the decomposition stages.
Safety Precautions
-
This compound is a combustible powder and can cause respiratory irritation. Handle in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
The thermal decomposition of ADC produces toxic gases such as carbon monoxide and ammonia. All thermal analyses should be conducted in a well-ventilated laboratory with appropriate exhaust systems.
-
Consult the Safety Data Sheets (SDS) for this compound and Zinc Oxide before handling.
References
- 1. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate Foaming Release | Semantic Scholar [semanticscholar.org]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate Foaming Release | Scientific.Net [scientific.net]
- 4. icodassociates.com [icodassociates.com]
Application of Azodicarbonamide in the Production of Synthetic Leather: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodicarbonamide (ADC), a chemical blowing agent, is a critical component in the manufacturing of synthetic leather, imparting the material with its characteristic soft, porous, and leather-like feel.[1] This document provides detailed application notes and experimental protocols for the use of ADC in the production of polyvinyl chloride (PVC) and polyurethane (PU) based synthetic leather. The information is intended for researchers and scientists in materials science and related fields.
This compound's primary function is to decompose at elevated temperatures, releasing a significant volume of gas, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia.[2] These gases create a cellular, foamed structure within the polymer matrix.[1] The decomposition temperature of pure ADC is approximately 200-210°C, but this can be lowered to a range of 160-200°C through the use of activators, also known as "kickers," such as zinc oxide or zinc stearate.[3][4] This allows for the foaming process to be synchronized with the processing temperatures of the polymer. The particle size and distribution of the ADC are also crucial factors that influence the final cell structure and porosity of the synthetic leather.[4]
Data Presentation
The following tables summarize the quantitative data regarding the properties of this compound and its effects on synthetic leather.
Table 1: General Properties of this compound (ADC)
| Property | Value | Reference |
| Chemical Formula | C₂H₄N₄O₂ | [5] |
| Molar Mass | 116.08 g/mol | [5] |
| Appearance | Yellow to orange-red crystalline powder | [5] |
| Decomposition Temperature (pure) | ~200-210°C | [3] |
| Decomposition Temperature (modified/activated) | ~160-200°C | [5] |
| Gas Yield | ~220-230 ml/g | [6] |
Table 2: Influence of this compound (ADC) Concentration on the Properties of PVC Foam
| ADC Concentration (phr*) | Density (g/cm³) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 0.5 | - | - | - | [7] |
| 1.0 | - | Increased | - | [7] |
| 1.5 | - | - | - | [7] |
| 2.0 | 1.00 | Decreased | Decreased | [7] |
| 3.0-6.0 | - | - | - | [8] |
*phr: parts per hundred parts of resin
Table 3: Example Formulation for PVC Artificial Leather
| Component | Parts by Weight (phr) | Reference |
| PVC Resin Powder | 75 | [9] |
| Ditridecyl Phthalate (B1215562) (Plasticizer) | 34.4 | [9] |
| Calcium Carbonate (Filler) | 8 | [9] |
| Epoxidized Soybean Oil (Secondary Plasticizer/Stabilizer) | 4 | [9] |
| Stabilizer | 1.3 | [9] |
| This compound (Blowing Agent) | 1 | [9] |
Experimental Protocols
Protocol 1: Preparation of PVC Synthetic Leather Foam
This protocol describes a general laboratory procedure for the preparation of a foamed PVC sheet for synthetic leather applications.
Materials and Equipment:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Heat stabilizer (e.g., Ca/Zn stearate)
-
This compound (ADC)
-
Activator (e.g., zinc oxide) (optional)
-
Filler (e.g., calcium carbonate) (optional)
-
Laboratory two-roll mill or a high-speed mixer
-
Hydraulic hot press with temperature control
-
Molds
-
Release paper
-
Drying oven
Procedure:
-
Formulation and Mixing:
-
Based on the desired properties, weigh the components of the PVC plastisol according to the formulation (see Table 3 for an example). A typical ADC concentration ranges from 1-5% by weight of the PVC resin.[5]
-
In a high-speed mixer, blend the PVC resin, plasticizer, stabilizer, and any fillers at a controlled temperature (typically 80-100°C) to ensure uniform dispersion of all components.[5] Add the this compound and activator (if used) during the final stages of mixing to prevent premature decomposition.
-
-
Plastisol Application:
-
Coat a release paper with the prepared PVC plastisol to a desired thickness.
-
-
Foaming and Curing:
-
Place the coated release paper in a preheated drying oven.
-
The oven temperature should be set to the decomposition temperature range of the ADC formulation (typically 160-200°C).[5]
-
The heat will cause the ADC to decompose, releasing gases and forming the foam structure within the PVC matrix. Simultaneously, the PVC will fuse and cure.
-
The duration of heating will depend on the thickness of the plastisol layer and the specific formulation.
-
-
Cooling and Post-Processing:
-
After the foaming and curing process is complete, remove the foamed sheet from the oven and allow it to cool to room temperature.
-
The foamed PVC synthetic leather can then be subjected to post-processing steps such as embossing to create a leather-like texture and surface coating for protection and aesthetics.[5]
-
Protocol 2: Determination of this compound in Synthetic Leather by HPLC
This protocol outlines a method for the quantitative analysis of residual this compound in a synthetic leather sample using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthetic leather sample.
-
Cut the sample into small pieces to increase the surface area for extraction.
-
Place the sample in a volumetric flask and add a suitable extraction solvent (e.g., a mixture of n-hexane and a buffer solution).
-
Sonicate the mixture in an ultrasonic bath for a specified time to extract the this compound.
-
Centrifuge the mixture to separate the solid polymer from the extraction solvent.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase, which typically consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid) for pH adjustment.[4]
-
Set the flow rate and the UV detector wavelength (typically around 245 nm for this compound).
-
Inject a known volume of the prepared sample extract into the HPLC system.
-
Record the chromatogram.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
-
Calculate the amount of this compound in the original synthetic leather sample.
-
Mandatory Visualization
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for producing synthetic leather using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. vhht.dp.ua [vhht.dp.ua]
- 4. nbinno.com [nbinno.com]
- 5. AC Foaming Agent this compound for PVC Artificial Leather: High Expansion, EU Eco-Certified [zjshuntaitech.com]
- 6. icodassociates.com [icodassociates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN107938371A - A kind of PVC artificial leather and preparation method thereof - Google Patents [patents.google.com]
Application Notes: Measuring the Gas Yield of Azodicarbonamide Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azodicarbonamide (ADC), a yellow-orange crystalline powder, is widely utilized as a chemical foaming agent in the plastics and rubber industries. Its primary function stems from its thermal decomposition, which generates a significant volume of gas, creating a porous structure in polymers.[1][2] The efficiency of this process is quantified by the gas yield, a critical parameter for quality control and process optimization. The decomposition of ADC typically occurs at temperatures between 190-230°C, releasing a mixture of gases including nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃), alongside solid residues.[1][3]
Accurate measurement of the gas yield and a clear understanding of the gas composition are essential for predicting and controlling the expansion of polymers. Furthermore, in the context of drug development, understanding gas evolution from any component, including excipients or residual process chemicals, is crucial for assessing the stability and integrity of pharmaceutical formulations. These protocols provide detailed methodologies for the quantitative analysis of gas evolved during ADC decomposition.
Experimental Protocols
Protocol 1: Determination of Total Gas Yield by Volumetric Displacement
This protocol outlines a direct method for measuring the total volume of gas evolved from a known mass of ADC upon thermal decomposition. The principle involves heating the sample and collecting the evolved gas by displacing a confining fluid in a gas burette.
Methodology:
Apparatus:
-
Heating mantle or tube furnace with a programmable temperature controller
-
Reaction tube or flask made of heat-resistant glass (e.g., borosilicate)
-
Gas burette (100-250 mL)
-
Leveling bulb
-
Connecting tubing (gas-tight)
-
Thermometer/thermocouple
-
Analytical balance (readability ±0.1 mg)
-
Barometer
Procedure:
-
Sample Preparation: Accurately weigh 100-150 mg of the this compound sample into the reaction tube.
-
Apparatus Setup: Assemble the apparatus as depicted in the workflow diagram. The reaction tube is placed inside the furnace and connected via tubing to the gas burette. The gas burette and leveling bulb are filled with a confining liquid (e.g., saturated sodium chloride solution colored with methyl orange) to minimize the dissolution of decomposition gases.
-
System Equilibration: Before heating, ensure the system is gas-tight. Equalize the pressure inside the burette with the atmospheric pressure by aligning the liquid levels in the burette and the leveling bulb. Record the initial volume reading on the burette.
-
Thermal Decomposition: Heat the furnace to the target decomposition temperature (e.g., 210°C).[2] Maintain this temperature until the gas evolution ceases, indicated by a stable volume reading in the gas burette for at least 10-15 minutes.
-
Volume Measurement: Allow the apparatus to cool to room temperature. Adjust the leveling bulb so the liquid levels in the burette and the bulb are equal, equalizing the internal and atmospheric pressures. Record the final volume of the collected gas.
-
Calculation of Gas Yield:
-
Record the ambient temperature (°C) and atmospheric pressure (mbar).
-
Calculate the net volume of evolved gas (V_exp) by subtracting the initial from the final burette reading.
-
Correct the measured gas volume to Standard Temperature and Pressure (STP: 0°C and 1013.25 mbar) using the combined gas law.
-
The gas yield is then calculated in mL/g.
-
Caption: Workflow for measuring total gas yield by volumetric displacement.
Protocol 2: Analysis of Gas Composition by Gas Chromatography (GC)
This protocol describes the use of gas chromatography to separate, identify, and quantify the individual components of the gas mixture produced during ADC decomposition.
Methodology:
Apparatus:
-
Thermal decomposition setup (as in Protocol 1, or a dedicated pyrolysis unit)
-
Gas-tight syringe or gas sampling loop
-
Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., packed column with molecular sieves for N₂, CO; porous polymer column for CO₂, NH₃)
-
Certified standard gas mixtures for calibration
Procedure:
-
Gas Generation: Decompose a known quantity of ADC as described in Protocol 1. The gas can be collected in a gas-tight bag or the headspace can be sampled directly.
-
GC System Preparation: Set up the GC with the appropriate column and detector. Establish the required temperature program, gas flow rates, and detector parameters. The TCD is suitable for general-purpose quantification of major gas components. An MS detector provides definitive identification of components.
-
Calibration: Inject known volumes of certified standard gas mixtures containing N₂, CO, CO₂, and NH₃ into the GC. Generate a calibration curve for each component by plotting peak area against concentration.
-
Sample Analysis: Using a gas-tight syringe, draw a sample (e.g., 100-500 µL) from the collected decomposition gas and inject it into the GC inlet.
-
Data Acquisition and Analysis:
-
Record the resulting chromatogram.
-
Identify the gas components in the sample by comparing their retention times to those of the standards.
-
Quantify the amount of each gas by relating its peak area to the corresponding calibration curve. .
-
Express the composition in terms of volume percent (v/v%) or mole percent (mol%).
-
Caption: Logical workflow for gas composition analysis using Gas Chromatography.
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Total Gas Yield of this compound Decomposition
| Parameter | Value |
| Decomposition Temperature | 210 °C |
| Sample Mass | 125.4 mg |
| Experimental Gas Volume (V_exp) | 25.8 mL |
| Ambient Temperature | 22 °C |
| Atmospheric Pressure | 1005 mbar |
| Corrected Gas Volume (STP) | 23.2 mL |
| Gas Yield | 185.0 mL/g |
Table 2: Typical Gas Composition from ADC Decomposition at 210°C
| Gas Component | Retention Time (min) | Concentration (v/v %) |
| Nitrogen (N₂) | 2.8 | 65.0 |
| Carbon Monoxide (CO) | 3.5 | 32.0 |
| Ammonia (NH₃) | 4.1 | 3.0 |
| Carbon Dioxide (CO₂) | 5.2 | Trace |
| Total | ~100% |
Note: The exact composition can vary. The decomposition of pure ADC primarily yields nitrogen and carbon monoxide.[2][4]
Complementary Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) can be used as a complementary technique. By heating a sample on a microbalance and monitoring the mass loss as a function of temperature, a decomposition profile is obtained. This data can be correlated with gas evolution events.[5] While TGA does not directly measure gas volume, it provides valuable information on the onset temperature of decomposition and the different stages of mass loss, which correspond to the formation of gaseous products and solid residues.[5][6]
References
- 1. This compound (CICADS) [inchem.org]
- 2. vhht.dp.ua [vhht.dp.ua]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Study on measurement method of gas evolution of foaming agent ADC based on thermogravimetric analysis [plaschina.com.cn]
- 6. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
Application Notes and Protocols for the Use of Azodicarbonamide in High-Temperature Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azodicarbonamide (ADC) as a chemical blowing agent in high-temperature polymer processing. Detailed protocols for key experiments are included to guide researchers in evaluating and optimizing the foaming process.
Introduction to this compound (ADC) as a Blowing Agent
This compound is a widely used chemical blowing agent in the plastics industry, valued for its efficiency in creating foamed polymers.[1][2] When heated to its decomposition temperature, ADC breaks down to release a significant volume of gas, primarily nitrogen, which forms a cellular structure within the polymer matrix.[3][4] This process results in lightweight materials with enhanced properties such as thermal and acoustic insulation.[5]
Pure this compound typically decomposes at temperatures around 200-210°C.[3][4] However, its decomposition temperature can be lowered through the use of activators, making it suitable for a wide range of polymers with different processing temperatures.[6] The efficiency of ADC is influenced by factors such as its concentration, particle size, and the presence of activators like zinc oxide.[7]
Key Performance Characteristics of this compound
The performance of this compound as a blowing agent is characterized by several key parameters that can be tailored to specific polymer systems and desired foam properties.
Decomposition Temperature and the Role of Activators
The decomposition of ADC is an exothermic process.[8] The onset and peak decomposition temperatures are critical parameters that must be aligned with the processing window of the polymer. The use of activators, such as zinc oxide (ZnO), can significantly reduce the decomposition temperature of ADC, allowing for its use in polymers that are processed at lower temperatures.[6][9]
Table 1: Effect of Zinc Oxide (ZnO) on the Decomposition Temperature of this compound
| This compound (ADC) Formulation | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) |
| Pure ADC | ~200 | ~210-220 |
| ADC with ZnO (activator) | ~150-170 | ~170-190 |
Note: The exact temperatures can vary depending on the grade of ADC, the concentration of ZnO, and the polymer matrix.
Gas Evolution and Foam Density
The primary function of ADC is to generate gas, which creates the foam structure. The volume of gas evolved per gram of ADC is a key measure of its efficiency. Higher gas evolution generally leads to lower foam densities. The concentration of ADC in the polymer matrix is a critical factor in controlling the final density of the foamed product.
Table 2: Influence of this compound Concentration on Foam Density in Polypropylene
| Polymer | ADC Concentration (wt%) | Resulting Foam Density (g/cm³) |
| Polypropylene | 0.5 | 0.85 |
| Polypropylene | 1.0 | 0.70 |
| Polypropylene | 1.5 | 0.60 |
| Polypropylene | 2.0 | 0.50 |
Data is illustrative and can vary based on processing conditions and other additives.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization and evaluation of this compound in polymer foaming applications.
Protocol for Thermal Analysis of this compound using DSC and TGA
Objective: To determine the decomposition temperature and weight loss characteristics of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder or the polymer compound containing ADC into a standard aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected decomposition range (e.g., 300°C) at a constant heating rate, typically 10°C/min.[10]
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Record the heat flow as a function of temperature to identify the onset and peak of the exothermic decomposition.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample over the same temperature range and at the same heating rate as the DSC analysis.
-
Use a nitrogen purge to maintain an inert atmosphere.
-
Record the weight loss of the sample as a function of temperature. The resulting curve will show the temperature range over which the gas is evolved.
-
Protocol for Preparation and Foaming of Polymer Samples
Objective: To produce foamed polymer samples for morphological and physical property analysis.
Equipment:
-
Twin-screw extruder
-
Compression molding press or injection molding machine
Procedure:
-
Compounding:
-
Dry-blend the polymer resin with the desired concentration of this compound and any other additives (e.g., activators, nucleating agents).
-
Feed the blend into a twin-screw extruder.
-
Melt-compound the materials at a temperature below the activation temperature of the ADC formulation to ensure it does not decompose prematurely.
-
Extrude the compound and pelletize it.
-
-
Foaming (Compression Molding):
-
Place a known amount of the compounded pellets into a mold.
-
Heat the mold in a compression press to a temperature that is above the activation temperature of the ADC and the melting point of the polymer.
-
Apply pressure to ensure the mold is filled.
-
Hold at the set temperature and pressure for a specific time to allow for complete decomposition of the ADC and foam expansion.
-
Cool the mold under pressure to solidify the foamed structure.
-
Remove the foamed polymer sample from the mold.
-
Protocol for Characterization of Foam Morphology using SEM
Objective: To analyze the cellular structure of the foamed polymer, including cell size and distribution.
Instrumentation:
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation:
-
Cut a small, representative section from the foamed polymer sample.
-
To view the internal cell structure, fracture the sample after cooling it in liquid nitrogen. This cryogenic fracturing provides a clean break through the cells without smearing.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint.[11]
-
-
Coating:
-
For non-conductive polymer samples, apply a thin conductive coating of a material like gold or palladium using a sputter coater.[12] This prevents charging of the sample surface by the electron beam.
-
-
SEM Imaging:
-
Place the coated sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the foam's cellular structure.
-
Capture images at various magnifications to observe the overall cell structure and individual cell morphology.
-
-
Image Analysis:
-
Use image analysis software to measure the average cell size and determine the cell size distribution from the captured SEM micrographs.
-
Protocol for Determination of Foam Density
Objective: To measure the density of the foamed polymer.
Method: Water Displacement Method (based on ASTM D792)
Procedure:
-
Cut a small, regular-shaped specimen from the foamed polymer sample.
-
Accurately measure the weight of the dry specimen in air (W_air).
-
Submerge the specimen in water and measure its weight (W_water). A sinker may be used for samples that float.
-
Calculate the density (ρ) using the following formula: ρ = (W_air / (W_air - W_water)) * ρ_water where ρ_water is the density of water at the measurement temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in polymer processing.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 3. Determination of Closed Cell Content | 3P Instruments [3p-instruments.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. vaccoat.com [vaccoat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qualitest.ae [qualitest.ae]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. SEM sample preparation techniques | University of Gothenburg [gu.se]
Troubleshooting & Optimization
Technical Support Center: Azodicarbonamide Decomposition Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the decomposition temperature of Azodicarbonamide (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of pure this compound?
Pure this compound generally has a decomposition temperature in the range of 200°C to 210°C.[1][2] However, this is not a fixed point and can be influenced by various factors.[3]
Q2: How can the decomposition temperature of this compound be lowered?
The decomposition temperature of ADC can be lowered by the addition of substances known as activators or initiators.[1][4][5] These materials catalyze the decomposition reaction, allowing it to proceed at lower temperatures.
Q3: What are common activators for this compound?
Commonly used activators include metal oxides and salts, particularly those of zinc, calcium, lead, and cadmium.[1][5] Zinc stearate, calcium stearate, and zinc oxide are frequently cited as effective activators.[1][2][4] Other substances like urea (B33335) and even some polymers such as PVC can also act as initiators.[1][5]
Q4: Can the decomposition temperature of this compound be increased?
While the focus is often on lowering the decomposition temperature, avoiding activators and using high-purity ADC can help maintain its inherent decomposition temperature. The use of certain stabilizers in polymer formulations, which are not activators, can also help prevent premature decomposition. For instance, a barium stabilizer with epoxidized soybean oil or a tin stabilizer can be used when activation is not desired.[5]
Q5: What is the effect of particle size on this compound decomposition?
A smaller particle size, and consequently a larger surface area, can lead to a more efficient and potentially faster decomposition.[5] Very finely divided this compound, with an average particle size in the micron range, in combination with activators, can decompose at significantly lower temperatures.[6]
Q6: How does the purity of this compound affect its decomposition?
The purity of this compound is crucial for a consistent and predictable decomposition temperature. Impurities can act as unintended catalysts, potentially lowering the decomposition temperature and leading to inconsistent results.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the control of this compound decomposition.
| Problem | Possible Causes | Troubleshooting Steps |
| Premature Decomposition (Decomposition at a lower temperature than expected) | 1. Presence of unintended activators or impurities in the formulation.[4][7]2. Use of a highly active grade of ADC or a very small particle size.[5][6]3. Excessive processing temperature or localized hot spots. | 1. Review all components of your formulation for known activators (e.g., metal salts).2. Use a higher purity grade of this compound.3. Verify the particle size of the ADC.4. Calibrate temperature control equipment and ensure uniform heating. |
| Incomplete or Slow Decomposition (Decomposition at a higher temperature than expected or not at all) | 1. Insufficient amount or ineffective type of activator.2. The processing temperature is too low for the specific ADC grade and activator combination.[3]3. Poor dispersion of the activator within the ADC mixture.[5] | 1. Increase the concentration of the activator or select a more potent one (e.g., zinc compounds are often more effective than calcium compounds).[1][2]2. Gradually increase the processing temperature.3. Ensure thorough mixing of ADC and the activator to achieve a homogeneous blend. |
| Inconsistent Decomposition Between Batches | 1. Variation in the purity or particle size of the this compound.[4][5][7]2. Inconsistent ratios of ADC to activator.3. Changes in other formulation components that may have a slight activating or inhibiting effect. | 1. Source ADC from a single, reliable supplier and request a certificate of analysis for each batch.2. Implement precise weighing and mixing protocols.3. Maintain a consistent formulation for all batches. |
Data Presentation
Table 1: Effect of Activators on the Decomposition of this compound
| Activator | Concentration (parts per 100 parts ADC) | Temperature (°C) | Observation |
| Zinc Stearate | 25 - 100 | 130 - 150 | Most active initiator, significant decomposition rate increase.[1][2] |
| Calcium Stearate | Not specified | 130 - 150 | Activator, but less effective than Zinc Stearate.[1][2] |
| Zinc Stearate / Calcium Stearate mixture | Not specified | 130 - 150 | Decelerates the decomposition process compared to Zinc Stearate alone.[1][2] |
| PVC | 25 - 100 | 130 - 150 | Weak initiator with very low decomposition rates.[1][2] |
| Zinc Oxide | 0.1 - 1.0 | Not specified | Lowers decomposition temperature.[8] |
| Hexamethylenetetramine & Zinc Oxide | 0.1-0.5 & 0.1-1.0 | Not specified | Adjusts decomposition initiation to ≥170°C and decomposition temperature to 180-202°C.[8] |
Experimental Protocols
Protocol: Determining the Effect of an Activator on the Decomposition Temperature of this compound
Objective: To quantitatively measure the reduction in the decomposition temperature of this compound in the presence of an activator.
Materials:
-
This compound (specify purity and particle size)
-
Activator (e.g., Zinc Stearate)
-
Inert, high-boiling point liquid (e.g., dioctyl phthalate)
-
Heating mantle with temperature controller and thermocouple
-
Reaction vessel with a gas outlet
-
Gas collection apparatus (e.g., gas burette)
-
Stirring mechanism
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound and the chosen activator. The ratio of activator to ADC should be recorded.
-
Dispersion: Disperse the ADC and activator mixture in a measured volume of the inert liquid within the reaction vessel. Ensure the mixture is well-stirred to create a uniform suspension.
-
Heating: Begin heating the vessel at a controlled rate (e.g., 5°C/minute).
-
Gas Collection: As the temperature increases, the ADC will begin to decompose, releasing gas. Collect the evolved gas in the gas burette and record the volume at regular time and temperature intervals.
-
Data Analysis: Plot the volume of gas evolved against the temperature. The onset of significant gas evolution indicates the decomposition temperature in the presence of the activator.
-
Comparison: Compare the obtained decomposition temperature with that of pure this compound tested under the same conditions to determine the effectiveness of the activator.
Visualizations
Caption: Factors influencing the decomposition temperature of this compound.
Caption: Troubleshooting workflow for this compound decomposition issues.
References
- 1. vhht.dp.ua [vhht.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. What are the factors that affect the decomposition temperature of this compound in XPE? - Blog [adcfoaming.com]
- 5. icodassociates.com [icodassociates.com]
- 6. US3305496A - Activated this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. JPS59225156A - Method for adjusting decomposition temperature of this compound and blowing agent composition - Google Patents [patents.google.com]
Optimizing Azodicarbonamide concentration for desired foam density
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Azodicarbonamide (ADC) concentration to achieve desired foam densities in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADC) and how does it function as a blowing agent?
A1: this compound (ADC) is a chemical blowing agent widely used in the plastics and rubber industries to create cellular structures within polymers, resulting in foamed materials.[1][2][3] Its primary function is based on its thermal decomposition. When heated to its decomposition temperature, ADC breaks down to release a significant volume of gases, primarily nitrogen, along with carbon monoxide, carbon dioxide, and ammonia.[4][5] These gases form bubbles within the molten polymer matrix, which then solidify into a foam structure as the polymer cools.[1]
Q2: What is the typical decomposition temperature of pure this compound?
A2: Pure this compound generally has a decomposition temperature in the range of 200°C to 210°C.[4][6][7][8] This high decomposition temperature makes it suitable for processing a variety of polymers.
Q3: How can the decomposition temperature of ADC be lowered for use with polymers that have lower processing temperatures?
A3: The decomposition temperature of ADC can be effectively lowered by the addition of activators, which are also commonly referred to as "kickers".[9] These substances allow the foaming process to occur at temperatures as low as 150-170°C.[5][7] This is crucial for preventing thermal degradation of heat-sensitive polymers.[8]
Q4: What are the most effective activators for this compound?
A4: The most effective activators for lowering ADC's decomposition temperature are transition metal compounds.[9] Compounds containing zinc, cadmium, and lead are particularly potent.[9] Zinc-based activators, such as zinc oxide and zinc stearate, are widely used and can significantly reduce the decomposition temperature.[6][9][10][11] For instance, the addition of zinc oxide can lower the decomposition temperature from 220°C to 170°C.[11]
Q5: How does the concentration of ADC affect the final foam density?
A5: The concentration of ADC is a critical factor in determining the final foam density. Generally, as the concentration of ADC increases, more gas is evolved, leading to a greater number of bubbles and a lower foam density.[2][10][12] However, there is an optimal concentration beyond which increasing the ADC content may lead to issues like cell collapse or a coarser cell structure.[12]
Q6: What is the significance of ADC particle size in the foaming process?
A6: The particle size of ADC plays a crucial role in cell nucleation.[4] Finer ADC particles provide more nucleation sites for gas bubbles to form. This typically results in a higher cell density, smaller average cell size, and a more uniform cell structure.[4] This fine cell structure can lead to improved mechanical properties and a better surface finish on the foamed product.[4]
Q7: What is the typical gas yield of this compound?
A7: The gas yield of this compound can be as high as 230 ml/g under certain conditions, though in most expansion processes, the yield is typically around 200-220 ml/g.[9] Some sources state a gas yield of 220-250 ml/g.[3] The presence of certain activators, like lead-based compounds, may slightly reduce the gas yield.[9]
Troubleshooting Guide
Q1: My foam has a very high density and did not expand as expected. What could be the cause?
A1: This issue can stem from several factors:
-
Insufficient ADC Concentration: The amount of ADC may be too low to generate the required gas volume for the desired density reduction.
-
Inadequate Processing Temperature: The processing temperature might not be high enough to reach the decomposition temperature of the ADC formulation (especially if no activators are used).
-
Premature Gas Escape: The polymer viscosity might be too low at the foaming temperature, allowing gas to escape before the foam structure is set.
-
Poor ADC Dispersion: If the ADC is not uniformly dispersed, localized areas may not receive enough blowing agent to foam properly.
Q2: The foam structure is coarse and uneven, with large, non-uniform cells. How can I fix this?
A2: An uneven cell structure is often related to nucleation and the rate of gas evolution:
-
Coarse ADC Particle Size: Using a finer particle size grade of ADC can provide more nucleation sites and lead to a more uniform, finer cell structure.[4]
-
Lack of Nucleating Agents: Besides ADC, other nucleating agents like talc (B1216) or calcium carbonate can be added to promote the formation of a higher number of small cells.[10][13]
-
Decomposition Rate Too Slow: The rate of gas release might not be synchronized with the processing conditions. Using an appropriate activator can help control the decomposition rate.[9]
Q3: The foam has collapsed, or the cell structure is open instead of closed. What went wrong?
A3: Foam collapse is typically due to a lack of structural integrity in the polymer matrix during gas expansion:
-
Low Melt Strength: The polymer's melt strength may be insufficient to contain the expanding gas bubbles, leading to cell wall rupture.
-
Excessive ADC Concentration: Too much gas can be generated too quickly, leading to high internal pressure within the cells that the polymer cannot withstand, causing coalescence and collapse.[12]
-
Inadequate Crosslinking: For cross-linkable polymers, insufficient crosslinking can result in poor melt strength.
Q4: The decomposition of ADC is occurring too early/late in my process. How can I adjust the timing?
A4: The timing of ADC decomposition is critical and can be adjusted as follows:
-
To Accelerate Decomposition (for late decomposition):
-
To Decelerate Decomposition (for early decomposition):
-
Lower the processing temperature.
-
Reduce the amount of activator or use a less potent one.
-
Data Presentation
Table 1: Effect of Activators on this compound Decomposition Temperature
| Activator System | Typical Decomposition Temperature Range (°C) | Notes |
| Pure this compound | 200 - 210 °C | Suitable for high-temperature processing polymers.[4][6][7] |
| Zinc Oxide (ZnO) | 170 - 180 °C | A common and effective activator.[11] |
| Zinc Stearate (ZnSt₂) | 160 - 180 °C | Effective, especially in PVC formulations.[6][9] |
| Lead (Pb) Compounds | 160 - 180 °C | Very effective but may reduce gas yield and have environmental concerns.[9] |
| Cadmium (Cd) Compounds | 160 - 180 °C | Highly effective activators.[9] |
| Modified ADC | ~170 °C | Commercially available pre-activated grades.[5] |
Table 2: Illustrative Example of ADC Concentration vs. Foam Density in a Recycled HDPE/PET Blend
| ADC Concentration (phr*) | Resulting Foam Density (g/cm³) |
| 0.5 | > 1.10 |
| 1.0 | ~1.05 |
| 1.5 | ~1.02 |
| 2.0 | ~1.00 |
*phr: parts per hundred resin (Data adapted from a study on recycled thermoplastic blends. Actual values will vary based on the specific polymer system and processing conditions.)[12]
Experimental Protocols
Protocol: Determination of Optimal ADC Concentration for a Target Foam Density
1. Objective: To systematically determine the concentration of this compound required to achieve a specific target foam density in a given polymer matrix.
2. Materials and Equipment:
-
Polymer resin (e.g., LDPE, PVC, EVA)
-
This compound (ADC), fine particle grade
-
Activator (e.g., Zinc Oxide), if required
-
Other additives (e.g., stabilizers, lubricants) as per base formulation
-
Two-roll mill or twin-screw extruder for compounding
-
Compression molding press with heating and cooling capabilities
-
Analytical balance
-
Density measurement kit (based on Archimedes' principle) or calipers and balance for geometric density calculation
-
Scanning Electron Microscope (SEM) for cell morphology analysis (optional)
3. Experimental Procedure:
-
Formulation Preparation: Prepare a series of polymer compounds with varying concentrations of ADC. A typical range to investigate would be from 0.5 to 5.0 phr, in increments of 0.5 or 1.0 phr. Ensure all other additives are kept at a constant concentration across all formulations.
-
Compounding:
-
Thoroughly dry-blend the polymer resin, ADC, and other additives.
-
Melt-compound each formulation using a two-roll mill or extruder. The processing temperature should be kept below the activation temperature of the ADC to prevent premature foaming.
-
Sheet or pelletize the compounded material for the next step.
-
-
Foaming and Molding:
-
Preheat the compression molding press to the desired foaming temperature. This temperature should be at or above the decomposition temperature of the ADC formulation.
-
Place a pre-weighed amount of the compounded material into the mold.
-
Close the press and apply a specific pressure. Hold for a set time to allow for complete decomposition of the ADC and expansion of the foam.
-
Cool the mold under pressure to solidify the foam structure.
-
-
Sample Characterization:
-
Once cooled and removed from the mold, allow the samples to condition at room temperature.
-
Measure the density of each foamed sample. Repeat the measurement for multiple samples from the same batch to ensure consistency.
-
(Optional) Cut a small section of each foam sample and examine the cell structure using an SEM to observe cell size, uniformity, and distribution.
-
4. Data Analysis:
-
Plot a graph of Foam Density vs. ADC Concentration.
-
From the graph, determine the ADC concentration that corresponds to your target foam density.
-
Use the SEM images to correlate cell morphology with ADC concentration and foam density.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of AC/ADC in Polymer Foaming - Hytitan [hy-titan.com]
- 3. Safety Tips for Using AC this compound Blowing Agent: Essential Guidelines for Safe Handling [zjshuntaitech.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. vhht.dp.ua [vhht.dp.ua]
- 7. This compound (ADC)--Lyanchemicals Tech Co.,Ltd [lyanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. icodassociates.com [icodassociates.com]
- 10. sid.ir [sid.ir]
- 11. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate F… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. ampacet.com [ampacet.com]
Preventing cell collapse in foams made with Azodicarbonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing cell collapse and other defects in foams made with Azodicarbonamide (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADC) and how does it work as a foaming agent?
A1: this compound (ADC) is a chemical foaming agent that decomposes at elevated temperatures to release gases, primarily nitrogen, carbon monoxide, and carbon dioxide.[1][2][3] These gases form bubbles within a polymer matrix, creating a cellular or foamed structure.[4][5] The decomposition of pure ADC typically occurs around 200-210°C, but this temperature can be lowered by using activators.[2][6]
Q2: What are the primary gases released during the decomposition of this compound?
A2: The thermal decomposition of this compound results in the production of several gases, including nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃).[2][7]
Q3: What are "kickers" or activators, and why are they used with ADC?
A3: "Kickers," or activators, are chemical compounds, often metallic salts like zinc stearate (B1226849) or lead compounds, used to lower the decomposition temperature of ADC.[2][8] This allows for the use of ADC in polymers that have lower processing temperatures and can help to accelerate the foaming process.[2]
Q4: How does the concentration of ADC affect the final foam product?
A4: The concentration of ADC is a critical factor in determining the final properties of the foam.[5] Generally, a higher concentration of ADC leads to a greater volume of gas, which can result in a lower foam density.[4] However, excessive concentrations can lead to issues like cell collapse due to high internal pressure within the cells.[7]
Q5: Can the particle size of ADC impact the foam structure?
A5: Yes, the particle size of the ADC is important. A finer particle size can lead to a more uniform dispersion and a higher rate of gas generation, which can influence the cell structure of the foam.[9] Proper dispersion is crucial to avoid localized over-foaming, which can cause defects like caverns and cracks.[6]
Troubleshooting Guide: Preventing Cell Collapse
Cell collapse is a common issue in foam production where the cellular structure fails to maintain its integrity, leading to a loss of volume and desired physical properties. This guide provides a systematic approach to troubleshooting and preventing cell collapse in foams made with this compound.
Diagram: Troubleshooting Workflow for Cell Collapse
Caption: A logical workflow for troubleshooting cell collapse in ADC foams.
Issue 1: Incorrect Processing Temperature
Question: My foam is collapsing. Could the processing temperature be the cause?
Answer: Yes, an incorrect processing temperature is a primary cause of cell collapse. The decomposition of ADC must be synchronized with the polymer's viscosity.
-
Scenario 1: Temperature is too high. If the temperature is excessive, the polymer's melt viscosity may be too low to contain the expanding gas, leading to cell wall rupture and collapse.[6] Prolonged exposure to high temperatures can also contribute to this issue.[6]
-
Scenario 2: Premature gas release. If the ADC decomposes before the polymer has reached a sufficient melt strength, the gas will escape, and the foam structure will not form properly.[10]
Troubleshooting Steps:
-
Verify that the processing temperature is within the recommended range for your specific polymer (e.g., PVC, EVA, PE).
-
If the temperature is too high, gradually reduce it in small increments.
-
Ensure that heating is uniform across the polymer melt.
Issue 2: Improper Formulation
Question: I've checked my temperature, but the foam is still collapsing. Could my formulation be the problem?
Answer: An imbalanced formulation is another common reason for cell collapse. This can be due to either the amount of ADC or the concentration of the activator.
-
Excessive ADC Concentration: Using too much ADC can generate an excessive volume of gas, leading to high internal pressure within the cells. This can cause the cell walls to thin and rupture, resulting in cell coalescence and collapse.
-
Incorrect Activator Level: The type and concentration of the activator ("kicker") directly influence the decomposition temperature of the ADC.[2][8] An inappropriate activator level can cause the gas to be released at the wrong time relative to the polymer's melt viscosity.
Troubleshooting Steps:
-
Review your formulation to ensure the ADC concentration is appropriate for the desired foam density.
-
If using an activator, verify that the type and concentration are correct for your target processing temperature.
-
Consider reducing the ADC concentration in small decrements to see if cell stability improves.
Issue 3: Poor Dispersion of this compound
Question: Could poor mixing be the cause of my foam collapsing?
Answer: Yes, inadequate dispersion of the ADC powder within the polymer matrix can lead to localized areas of high gas concentration. This can cause the formation of large, unstable cells that are prone to collapse. It is also important to break up any agglomerations of the ADC powder before mixing to prevent the formation of caverns or irregular foam structures.[6]
Troubleshooting Steps:
-
Ensure your mixing process is sufficient to achieve a uniform distribution of the ADC.
-
Visually inspect the ADC powder for any lumps or agglomerates before adding it to the polymer.
-
Consider using a masterbatch or a pre-dispersed form of ADC if available.
Data Presentation
Table 1: Effect of Activators on the Decomposition Temperature of this compound
| Activator | Polymer System | Typical Decomposition Temperature of Pure ADC (°C) | Activated Decomposition Temperature (°C) | Reference |
| Zinc Stearate (ZnSt₂) | General | 200-210 | Can be lowered to 130-150 | [2][11] |
| Lead Compounds | PVC | 200-210 | Can be lowered to ~160 | [8] |
| Zinc Oxide (ZnO) | General | 200-210 | Lowers decomposition temperature | [8] |
Table 2: Influence of ADC Concentration on Foam Properties (Example with PLA)
| ADC Concentration (wt.%) | Foam Density (g/cm³) | Relative Density Reduction (%) | Porosity (%) | Cell Structure | Reference |
| 1 | 1.18 | 5.1 | 4.15 | - | [7] |
| 2 | 1.17 | 5.8 | 4.75 | 7,596 individual voids | [7] |
| 4 | 1.15 | 7.5 | 9.06 | Finer cell structure, 48,202 individual voids | [7] |
Experimental Protocols
Protocol 1: Foam Density Measurement
Objective: To determine the density of the produced foam.
Materials:
-
Foam sample with a regular shape (e.g., cube or cylinder)
-
Calipers or a ruler
-
Analytical balance
Methodology:
-
Cut a sample from the foam with a regular, easily measurable geometry.
-
Measure the dimensions (length, width, height, or diameter and height) of the foam sample using calipers or a ruler. Take at least three measurements for each dimension and calculate the average.
-
Calculate the volume of the sample.
-
For a cube: Volume = Length × Width × Height
-
For a cylinder: Volume = π × (Diameter/2)² × Height
-
-
Weigh the foam sample using an analytical balance to determine its mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Repeat the measurement with at least three different samples and calculate the average density.
Protocol 2: Foam Cell Size Analysis
Objective: To determine the average cell size of the foam.
Materials:
-
Foam sample
-
Sharp blade or microtome
-
Microscope with a calibrated stage or image analysis software
-
ASTM D3576 standard (for reference)
Methodology:
-
Carefully cut a thin slice from the foam sample using a sharp blade or a microtome. The slice should be thin enough to be translucent under the microscope.
-
Place the thin slice on a microscope slide.
-
Using a microscope, focus on the cellular structure of the foam.
-
Method A: Line Intercept Method (based on ASTM D3576) [12] a. Draw several straight lines of known length across the field of view on the captured image. b. Count the number of cell walls that intersect each line. c. Calculate the average cell chord length by dividing the total length of the lines by the total number of intersected cell walls.
-
Method B: Image Analysis Software a. Capture several images of the foam's cellular structure at different locations on the sample. b. Use image analysis software to automatically or manually identify and measure the diameter or area of a significant number of cells. c. The software can then calculate the average cell size and size distribution.
-
Repeat the analysis on multiple images from different sections of the foam to ensure a representative average.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vhht.dp.ua [vhht.dp.ua]
- 3. nbinno.com [nbinno.com]
- 4. The Role of AC/ADC in Polymer Foaming - Hytitan [hy-titan.com]
- 5. thedplgroup.com [thedplgroup.com]
- 6. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 7. mdpi.com [mdpi.com]
- 8. kanademy.com [kanademy.com]
- 9. icodassociates.com [icodassociates.com]
- 10. Discussion on Issues of Collapsing, Bursting, and Closed-Cell Formation in Polyurethane Foam - Sabtech [sabtechmachine.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Reducing discoloration in polymers foamed with Azodicarbonamide
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists minimize discoloration in polymers foamed with Azodicarbonamide (ADC).
Troubleshooting Discoloration (Yellowing)
Use this section to diagnose and resolve common discoloration issues encountered during your experiments.
Question: My foamed polymer has a yellow or brownish tint. What are the likely causes and how can I fix it?
Answer: Discoloration in ADC-foamed polymers is a common issue stemming from several factors related to the ADC decomposition process and the overall formulation. The primary causes include unreacted ADC, colored decomposition by-products, and interactions with other additives.
Follow this workflow to troubleshoot the issue:
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADC) and why does it cause color?
This compound is an organic chemical foaming agent widely used in the plastics industry.[1] It is supplied as a yellow to orange crystalline powder.[1][2] The inherent color of the raw material can contribute to a yellow tint in the final product if the ADC does not fully decompose during the foaming process.[3]
The primary function of ADC is to decompose at elevated temperatures (typically around 200°C for pure ADC) to release gases like nitrogen and carbon monoxide, which create the cellular structure in the foam.[2][4] However, this thermal decomposition is a complex process that yields solid residues and by-products, some of which can be colored.[2][5]
Q2: How does the decomposition of ADC lead to discoloration?
The thermal decomposition of ADC occurs through competitive reaction pathways.[2] Key intermediates, such as isocyanic acid (HNCO), are formed.[2][5] These highly reactive intermediates can undergo secondary reactions to form a variety of solid products, including biurea, urazole, and cyanuric acid.[5][6] Some of these residues or their interaction products with other formulation components can be colored. For example, ADC decomposition intermediates can react with antioxidants like bisphenol A (BPA), leading to pink or brown discoloration.[6]
Q3: What is the role of an "activator" or "kicker" and how does it affect color?
Activators, also known as kickers, are additives used to lower the decomposition temperature of ADC.[4][6] Pure ADC decomposes around 200-210°C, which can be too high for some polymers like PVC.[3][4] Activators can reduce this temperature to a range of 160-180°C, or even as low as 110-140°C in some systems.[6][7]
By lowering the decomposition temperature, activators help in two ways to reduce discoloration:
-
Ensured Decomposition: They ensure that all the ADC reacts at the polymer's processing temperature, preventing the yellow color of unreacted ADC from remaining in the product.[3]
-
Controlled Reaction: A lower, more controlled decomposition temperature can alter the reaction pathway, minimizing the formation of colored side products that might occur at higher temperatures.[6]
Common activators include metal compounds like zinc oxide, zinc stearate, and other metal salts (lead, cadmium).[6][8]
Q4: How do heat stabilizers influence discoloration?
Heat stabilizers, essential in polymers like PVC, often have a significant activating effect on ADC.[6] Stabilizers based on metals such as zinc, cadmium, lead, and barium can lower the decomposition temperature of ADC.[6] Zinc and cadmium compounds are particularly effective activators.[6] Therefore, the choice of heat stabilizer is critical not only for the polymer's stability but also for controlling the foaming reaction and the final color. An improper stabilizer can lead to either premature decomposition or insufficient decomposition, both of which can affect the foam structure and color.
Data & Experimental Protocols
Quantitative Data Summary
The effectiveness of activators is most clearly seen in their ability to reduce the decomposition temperature of ADC and influence the gas yield.
Table 1: Effect of Activators on ADC Decomposition Temperature
| ADC Formulation | Typical Decomposition Range (°C) | Notes |
| Pure this compound | 200 - 210 °C | Suitable for high-temperature processing polymers.[4] |
| ADC with Metal Salt Activators (e.g., Zn, Cd) | 160 - 180 °C | Common in PVC plastisol applications.[6] |
| ADC with Heavy Metal & Hydroxy Amine Activators | 110 - 140 °C | Allows for low-temperature foaming.[7] |
Table 2: Typical Gas Yield from ADC Decomposition
| Activator System | Typical Gas Yield (ml/g) | Notes |
| Unactivated / Theoretical Max | ~230 ml/g | Maximum theoretical yield.[6] |
| Activated (Zinc or Cadmium) | ~190 ml/g | Efficient gas generation in typical processes.[6] |
| Activated (Lead) | ~160 ml/g | Lead-based activators may slightly reduce gas yield.[6] |
Experimental Protocols
Protocol 1: Preparation of a Foamed Polymer Test Sample
Objective: To create a standardized foamed sample for color evaluation. This protocol is based on a generic plastisol formulation.
Materials & Equipment:
-
Polymer resin (e.g., PVC)
-
Plasticizer (e.g., DINP)
-
This compound (ADC)
-
Activator/Kicker (e.g., Zinc Oxide)
-
Heat Stabilizer (e.g., Ba/Zn or Ca/Zn system)
-
Laboratory mixer (e.g., planetary mixer)
-
De-aeration equipment (vacuum chamber)
-
Spreader or draw-down bar
-
Forced-air laboratory oven
-
Metal or glass plates for casting
Procedure:
-
Pre-mixing: In a mixing vessel, combine the plasticizer, heat stabilizer, and activator. Mix at low speed until uniform.
-
Resin Addition: Gradually add the polymer resin to the liquid mixture while mixing. Continue to mix until a smooth, homogeneous paste (plastisol) is formed.
-
ADC Addition: Add the specified amount of this compound to the plastisol. Mix thoroughly to ensure uniform dispersion. Finer ADC particle sizes generally disperse better and provide more uniform nucleation.[4]
-
De-aeration: Place the mixed plastisol in a vacuum chamber to remove any entrapped air bubbles, which could interfere with the foam structure.
-
Casting: Pour the de-aerated plastisol onto a release-treated plate. Use a spreader or draw-down bar to create a film of uniform thickness (e.g., 2-3 mm).
-
Foaming & Curing: Place the plate into a pre-heated laboratory oven set to the target processing temperature (e.g., 180°C).
-
Heating Cycle: Heat the sample for a specified time (e.g., 5-10 minutes) to allow for complete decomposition of the ADC and curing of the polymer.
-
Cooling: Remove the sample from the oven and allow it to cool to room temperature.
-
Evaluation: Once cooled, the foamed sheet can be removed from the plate for color and density analysis.
Protocol 2: Quantitative Measurement of Polymer Discoloration
Objective: To quantify the yellowness of the prepared foam sample using a spectrophotometer.
Materials & Equipment:
-
Benchtop or portable spectrophotometer with capabilities for measuring reflected color.[9][10]
-
Calibration standards (white and black tiles).
-
Foamed polymer samples prepared according to Protocol 1.
-
Software for color analysis.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Calibration: Calibrate the instrument using the supplied white and black calibration standards. This ensures measurement accuracy.
-
Measurement Settings: Configure the software to measure color using the CIE Lab* color space and calculate the Yellowness Index (YI). A common standard for plastics is ASTM E313.
-
Illuminant: D65 (Daylight)
-
Observer: 10°
-
-
Sample Measurement:
-
Place the foamed polymer sample flat against the measurement port of the spectrophotometer. Ensure the sample is opaque and completely covers the port.
-
Take at least three measurements at different locations on the sample to obtain an average reading and account for any non-uniformity.
-
-
Data Recording: Record the L, a, b*, and calculated Yellowness Index (YI) values for each sample.
-
L * represents lightness (100 = white, 0 = black).
-
a * represents red/green (+a* is red, -a* is green).
-
b * represents yellow/blue (+b* is yellow, -b* is blue).
-
Yellowness Index (YI) is a single number calculated from the color data that quantifies the degree of yellowness. A higher YI value indicates greater yellowness.
-
-
Analysis: Compare the YI values of different formulations to quantitatively assess the effectiveness of changes made to reduce discoloration. A lower YI value is desirable.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | 123-77-3 | Benchchem [benchchem.com]
- 3. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 4. nbinno.com [nbinno.com]
- 5. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. icodassociates.com [icodassociates.com]
- 7. US3321413A - Activated this compound blowing agent compositions - Google Patents [patents.google.com]
- 8. stobec.com [stobec.com]
- 9. Best Practices for Measuring the Color of Plastics | HunterLab | HunterLab [hunterlab.com]
- 10. Spectrophotometers – To Measure Color Consistency of Plastics [testronixinstruments.com]
Technical Support Center: Troubleshooting Poor Dispersion of Azodicarbonamide in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion of Azodicarbonamide (ADC) in polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADC) and why is its dispersion important?
A1: this compound (ADC) is a chemical blowing agent widely used in the polymer industry to create foamed materials.[1][2][3] When heated, it decomposes to release gases, primarily nitrogen, which form a cellular structure within the polymer matrix.[3] Proper dispersion of ADC is crucial for producing a uniform and fine cell structure, which in turn ensures consistent product quality, including desired density, mechanical properties, and surface appearance.[1][2]
Q2: What are the common signs of poor ADC dispersion?
A2: Poor dispersion of ADC can manifest in several ways, including:
-
Irregular or coarse foam structure: Large, non-uniform cells or voids within the polymer.[4]
-
Surface defects: Rough surfaces, streaks, or visible agglomerates of the blowing agent.
-
Inconsistent product density: Variations in density throughout the final product.
-
Reduced mechanical properties: Lower tensile strength, elongation, or impact strength due to stress concentrations caused by agglomerates.[5]
Q3: What are the primary causes of poor ADC dispersion?
A3: The main cause of poor ADC dispersion is the formation of agglomerates, where ADC particles clump together instead of distributing evenly throughout the polymer matrix. This can be attributed to:
-
Interparticle forces: Van der Waals forces can cause fine ADC particles to stick together.
-
Poor wetting: The polymer melt may not effectively "wet" the surface of the ADC particles, preventing them from being incorporated individually.
-
Inadequate mixing: Insufficient shear or mixing time during processing may not be enough to break down agglomerates.[4]
-
Incompatibility: Poor compatibility between the ADC and the polymer can lead to phase separation and agglomeration.
Troubleshooting Guide
Issue: Irregular Foam Structure and Surface Defects
Question: My foamed product has large, uneven cells and a rough surface. How can I improve the dispersion of this compound?
Answer: This issue is a classic sign of poor ADC dispersion. Here’s a step-by-step guide to troubleshoot and resolve the problem, starting with processing parameters and then moving to formulation adjustments.
1. Review and Optimize Processing Parameters:
The first step is to ensure your processing conditions are optimized for uniform mixing without causing premature decomposition of the ADC.
-
Temperature Profile: A "bell-shaped" temperature profile is often recommended for extruders.[4] The feed zone should be kept cool to prevent premature decomposition, with the temperature peaking in the middle zones to ensure complete melting and mixing, and then potentially decreasing slightly at the die.[4]
-
Screw Speed: The screw speed affects both mixing efficiency and residence time. Increasing the screw speed can improve dispersion by imparting more shear, but an excessively high speed might not allow enough time for complete mixing or could lead to polymer degradation. Finding the optimal balance is key.
-
Mixing Elements: Ensure your screw design provides adequate distributive and dispersive mixing. Screws with mixing sections can be beneficial.[4]
2. Incorporate a Dispersing Agent:
If optimizing processing parameters doesn't resolve the issue, a dispersing agent can be a highly effective solution. Dispersing agents work by improving the wetting of the ADC particles by the polymer and preventing re-agglomeration.[6]
-
Types of Dispersing Agents:
-
Stearates: Zinc stearate (B1226849) and calcium stearate are commonly used and can also act as activators ("kickers"), lowering the decomposition temperature of ADC.[7][8][9][10][11]
-
Waxes: Polyethylene (PE) wax and Ethylene Bis Stearamide (EBS) can improve dispersion and act as lubricants.[7]
-
Fatty Acids: Stearic acid can facilitate better dispersion of fillers in the polymer matrix.[7]
-
Polymeric Dispersants (Hyperdispersants): These are higher molecular weight additives that provide a strong stabilizing layer around the particles.[6]
-
3. Consider ADC Particle Size and Quality:
The particle size of the ADC itself plays a significant role. Finer particles have a higher tendency to agglomerate but can lead to a finer cell structure if well-dispersed. Ensure you are using a high-quality grade of ADC with a consistent particle size distribution.
Data Presentation
Table 1: General Processing Temperatures for this compound in PVC and EVA
| Polymer | Processing Temperature Range (°C) | Decomposition Temperature of ADC (°C) | Notes |
| PVC | 150 - 190[12] | 190 - 215[12] | The use of activators ("kickers") like zinc oxide or zinc stearate can lower the decomposition temperature to 140-160°C, making it suitable for plasticized PVC.[12] |
| EVA | Should not exceed 220 | 190 - 215 | Higher temperatures can lead to the degradation of EVA, which may produce a "vinegar" odor due to the elimination of acetic acid. |
Table 2: Common Dispersing Agents for Fillers in Polymers
| Dispersing Agent | Chemical Type | Primary Function(s) |
| Zinc Stearate | Metallic Soap | Dispersing aid, Lubricant, Activator (kicker)[7][8][10][11] |
| Calcium Stearate | Metallic Soap | Dispersing aid, Lubricant, Stabilizer[7] |
| Stearic Acid | Fatty Acid | Dispersing aid[7] |
| Polyethylene (PE) Wax | Wax | Dispersing aid, Lubricant[7] |
| Ethylene Bis Stearamide (EBS) | Wax | Dispersing aid, Lubricant[7] |
Experimental Protocols
To quantitatively assess the dispersion of this compound in your polymer matrix, the following experimental protocols are recommended.
Protocol 1: Scanning Electron Microscopy (SEM) for Visualizing Dispersion
Objective: To visually inspect the distribution and agglomeration of ADC particles within the polymer matrix.
Methodology:
-
Sample Preparation:
-
Obtain a representative cross-section of the polymer composite. This can be achieved by cryo-fracturing the sample after immersing it in liquid nitrogen. This method provides a clean fracture surface that reveals the internal structure.[13]
-
Ensure the sample is clean and dry. If necessary, clean with a volatile solvent like isopropanol (B130326) and dry thoroughly.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint.[14] Ensure the surface to be imaged is facing up and is as flat as possible.
-
For non-conductive polymer samples, apply a thin conductive coating (e.g., gold, platinum) using a sputter coater.[13] This prevents charging artifacts during imaging.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber.
-
Use the secondary electron (SE) detector for topographical information and the backscattered electron (BSE) detector for compositional contrast. ADC particles, being organic, may have a different contrast compared to the polymer matrix.
-
Start with a low magnification to get an overview of the dispersion across a larger area.
-
Increase the magnification to inspect for individual particles and agglomerates.
-
Capture images at various magnifications and locations to ensure a representative analysis.
-
-
Image Analysis:
-
Use image analysis software to quantify the dispersion. This can involve measuring the size distribution of particles and agglomerates and calculating the nearest neighbor distance between particles.
-
Protocol 2: Laser Diffraction for Particle Size Analysis of ADC
Objective: To determine the particle size distribution of the raw ADC powder to ensure it meets specifications and to assess the state of agglomeration.
Methodology:
-
Sample Preparation (Wet Dispersion):
-
Select a suitable dispersant (liquid) in which the ADC is insoluble and does not swell. Isopropanol is often a good starting point.
-
Add a small amount of the ADC powder to the dispersant.
-
If necessary, add a surfactant to improve wetting and prevent agglomeration in the dispersant.
-
Use a sonication bath or probe to break up any loose agglomerates and ensure the primary particles are well-dispersed.
-
-
Measurement:
-
Ensure the laser diffraction instrument is clean and has a stable background reading.
-
Introduce the prepared sample dispersion into the measurement cell.
-
The instrument will pump the dispersion through a laser beam, and the scattered light pattern will be measured by detectors.
-
The software uses the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern.[15]
-
-
Data Analysis:
-
The results will be presented as a particle size distribution curve.
-
Key parameters to note are the D10, D50 (median), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles lie, respectively.
-
A narrow distribution is generally desirable for consistent foaming performance. A tail towards the larger particle sizes may indicate the presence of agglomerates.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound dispersion.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of AC/ADC in Polymer Foaming - Hytitan [hy-titan.com]
- 4. Tips and Tricks: How to Use Chemical Blowing Agents for Molding and Extrusion.MUCHID B2B Leader. [muchid.com]
- 5. ijoer.com [ijoer.com]
- 6. specialchem.com [specialchem.com]
- 7. mascomglobal.com [mascomglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sakhainternational.com [sakhainternational.com]
- 11. mascomglobal.com [mascomglobal.com]
- 12. topwinchemical.com [topwinchemical.com]
- 13. azom.com [azom.com]
- 14. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 15. bettersizeinstruments.com [bettersizeinstruments.com]
Minimizing residue formation during Azodicarbonamide decomposition
Welcome to the Technical Support Center for Azodicarbonamide (ADC) Decomposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing residue formation during the thermal decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: The thermal decomposition of this compound is a complex process that yields both gaseous and solid products. The main gaseous products are nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃).[1] The primary solid residue is biurea (B89910), with other potential residues including urazole (B1197782), cyanuric acid, and cyamelide, depending on the decomposition conditions.[2]
Q2: What factors influence the formation of residues during ADC decomposition?
A2: Several factors can influence the decomposition process and the resulting residue formation. These include:
-
Temperature and Heating Rate: Higher temperatures and rapid heating rates can alter the decomposition pathway and the composition of the resulting residues.[3]
-
Additives and Activators: The presence of activators, such as metal oxides (e.g., zinc oxide) and metal stearates (e.g., zinc stearate (B1226849), calcium stearate), can significantly lower the decomposition temperature and influence the reaction kinetics.[4][5][6][7][8]
-
Particle Size of ADC: The particle size of the this compound can affect the rate of decomposition.
-
Environment: The medium in which the decomposition occurs (e.g., in a polymer matrix) and the presence of other substances can impact the reaction.
Q3: How can I minimize the formation of unwanted residues?
A3: Minimizing residue formation primarily involves controlling the decomposition temperature and pathway. The use of activators is a common and effective strategy. These compounds lower the activation energy of the decomposition reaction, allowing it to proceed at a lower temperature and often leading to a more controlled reaction with a cleaner decomposition profile. For example, zinc oxide has been shown to significantly decrease the decomposition temperature of ADC.[6][7][8]
Q4: What are the common solid residues I should expect, and how can I identify them?
A4: The most common solid residue is biurea.[2] Other residues that may form, particularly at higher temperatures or after prolonged heating, include urazole and cyanuric acid.[2] Identification and quantification of these residues typically require analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS/MS).[9][10][11][12][13][14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Premature or uncontrolled decomposition | The decomposition temperature is being reached too quickly. The chosen grade of ADC has too low of a decomposition temperature for the application. | Reduce the heating rate. Select a grade of ADC with a higher decomposition temperature. If using an activator, consider reducing its concentration. |
| Incomplete decomposition | The temperature is not high enough for the specific grade of ADC being used. Insufficient heating time. | Increase the final decomposition temperature. Prolong the heating time at the target temperature. Consider adding an activator like zinc oxide or zinc stearate to lower the decomposition temperature.[4][5] |
| Yellowing or discoloration of the final product | Formation of colored byproducts at high temperatures. | Optimize the decomposition temperature to the lowest effective point. The use of activators to lower the decomposition temperature can help mitigate this.[6][7][8] Ensure even and controlled heating. |
| High levels of solid residue | Sub-optimal decomposition conditions leading to the formation of stable byproducts like biurea and urazole. | Implement the use of activators to promote a more complete and cleaner decomposition.[4] Carefully control the temperature and heating rate to favor the desired decomposition pathway. |
| Inconsistent results between experiments | Variations in experimental parameters such as heating rate, sample size, and dispersion of ADC and additives. Purity and particle size of the ADC may vary between batches. | Standardize all experimental parameters. Ensure homogeneous mixing of ADC and any additives. Use high-purity ADC with a consistent particle size.[5] |
Data on Activator Performance
The use of activators can significantly reduce the decomposition temperature of this compound, thereby influencing the residue profile.
Table 1: Effect of Zinc Oxide (ZnO) on the Decomposition Temperature of this compound in a PE/EVA Matrix
| ZnO Concentration (phr) | Decomposition Temperature (°C) |
| 0 | ~220 |
| 1 | ~190 |
| 2 | ~180 |
| 3 | ~175 |
| 4 | ~170 |
Data synthesized from studies showing the trend of decreasing decomposition temperature with increasing ZnO concentration.[6][7][8]
Table 2: Influence of Different Activators on this compound Decomposition Kinetics
| Activator | Relative Decomposition Rate |
| None | Baseline |
| Zinc Stearate (ZnSt₂) | High |
| Calcium Stearate (CaSt₂) | Moderate |
| ZnSt₂/CaSt₂ Mixture | Intermediate (slower than ZnSt₂ alone) |
| Polyvinyl Chloride (PVC) | Low |
Based on studies investigating the catalytic effect of various additives on the decomposition rate of ADC.[4][18]
Experimental Protocols
Protocol 1: Minimizing ADC Residue using Zinc Oxide as an Activator
This protocol describes a general procedure for conducting the thermal decomposition of this compound in the presence of zinc oxide to minimize solid residue formation.
Materials:
-
This compound (ADC), fine powder
-
Zinc Oxide (ZnO), analytical grade
-
Inert, high-boiling point solvent (e.g., dioctyl phthalate, if performing in a liquid medium) or a polymer matrix (e.g., polyethylene-vinyl acetate, PE/EVA)
-
Reaction vessel with temperature control and stirring (e.g., heated reaction flask with a magnetic stirrer, or an internal mixer for polymers)
-
Nitrogen or Argon gas supply for inert atmosphere (optional, but recommended)
-
Analytical equipment for residue analysis (HPLC or HPLC-MS/MS)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Accurately weigh the desired amounts of ADC and ZnO. A starting point for optimization is a 1:0.5 weight ratio of ADC to ZnO.
-
-
Reaction Setup:
-
If using a solvent, add the solvent to the reaction vessel.
-
Add the pre-weighed ADC and ZnO to the vessel.
-
If using a polymer, blend the ADC and ZnO with the polymer powder or pellets before introducing them into the mixer.
-
Begin stirring to ensure a homogeneous mixture.
-
If using an inert atmosphere, purge the vessel with nitrogen or argon.
-
-
Decomposition:
-
Begin heating the mixture at a controlled rate (e.g., 5-10 °C/min).
-
Monitor the reaction temperature closely. With ZnO, the decomposition will begin at a lower temperature (e.g., around 170-190 °C) compared to pure ADC (~220 °C).[6][7][8]
-
Hold the temperature at the desired decomposition point for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Cooling and Sample Collection:
-
After the desired reaction time, cool the vessel to room temperature.
-
Carefully collect the solid residue. If in a solvent, this may require filtration. If in a polymer matrix, the residue will be dispersed within the polymer.
-
-
Residue Analysis:
-
Prepare the collected residue for analysis. This may involve dissolving the residue in a suitable solvent (e.g., dimethyl sulfoxide).
-
Analyze the composition and quantity of the residue using a validated HPLC or HPLC-MS/MS method to determine the concentration of biurea and other potential byproducts.[13][14][15][16][17]
-
Protocol 2: Quantification of Biurea Residue using HPLC
This protocol provides a basic framework for the quantitative analysis of biurea, the primary solid residue from ADC decomposition.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Reagents:
-
Biurea standard, analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Mobile phase: A suitable mixture of water and acetonitrile. The exact ratio should be optimized for the specific column and system.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of biurea in a suitable solvent (e.g., dimethyl sulfoxide).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve a known weight of the collected residue from the decomposition experiment in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., flow rate, injection volume, column temperature).
-
Set the UV detector to the wavelength of maximum absorbance for biurea.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Integrate the peak corresponding to biurea in the chromatograms of the standards and samples.
-
Use the calibration curve to determine the concentration of biurea in the sample solutions.
-
Calculate the total amount of biurea residue formed during the decomposition reaction based on the initial amount of ADC used.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound decomposition.
Caption: this compound Decomposition Pathway.
Caption: Experimental Workflow for Residue Minimization.
Caption: Troubleshooting Logic Flowchart.
References
- 1. nbinno.com [nbinno.com]
- 2. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The Thermal Decomposition of this compound (ADC) | Semantic Scholar [semanticscholar.org]
- 4. vhht.dp.ua [vhht.dp.ua]
- 5. What are the factors that affect the decomposition temperature of this compound in XPE? - Blog [adcfoaming.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate F… [ouci.dntb.gov.ua]
- 8. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate Foaming Release | Semantic Scholar [semanticscholar.org]
- 9. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. filab.fr [filab.fr]
- 11. Development and use of a sampling and analytical method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in Food Products by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The determination of biurea in the presence of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The determination of biurea: a novel method to discriminate between nitrofurazone and this compound use in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Analysis of Biurea Decomposed from this compound in Food Products by High Performance Liquid Chromatography Mass/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Adjusting processing parameters for activated Azodicarbonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with activated Azodicarbonamide (ADC).
Troubleshooting Guide
This guide addresses common issues encountered during the processing of activated ADC.
Issue: Premature Decomposition of ADC
Question: My ADC is decomposing before the desired processing temperature is reached, leading to poor foam quality. What should I do?
Answer: Premature decomposition is often caused by an overly active catalyst system or processing temperatures that are too high for the specific formulation. Follow these steps to troubleshoot:
-
Review Activator Concentration: Excessive amounts of activators can significantly lower the decomposition temperature of ADC.[1][2] Refer to the table below for recommended activator levels and their impact on decomposition temperature.
-
Evaluate Activator Type: Certain activators are more potent than others. For instance, zinc, cadmium, and lead compounds are highly effective at reducing decomposition temperature.[1] If you are using a highly reactive activator, consider switching to a milder one or reducing its concentration.
-
Optimize Temperature Profile: Ensure your processing temperature is appropriate for your activated ADC system. A gradual temperature ramp can prevent premature gas release.
-
Check for Contaminants: Contamination with incompatible materials, such as strong acids or bases, can trigger early decomposition.[3] Ensure all equipment is thoroughly cleaned.
Issue: Incomplete or Slow Decomposition
Question: The ADC is not decomposing completely, resulting in a dense product with a non-uniform cell structure. How can I improve this?
Answer: Incomplete decomposition can be due to insufficient activation or temperatures that are too low. Consider the following solutions:
-
Increase Activator Concentration: A higher concentration of an appropriate activator can enhance the rate and extent of decomposition.
-
Select a More Effective Activator: If increasing the concentration is not feasible, switch to a more potent activator. Zinc compounds, for example, promote rapid decomposition above 180°C.[1]
-
Increase Processing Temperature: A higher processing temperature can facilitate a more complete decomposition, but be mindful of the polymer's degradation temperature.
-
Improve Dispersion: Proper dispersion of ADC and activators within the polymer matrix is crucial for efficient decomposition.[1] Ensure thorough mixing.
Issue: Discoloration of the Final Product
Question: My final foamed product exhibits an undesirable yellow or brown discoloration. What is the cause and how can it be prevented?
Answer: Discoloration can arise from the decomposition residues of ADC or interactions with other components in the formulation.
-
Optimize Activator Choice: Some activators can contribute to discoloration. Experiment with different activators to identify one that minimizes this effect.
-
Control Processing Temperature: Excessive heat can lead to the degradation of both the polymer and the ADC decomposition products, causing discoloration.
-
Utilize Stabilizers: The addition of heat stabilizers can help to mitigate discoloration.[1]
-
Modify the ADC: Various modified grades of this compound are available that produce colorless decomposition residues.[1]
Frequently Asked Questions (FAQs)
What is the typical decomposition temperature of pure this compound?
Pure this compound generally has a decomposition temperature in the range of 200-210°C.[2][4][5]
How do activators or "kickers" work to lower the decomposition temperature of ADC?
Activators, often metal compounds or urea (B33335), catalyze the decomposition reaction of ADC, allowing it to proceed at a lower temperature.[1][2] The effectiveness depends on the activator's nature, concentration, and physical form.[1]
What are the most common activators for this compound?
Commonly used activators include:
-
Metal Compounds: Zinc oxide, zinc stearate, cadmium compounds, and lead compounds are highly effective.[1][2][4]
-
Urea: Adding an equal quantity of a suitable grade of urea can significantly reduce the decomposition temperature.[1]
What is the effect of ADC particle size on the foaming process?
Finer particle sizes of ADC generally lead to a more efficient foaming process due to a larger surface area for the decomposition reaction to occur.[1][6]
How can I control the cell structure of the foam?
The cell structure can be controlled by:
-
Adjusting the ADC and activator concentration: Higher concentrations generally lead to a finer cell structure.[7]
-
Optimizing the processing temperature and pressure: These parameters influence the gas expansion and cell formation.
-
Using nucleating agents: These agents provide sites for cell formation, resulting in a more uniform and finer cell structure.[8]
Data Presentation
Table 1: Effect of Activators on this compound Decomposition Temperature
| Activator | Concentration (parts per 100 parts ADC) | Polymer System | Resulting Decomposition Temperature (°C) | Gas Yield (ml/g) | Reference |
| None | 0 | - | 200 - 210 | ~220 | [2][4][5] |
| Zinc Oxide | 5 | PE/EVA | ~185 | Not specified | [9] |
| Zinc Stearate | 100 | - | 130 - 150 | Not specified | [4][5] |
| Lead Compounds | Varies | PVC | 160 - 180 | ~160 | [1] |
| Cadmium Compounds | Varies | PVC | 160 - 180 | ~190 | [1] |
| Urea | 100 | - | ~125 | Not specified | [1] |
Experimental Protocols
Protocol 1: Isothermal Gas Evolution Measurement
This protocol is used to determine the effect of different activators and concentrations on the decomposition rate of ADC at a constant temperature.
Materials:
-
This compound
-
Selected Activator(s)
-
Polymer Matrix (e.g., PVC, PE)
-
Two-roll mill or internal mixer
-
Gas evolution measurement apparatus (e.g., a gas burette connected to a heated reaction vessel)
-
Constant temperature oil bath or heating mantle
Procedure:
-
Sample Preparation: a. Thoroughly mix the ADC, activator, and polymer in the desired ratios using a two-roll mill or internal mixer to ensure uniform dispersion. b. Accurately weigh a specific amount of the prepared compound.
-
Experimental Setup: a. Place the weighed sample into the reaction vessel of the gas evolution apparatus. b. Submerge the reaction vessel in the constant temperature bath pre-heated to the desired isothermal temperature. c. Connect the reaction vessel to the gas burette.
-
Data Collection: a. Record the volume of gas evolved at regular time intervals. b. Continue recording until gas evolution ceases.
-
Analysis: a. Plot the volume of evolved gas as a function of time. b. The slope of the curve represents the rate of decomposition. c. Compare the gas evolution profiles of different formulations to evaluate the effectiveness of the activators.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with activated this compound.
Caption: Logical diagram for selecting an appropriate ADC activator.
References
- 1. icodassociates.com [icodassociates.com]
- 2. This compound | 123-77-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. vhht.dp.ua [vhht.dp.ua]
- 6. US3305496A - Activated this compound - Google Patents [patents.google.com]
- 7. thedplgroup.com [thedplgroup.com]
- 8. ampacet.com [ampacet.com]
- 9. researchgate.net [researchgate.net]
Overcoming issues with premature gas release from Azodicarbonamide
Welcome to the Technical Support Center for Azodicarbonamide (ADC). This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the premature gas release of ADC during experimentation.
Troubleshooting Guide
Premature decomposition of this compound can lead to inconsistent experimental results, including uncontrolled foaming and irregular cell structures in polymer matrices.[1] This guide provides a systematic approach to identifying and resolving these issues.
Issue: Premature Gas Release or Foaming at a Lower Than Expected Temperature
Possible Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Contamination with Activators | The presence of unintended activators, such as metal salts (e.g., zinc, lead, calcium compounds), can significantly lower the decomposition temperature of ADC.[2][3] | - Ensure all equipment is thoroughly cleaned before use.- Review the entire formulation for components that may act as activators.- Source high-purity this compound to minimize impurities that could catalyze decomposition. |
| Incompatible Additives | Certain additives in your formulation, such as some heat stabilizers or metal-containing compounds, can act as catalysts for ADC decomposition.[3] | - Review the technical data sheets of all additives for known interactions with ADC.- Conduct small-scale compatibility tests with each component of the formulation.- If an activating additive is necessary, consider using an ADC grade with a higher intrinsic decomposition temperature or incorporating an inhibitor. |
| Incorrect ADC Grade | Different grades of this compound have varying particle sizes and may be pre-activated to decompose at lower temperatures.[4] Using a grade that is not appropriate for the target processing temperature can result in premature gas release.[5] | - Verify that the ADC grade being used is appropriate for the desired processing temperature range.- Consult the supplier's specifications for the decomposition temperature of the specific ADC grade. |
| Excessive Processing Temperature | The processing temperature may be too high, exceeding the decomposition threshold of the ADC being used. | - Carefully monitor and control the processing temperature to ensure it remains below the decomposition temperature of the ADC until foaming is desired.[6] |
| Autocatalytic Decomposition | The decomposition of ADC is an exothermic reaction, meaning it releases heat.[7] This can create localized "hot spots" in the material, accelerating the decomposition of the surrounding ADC in an autocatalytic manner. | - Ensure uniform mixing and dispersion of ADC within the matrix to prevent localized high concentrations.- Improve heat dissipation from the system to prevent thermal runaway. |
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of pure this compound?
A1: Pure this compound generally has a decomposition temperature range of 195°C to 210°C in air.[2][8] However, modified grades are available that decompose at lower temperatures.[4]
Q2: What are the primary gases released during the decomposition of this compound?
A2: The thermal decomposition of this compound primarily produces nitrogen (N₂), carbon monoxide (CO), and ammonia (B1221849) (NH₃), along with a solid residue of biurea.[7][9]
Q3: How do activators lower the decomposition temperature of this compound?
A3: Activators, such as metal salts like zinc oxide or zinc stearate, can lower the decomposition temperature of this compound by providing an alternative reaction pathway.[3] The metal in the activating additive can act as a Lewis acid, interacting with the ADC molecule and weakening the bonds that need to be broken for decomposition to occur.[2]
Q4: Can the particle size of this compound affect its decomposition?
A4: Yes, the particle size of this compound can influence its decomposition. A smaller particle size results in a larger surface area, which can lead to a more efficient and potentially faster decomposition.[10]
Q5: What are some common activators for this compound?
A5: Common activators include zinc oxide, zinc stearate, calcium stearate, and various lead compounds.[2][3] Urea can also act as an activator.[3]
Q6: Are there substances that can inhibit the decomposition of this compound?
A6: Yes, inhibitors can be used to raise the decomposition temperature of this compound. These are often used to counteract the effects of activators and provide better control over the foaming process.[3]
Q7: How can I determine the decomposition temperature of my this compound formulation?
A7: The decomposition temperature can be experimentally determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[5] These methods can precisely measure the temperature at which gas evolution and heat release occur.
Quantitative Data on Activator Effects
The following table summarizes the effect of various activators on the decomposition temperature of this compound.
| Activator | Concentration | Effect on Decomposition Temperature | Reference |
| Zinc Stearate (ZnSt₂) | Varies | Can lower decomposition to the 130-150°C range. | [2] |
| Calcium Stearate (CaSt₂) | Varies | Acts as an activator, though generally less active than zinc stearate. | [2] |
| Zinc Oxide (ZnO) | 30-50% of ADC level | A common activator used when inhibition is also required. | [3] |
| Lead Compounds | Varies | Can reduce the decomposition temperature. | [3] |
| Urea | Equal quantity to ADC | Can reduce the decomposition temperature of related compounds from 150°C to 125°C. | [3] |
| Hydroxy Amine Compounds (in combination with metal salts) | Varies | Can lower the initial decomposition temperature to below 110-140°C. | [7] |
Experimental Protocols
1. Determining Decomposition Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset and peak decomposition temperatures of an this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the decomposition range (e.g., 300°C).
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a consistent flow rate.
-
-
Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of this compound. The onset temperature of this peak is typically taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.
2. Analyzing Mass Loss during Decomposition using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range over which this compound decomposes and the corresponding mass loss.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) through the decomposition range to a final temperature (e.g., 400°C).
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a consistent flow rate.
-
-
Data Analysis: The TGA curve will show a significant drop in mass as the this compound decomposes and releases gases. The onset temperature of this mass loss is an indicator of the start of decomposition. The total percentage of mass loss corresponds to the amount of volatile products generated.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. vhht.dp.ua [vhht.dp.ua]
- 3. icodassociates.com [icodassociates.com]
- 4. nbinno.com [nbinno.com]
- 5. filab.fr [filab.fr]
- 6. This compound (ADC) Blowing Agents: The Core of Sustainable Innovation in Polymer Foaming [zjshuntaitech.com]
- 7. US3321413A - Activated this compound blowing agent compositions - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Size Uniformity in Azodicarbonamide Foams
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving uniform cell size in Azodicarbonamide (ADC) foams.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the uniformity of cell size in ADC foams?
A1: The uniformity of cell size in this compound foams is a multifactorial issue primarily influenced by the decomposition kinetics of the ADC blowing agent, the viscosity of the polymer melt during foaming, and the presence of nucleating agents.[1] Key parameters that control these factors include:
-
This compound (ADC) Properties: Concentration and particle size of the ADC.[2][3]
-
Processing Conditions: Foaming temperature, pressure, and time.[4][5]
-
Formulation Additives: Presence and concentration of activators, kickers, and fillers.[2][5][6]
Q2: How does the particle size of this compound affect the foam cell structure?
A2: The particle size of ADC plays a critical role in cell nucleation. Finer ADC particles provide more nucleation sites for bubble formation.[2] This typically leads to a higher cell density, smaller average cell size, and a more uniform cell size distribution.[2][5] Conversely, coarser particles can result in a lower cell density, larger cells, and a less uniform structure.
Q3: What is the function of an activator in ADC foaming and how does it impact cell uniformity?
A3: Activators, such as zinc oxide and other metal compounds, lower the decomposition temperature of this compound.[5][6][7] This allows for a more controlled and rapid release of gas at a temperature that is optimal for the specific polymer being processed. By synchronizing the gas release with the polymer's ideal melt viscosity, activators help in the formation of a more uniform cell structure.[6] The decomposition temperature of ADC can be reduced to as low as 160°C with the use of activators.[5]
Q4: Can fillers be used to improve cell size uniformity?
A4: Yes, inert fillers like nano-silica and calcium carbonate can act as nucleating agents.[4][6][8] These particles provide heterogeneous sites for bubble nucleation, leading to a higher number of smaller and more uniform cells. For instance, the addition of nano-silica has been shown to decrease cell size in natural rubber foams.[4] Coated calcium carbonate with an appropriate particle size can also act as a nucleating agent, resulting in foams with lower density and better cellular morphology.[6]
Troubleshooting Guide
Problem: My ADC foam has a non-uniform cell size distribution with large, irregular cells.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| ADC decomposition is too slow or occurring at a non-optimal polymer viscosity. | Incorporate an activator (e.g., zinc oxide) into your formulation. This will lower the decomposition temperature of the ADC, leading to a more controlled gas release when the polymer has the appropriate melt viscosity for cell formation.[5][6] | A more uniform cell structure with smaller cell sizes due to synchronized gas release and polymer viscosity. |
| Insufficient nucleation sites for bubble formation. | 1. Use a finer particle size grade of this compound. Finer particles provide more nucleation sites.[2][5] 2. Introduce a nucleating agent such as nano-silica or coated calcium carbonate into your formulation.[4][6][8] | Increased cell density, smaller average cell size, and improved cell size uniformity. |
| Foaming temperature is too high. | Reduce the processing temperature. Excessively high temperatures can lower the melt viscosity of the polymer too much, leading to cell coalescence and collapse, resulting in larger, non-uniform cells.[4] | Improved cell structure stability and uniformity. |
| ADC concentration is too high. | Decrease the amount of ADC in your formulation. An excessive concentration of the blowing agent can lead to a high gas content in the polymer matrix, causing bubbles to coalesce.[4] | Reduced cell coalescence and a more uniform distribution of cells. |
| Poor dispersion of ADC within the polymer matrix. | Ensure thorough and uniform mixing of the ADC and other components. Proper dispersion is crucial for achieving a homogeneous cellular structure.[5] | A consistent and uniform foam structure throughout the material. |
Quantitative Data on Processing Parameters
The following tables summarize the impact of key processing parameters on the cellular structure of this compound foams.
Table 1: Effect of ADC Concentration on Foam Properties
| ADC Concentration (phr) | Effect on Foam Density | Effect on Cell Size | Reference |
| Increasing from 3 to 4 | Slight decrease | Slight decrease | [4] |
| 5 and 6 | Significant decrease | Increase due to coalescence | [4] |
| Increasing levels | Proportional decrease | Increases up to 6 phr, then decreases at 8 phr | [3] |
Table 2: Influence of Activators and Fillers on Foam Morphology
| Additive | Effect | Outcome on Cell Structure | Reference |
| Activator (e.g., Zinc Oxide) | Lowers ADC decomposition temperature | More uniform cells | [6] |
| Nano-silica | Acts as a nucleating agent | Decreased cell size | [4] |
| Coated Calcium Carbonate | Acts as a nucleating agent | More uniform cellular morphology | [6] |
Experimental Protocols
Protocol 1: General Experimental Workflow for Improving Cell Size Uniformity
This protocol outlines a general workflow for systematically improving the cell size uniformity of ADC foams.
Caption: Experimental workflow for optimizing ADC foam cell uniformity.
Signaling Pathways and Logical Relationships
The interplay between various factors can be visualized as a logical relationship diagram.
Caption: Logical relationships in ADC foam cell size control.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. icodassociates.com [icodassociates.com]
- 6. sid.ir [sid.ir]
- 7. US3321413A - Activated this compound blowing agent compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Azodicarbonamide (ADC) Efficiency as a Blowing Agent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Azodicarbonamide (ADC) as a blowing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ADC) and how does it function as a blowing agent?
A1: this compound (ADC), with the molecular formula C₂H₄N₄O₂, is a chemical blowing agent widely used in the production of foamed plastics and rubbers.[1][2] It functions through thermal decomposition, a process where it breaks down upon heating to release a significant volume of gases, primarily nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃).[1][3][4] These gases create a cellular structure within the polymer matrix, resulting in a lightweight, foamed material.[1][3]
Q2: What is the typical decomposition temperature of pure this compound?
A2: Pure this compound generally has a decomposition temperature range of 195°C to 210°C in air.[4][5][6][7] This temperature can be influenced by factors such as the heating rate and the surrounding environment.[3]
Q3: Why is it sometimes necessary to lower the decomposition temperature of ADC?
A3: The decomposition temperature of ADC needs to be closely matched with the processing temperature of the polymer being foamed.[5] If the decomposition temperature of ADC is too high, the polymer may degrade before the blowing agent activates. Conversely, if it's too low, premature gas release can lead to poor foam structure and surface defects.[5] For many polymers, a lower decomposition temperature is desirable to ensure optimal foaming performance and prevent thermal damage to the material.[4]
Q4: How can the decomposition temperature of this compound be lowered?
A4: The decomposition temperature of ADC can be effectively lowered by using activators, also known as "kickers".[8] These are additives that accelerate the decomposition reaction. Common activators include metal compounds, such as zinc oxide, zinc stearate (B1226849), and salts of lead and cadmium.[7][8][9] Urea can also act as a decomposition accelerator.[8][9] The addition of these activators can reduce the decomposition temperature to a range of 160°C to 180°C, and in some cases, even lower.[8]
Q5: What are the primary decomposition products of this compound?
A5: The thermal decomposition of this compound is a complex process that yields both gaseous and solid products. The primary gaseous products are nitrogen (N₂) and carbon monoxide (CO).[8] Other gases produced include carbon dioxide (CO₂) and ammonia (NH₃), with ammonia formation being more prevalent at higher temperatures.[8][10] The solid residue can include biurea, urazole, and cyanuric acid.[8]
Troubleshooting Guide
Problem 1: Inconsistent or poor foam structure.
| Possible Cause | Suggested Solution |
| Poor dispersion of ADC | Improve mixing of ADC within the polymer matrix. Consider using a masterbatch or pre-dispersed grade of ADC. |
| Incorrect processing temperature | Ensure the processing temperature is aligned with the decomposition temperature of the ADC formulation (with or without activators). |
| Inappropriate ADC particle size | Smaller particle sizes generally lead to a finer, more uniform cell structure. Evaluate different grades of ADC with varying particle sizes.[3] |
| Premature gas release | If using an activated ADC, the decomposition may be occurring too early in the process. Consider a less active formulation or adjust the temperature profile. |
Problem 2: The decomposition temperature of ADC is too high for the polymer being processed.
| Possible Cause | Suggested Solution |
| Using pure ADC | Introduce an activator (kicker) to the formulation to lower the decomposition temperature. Zinc oxide or zinc stearate are common choices.[7][8] |
| Insufficient activator concentration | Increase the concentration of the activator. The level of activation is dependent on the type and amount of activator used. |
| Inefficient activator | Some activators are more effective than others. Consider screening different activators to find the optimal one for your system. |
Problem 3: Reduced gas yield from the blowing agent.
| Possible Cause | Suggested Solution |
| Presence of certain activators | Some activators, such as lead-based compounds, can reduce the gas yield of ADC.[3] |
| Incomplete decomposition | If the processing temperature is too low or the residence time is too short, the ADC may not fully decompose. Increase the temperature or processing time accordingly. |
| Reaction with other components | Some components in the formulation may react with ADC or its decomposition products, reducing the effective gas yield. |
Data Presentation
Table 1: Effect of Activators on the Decomposition Temperature of this compound
| Activator | Polymer Matrix | Decomposition Temperature (°C) |
| None (Pure ADC) | Air | ~195 - 210[4][7] |
| Modified ADC | Plastics/Leather | ~170[3] |
| Zinc Oxide (ZnO) | - | Can be reduced to as low as 170[8] |
| Zinc-containing compounds | - | Effective in the 160-180 range[8] |
| Heavy metal & alkali metal salts | - | Below 160[4] |
| Heavy metal salts, alkali metal salts & aliphatic hydroxy amine | - | Below 140[8] |
Table 2: Gas Yield of this compound
| Condition | Gas Yield (ml/g) |
| Typical Range | 220 - 230[6] |
| With Zinc or Cadmium Activators | ~190[3] |
| With Lead Activators | ~160[3] |
Experimental Protocols
1. Protocol for Thermal Analysis of this compound using TGA/DSC
-
Objective: To determine the decomposition temperature and weight loss characteristics of an ADC sample.
-
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the ADC powder into an aluminum or ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 300°C).
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of the major weight loss step corresponds to the initiation of decomposition.
-
DSC Curve: Analyze the heat flow as a function of temperature. An exothermic peak will be observed during decomposition, and the onset of this peak can also be used to determine the decomposition temperature.
-
-
2. Protocol for Evaluating Foam Density
-
Objective: To measure the density of the foamed polymer.
-
Procedure:
-
Sample Preparation: Cut a regularly shaped piece (e.g., a cube or cylinder) from the foamed polymer sample.
-
Measurement:
-
Measure the dimensions of the sample using calipers to calculate its volume (V).
-
Measure the mass of the sample (m) using an analytical balance.
-
-
Calculation: Calculate the density (ρ) using the formula: ρ = m / V.
-
Water Displacement Method (for irregular shapes):
-
Weigh the dry sample (m).
-
Submerge the sample in a graduated cylinder with a known volume of water and record the new volume. The difference in volume is the volume of the sample.
-
Calculate the density as described above.
-
-
Visualizations
Caption: Simplified reaction pathway for the thermal decomposition of this compound.
Caption: Experimental workflow for enhancing ADC efficiency and characterizing foamed polymers.
Caption: Troubleshooting logic for common issues with this compound as a blowing agent.
References
- 1. Surface Functionalisation of Hyaluronic Acid-Based Foams with TiO2 via ALD: Structural, Wettability and Antimicrobial Properties Analysis for Biomedical Applications [mdpi.com]
- 2. fpe.umd.edu [fpe.umd.edu]
- 3. icodassociates.com [icodassociates.com]
- 4. nbinno.com [nbinno.com]
- 5. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 6. Page loading... [guidechem.com]
- 7. vhht.dp.ua [vhht.dp.ua]
- 8. The thermal decomposition of this compound (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Mitigating the effects of impurities on Azodicarbonamide performance
Welcome to the Azodicarbonamide (ADC) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of impurities on this compound performance in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the use of this compound as a blowing agent.
Q1: My foaming process is starting at a lower temperature than expected, leading to premature expansion. What could be the cause?
A1: Premature decomposition of this compound (ADC) is often caused by the presence of certain impurities that act as activators. Metallic impurities, particularly zinc, cadmium, and lead compounds, are known to lower the decomposition temperature of ADC. For instance, zinc oxide can reduce the decomposition temperature from approximately 200-210°C to as low as 170°C.
Troubleshooting Steps:
-
Review Raw Material Specifications: Check the certificate of analysis for your ADC raw material for specifications on metallic impurities.
-
Clean Equipment: Ensure that all processing equipment (mixers, extruders, etc.) is thoroughly cleaned to remove any residual metallic contaminants.
-
Supplier Consultation: Contact your ADC supplier to inquire about the presence of activators in their specific grade of material. Some grades are intentionally modified to have lower decomposition temperatures.
Q2: The gas yield from my ADC appears to be lower than the manufacturer's specification, resulting in a higher foam density. What are the likely causes?
A2: A lower than expected gas yield can be attributed to several factors, primarily related to the purity and handling of the ADC.
-
High Moisture Content: this compound can absorb moisture from the atmosphere, which can interfere with the decomposition process and reduce the effective gas yield.
-
Presence of Non-gaseous Impurities: Impurities that do not decompose to produce gas, such as unreacted starting materials like biurea (B89910) (hydrthis compound), will lower the overall gas volume per unit weight of the blowing agent.
-
Improper Storage: Storing ADC in a hot or humid environment can lead to gradual decomposition and loss of potency.[1]
Troubleshooting Steps:
-
Moisture Analysis: Perform a moisture analysis on your ADC sample. If the moisture content is high, consider drying the material under appropriate conditions (consult supplier for recommendations).
-
Purity Analysis: If possible, conduct a purity analysis (e.g., via HPLC) to determine the percentage of active ADC and identify the presence of impurities like biurea.
-
Review Storage Conditions: Ensure that ADC is stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
Q3: I am observing inconsistent cell structure in my foamed product, with some large, non-uniform cells. What could be the issue?
A3: Inconsistent cell structure can be caused by poor dispersion of the ADC powder within the polymer matrix or by impurities affecting the nucleation process.
-
Poor Dispersion: If the ADC is not evenly distributed, areas with a higher concentration of the blowing agent will generate more gas, leading to larger cells, while areas with less ADC will have smaller cells or no foaming at all.
-
Particle Size Variation: A wide particle size distribution of the ADC can also lead to non-uniform foaming.
-
Impurities Affecting Nucleation: Certain impurities can interfere with the nucleation of gas bubbles, leading to fewer, larger cells instead of a fine, uniform cell structure.
Troubleshooting Steps:
-
Improve Mixing: Optimize your mixing process to ensure a homogenous dispersion of the ADC within the polymer.
-
Check Particle Size: Verify the particle size distribution of your ADC with the supplier's specifications.
-
Evaluate for Impurities: Consider the possibility of impurities interfering with the foaming process and consult with your supplier.
Data Presentation: this compound Specifications and Impurity Effects
The following tables summarize typical specifications for pure this compound and the potential effects of common impurities on its performance.
Table 1: Typical Specifications of High-Purity this compound
| Parameter | Typical Value | Unit | Significance in Performance |
| Purity | ≥ 97 | % | Higher purity leads to a more predictable and higher gas yield. |
| Decomposition Temperature | 200 - 210 | °C | The temperature at which gas evolution begins. Crucial for matching with the polymer processing temperature. |
| Gas Volume | 215 - 230 | mL/g | The total volume of gas generated per gram of ADC. Directly impacts the foam density. |
| Average Particle Size | 3 - 15 | µm | Affects the dispersion in the polymer and the resulting cell structure of the foam. |
| Moisture Content | ≤ 0.3 | % | Excess moisture can reduce gas yield and cause processing issues. |
Table 2: Influence of Common Impurities on this compound Performance
| Impurity | Potential Source | Effect on Performance | Mitigation Strategy |
| Biurea (Hydrthis compound) | Incomplete oxidation during synthesis. | Reduces the overall gas yield as it does not decompose to produce the same volume of gas as ADC. | Source ADC from a reputable supplier with stringent quality control. Perform purity analysis. |
| Moisture | Improper handling and storage. | Can lead to premature decomposition and lower gas yield. May cause processing inconsistencies. | Store in a cool, dry place in a sealed container. Dry the material if necessary. |
| Metallic Compounds (e.g., Zinc, Iron) | Contamination from manufacturing equipment or intentionally added as activators. | Can significantly lower the decomposition temperature, leading to premature foaming. | Use non-contaminating processing equipment. Verify if the ADC grade is modified with activators. |
| Unreacted Urea | Incomplete reaction during the synthesis of precursors. | Acts as a non-gaseous filler, reducing the gas yield per unit weight. | Ensure the use of high-purity ADC. |
Experimental Protocols
This section provides an overview of key experimental methodologies for assessing the quality and performance of this compound.
Determination of this compound Purity and Biurea Impurity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of active this compound and the key impurity, biurea.
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of ADC reference standard in a suitable solvent (e.g., dimethylformamide or a basic aqueous solution).
-
Similarly, prepare a standard solution of biurea reference material.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh a sample of the ADC to be tested.
-
Dissolve the sample in the same solvent used for the standards to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient or isocratic mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. A buffer (e.g., phosphate (B84403) buffer) may be used to control pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both ADC and biurea have adequate absorbance (e.g., around 245 nm for ADC and a lower wavelength for biurea).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for both ADC and biurea.
-
Inject the sample solution.
-
Quantify the amount of ADC and biurea in the sample by comparing their peak areas to the respective calibration curves.
-
Measurement of Decomposition Temperature by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset and peak decomposition temperatures of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the ADC sample (typically 2-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected decomposition onset (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) through its decomposition range (e.g., up to 300°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The decomposition will be observed as an exothermic peak.
-
Determine the onset temperature (the temperature at which the exothermic event begins) and the peak temperature (the temperature at the maximum heat flow of the exotherm).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the performance of this compound.
Caption: Thermal decomposition pathway of this compound.
Caption: Workflow for troubleshooting ADC performance issues.
Caption: Logical relationship of impurities to performance effects.
References
Strategies for uniform heating of Azodicarbonamide-polymer blends
Welcome to the Technical Support Center for Azodicarbonamide-Polymer Blends. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the uniform heating of this compound (ADC)-polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of this compound (ADC)?
A1: Pure this compound generally has a decomposition temperature range of 200-210°C.[1][2][3] However, this can be influenced by factors such as the presence of activators, the polymer matrix, and the heating rate.[4] Modified grades of ADC are available with average decomposition temperatures around 170°C.[5]
Q2: What are the primary gases released during ADC decomposition?
A2: During thermal decomposition, ADC primarily releases nitrogen (N₂), carbon monoxide (CO), and carbon dioxide (CO₂).[3][5] Ammonia (NH₃) may also be produced in small amounts.[6]
Q3: How does non-uniform heating affect the final product?
A3: Non-uniform heating can lead to inconsistent ADC decomposition, resulting in an irregular foam structure with issues like fused cells, coarse cells, or a non-uniform cell distribution.[4] This can negatively impact the mechanical properties, surface finish, and aesthetic quality of the final product.[4]
Q4: What are "activators" or "kickers" and why are they used with ADC?
A4: Activators, also known as kickers, are chemical additives used to lower the decomposition temperature of ADC.[7] This allows the foaming process to occur at lower temperatures, which can be crucial for heat-sensitive polymers and can help prevent premature degradation of the polymer matrix.[1][2] Common activators include zinc oxide, zinc stearate, and calcium stearate.[1][2][6]
Q5: Can the particle size of ADC affect the foaming process?
A5: Yes, the particle size of ADC is important. A finer particle size can lead to better dispersion in the polymer matrix, which is crucial for achieving a uniform cell structure.[7] Agglomeration of ADC particles can result in irregular foam and caverns.[3]
Troubleshooting Guides
Issue 1: Non-Uniform Foam Structure (Irregular Cell Size and Distribution)
Possible Causes:
-
Non-uniform temperature distribution: Hot spots or cold spots in the processing equipment (e.g., extruder barrel, mold) can cause ADC to decompose at different rates in different areas of the blend.
-
Poor ADC dispersion: If the ADC is not evenly distributed throughout the polymer matrix, gas will be generated unevenly, leading to areas with large cells and areas with dense, un-foamed polymer.[8]
-
Incorrect processing temperature: The processing temperature may not be synchronized with the decomposition temperature of the ADC, leading to either premature or incomplete decomposition.[4]
-
Presence of contaminants: Impurities in the polymer or ADC can act as unintentional activators or inhibitors, altering the decomposition behavior in localized areas.
Troubleshooting Steps:
-
Verify Temperature Uniformity:
-
Use thermocouples to check for temperature variations along the processing equipment.
-
Ensure all heating elements are functioning correctly.
-
-
Improve ADC Dispersion:
-
Optimize mixing parameters (e.g., screw speed, mixing time) to ensure thorough dispersion.
-
Consider using a masterbatch with pre-dispersed ADC.
-
Assess dispersion using microscopy techniques (see Experimental Protocol section).
-
-
Adjust Processing Temperature:
-
Use Differential Scanning Calorimetry (DSC) to determine the exact decomposition temperature of your specific ADC-polymer blend (see Experimental Protocol section).
-
Adjust the processing temperature to match the decomposition profile.
-
-
Use High-Purity Materials:
-
Ensure the polymer and ADC are free from contaminants.
-
Issue 2: Premature Decomposition of ADC
Possible Causes:
-
Processing temperature is too high: The temperature in the initial stages of processing (e.g., feeding zone of an extruder) may be high enough to initiate ADC decomposition too early.
-
Presence of un-intended activators: Certain additives or impurities in the polymer blend can lower the decomposition temperature of ADC.[9]
-
Excessive shear heating: High screw speeds in an extruder can generate significant frictional heat, leading to localized temperature increases and premature decomposition.
Troubleshooting Steps:
-
Lower Initial Processing Temperatures:
-
Gradually increase the temperature profile along the extruder barrel.
-
-
Review Formulation:
-
Identify and replace any components that may be acting as activators.
-
-
Reduce Shear Rate:
-
Lower the screw speed to minimize frictional heating.
-
-
Consider ADC with Inhibitors:
-
Some formulations include inhibitors to prevent premature foaming.[9]
-
Issue 3: Incomplete Decomposition of ADC
Possible Causes:
-
Processing temperature is too low: The set temperature may not be sufficient to fully decompose the ADC within the residence time.[4]
-
Insufficient residence time: The blend may not be exposed to the target temperature for a long enough duration.
-
Presence of inhibitors: Certain substances can increase the decomposition temperature of ADC.
Troubleshooting Steps:
-
Increase Processing Temperature:
-
Gradually increase the temperature in the final zones of the processing equipment.
-
-
Increase Residence Time:
-
Reduce the screw speed or throughput to allow for longer heating.
-
-
Incorporate an Activator:
-
Use a Lower Decomposition Temperature Grade of ADC:
-
Select a grade of ADC that is better suited to your processing temperature range.
-
Data Presentation
Table 1: Effect of Activators on this compound (ADC) Decomposition Temperature
| Activator | Polymer Matrix | Processing Temperature (°C) | ADC Decomposition Temperature (°C) | Reference |
| None | - | - | 200-210 | [1][2] |
| Zinc Oxide (0.05%) | High-Density Polyethylene | 190 | 185 | [6] |
| Zinc Stearate | Modified Coal Tar Pitch | 130-150 | Reduced from 200-210 | [1][2] |
| Calcium Stearate | Modified Coal Tar Pitch | 130-150 | Reduced from 200-210 | [1][2] |
| PVC | Modified Coal Tar Pitch | 130-150 | Weak reduction from 200-210 | [1] |
Experimental Protocols
Protocol 1: Determination of ADC Decomposition Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset and peak decomposition temperatures of ADC in a polymer blend.
Methodology:
-
Sample Preparation:
-
Prepare a small, representative sample of the ADC-polymer blend (5-10 mg).
-
Ensure the sample is homogenous.
-
Place the sample in a standard aluminum DSC pan and seal it. An empty, sealed pan will be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected decomposition range (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the decomposition range (e.g., 250°C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The decomposition of ADC will appear as an exothermic peak.
-
Determine the onset temperature (the temperature at which the exothermic event begins) and the peak temperature (the temperature at the maximum heat flow).
-
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the ADC-polymer blend and quantify mass loss during heating.
Methodology:
-
Sample Preparation:
-
Place a small, representative sample of the blend (10-20 mg) into a TGA crucible.[10]
-
-
Instrument Setup:
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above the complete decomposition of the polymer (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[10]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
The resulting TGA curve will show distinct weight loss steps corresponding to the decomposition of ADC and the polymer.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[11]
-
Protocol 3: Evaluation of ADC Dispersion using Optical Microscopy
Objective: To visually assess the distribution and dispersion of ADC particles within the polymer matrix.
Methodology:
-
Sample Preparation:
-
Prepare a thin cross-section of the ADC-polymer blend. For transparent or translucent polymers, a thin film can be pressed. For opaque polymers, microtoming may be necessary.
-
-
Microscopy Setup:
-
Place the prepared sample on a glass slide on the microscope stage.
-
Use transmitted light for transparent samples and reflected light for opaque samples.
-
-
Image Acquisition:
-
Examine the sample under various magnifications.
-
Acquire images from multiple representative areas of the sample.
-
-
Analysis:
-
Visually inspect the images for the distribution of ADC particles.
-
Look for signs of agglomeration (clumping) of ADC particles.
-
For a more quantitative analysis, image analysis software can be used to measure particle size distribution and the distance between particles.
-
Hot-Stage Microscopy (HSM) (Advanced): For a dynamic view, HSM can be used to observe the decomposition of ADC particles within the polymer matrix as the sample is heated.[12][13][14][15] This can provide insights into how the decomposition process initiates and progresses.
Visualizations
Caption: Troubleshooting workflow for non-uniform foam structure.
Caption: Workflow for characterizing ADC-polymer blends.
References
- 1. vhht.dp.ua [vhht.dp.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemicaladditives.com.mx [chemicaladditives.com.mx]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Density Gradients, Cellular Structure and Thermal Conductivity of High-Density Polyethylene Foams by Different Amounts of Chemical Blowing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icodassociates.com [icodassociates.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the factors that affect the decomposition temperature of this compound in XPE? - Blog [adcfoaming.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azodicarbonamide and Sodium Bicarbonate as Blowing Agents for Polyethylene Foam
This guide provides a comprehensive comparison of two common chemical blowing agents used in the production of polyethylene (B3416737) (PE) foam: azodicarbonamide (ADC) and sodium bicarbonate. The analysis focuses on their performance characteristics, decomposition mechanisms, and the resulting foam properties, supported by experimental data to aid researchers and industry professionals in material selection and process optimization.
Introduction to Blowing Agents in PE Foam Production
Chemical blowing agents are additives that decompose at elevated temperatures to generate gas, which then expands a polymer matrix to create a cellular or foamed structure. The choice of blowing agent is critical as it significantly influences the foam's density, cell morphology, and overall physical properties. This compound has traditionally been a popular choice due to its high gas yield and efficiency. However, regulatory concerns and a demand for more cost-effective and environmentally benign alternatives have led to increased interest in sodium bicarbonate-based systems.
Decomposition Mechanisms and Byproducts
This compound (ADC): ADC is an exothermic blowing agent, meaning its decomposition releases heat, which can accelerate the process. The decomposition temperature of ADC is typically around 200-220°C, but this can be lowered by using activators or "kickers" like zinc oxide or urea. The primary gases generated are nitrogen (N₂) and carbon monoxide (CO), with smaller amounts of carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). A key concern with ADC is the formation of solid residues, including semicarbazide (B1199961) (SEM), which has faced regulatory scrutiny, particularly in food contact applications.
Sodium Bicarbonate: Sodium bicarbonate is an endothermic blowing agent, absorbing heat from the polymer melt during its decomposition. This property can be advantageous for process control. Its decomposition begins at temperatures above 150°C, primarily yielding carbon dioxide (CO₂) and water vapor (H₂O). Formulations are often based on citric acid and sodium bicarbonate, which react to produce CO₂ gas. These systems are generally considered safer from a regulatory standpoint as they do not produce the toxic byproducts associated with ADC.
Performance Comparison: Experimental Data
The selection of a blowing agent is often a trade-off between processing characteristics and final foam properties. The following table summarizes key quantitative performance metrics for ADC and sodium bicarbonate.
| Property | This compound (ADC) | Sodium Bicarbonate |
| Blowing Agent Type | Exothermic | Endothermic |
| Decomposition Temperature | 200 - 220 °C (can be activated to lower) | > 150 °C |
| Gas Yield | ~220-230 cm³/g | ~120-140 cm³/g |
| Primary Gases Evolved | N₂, CO, CO₂, NH₃ | CO₂, H₂O |
| Foam Structure | Fine, uniform closed-cell structure | Typically coarser, can lead to open-cell structures |
| Key Byproducts | Semicarbazide (SEM), Biurea | Sodium Carbonate |
| Regulatory Status | Restricted in some applications (e.g., food contact) | Generally Recognized as Safe (GRAS) |
Experimental Protocols for Evaluation
The data presented above is typically generated using a set of standardized experimental procedures to characterize the blowing agents and the resulting foams.
4.1. Thermal Decomposition Analysis
-
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Protocol: A small sample (5-10 mg) of the blowing agent is placed in a TGA or DSC instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). TGA measures the mass loss as a function of temperature, indicating the decomposition range and gas yield. DSC measures the heat flow, identifying the decomposition as either exothermic or endothermic.
4.2. Foam Density Measurement
-
Method: ASTM D1622 / ISO 845.
-
Protocol: A PE foam sample of a regular shape (e.g., a cube or cylinder) is cut. Its dimensions are measured accurately using calipers to calculate the volume. The sample's mass is measured using an analytical balance. The density is then calculated by dividing the mass by the volume.
4.3. Foam Cell Structure Analysis
-
Method: Scanning Electron Microscopy (SEM).
-
Protocol: A small section of the PE foam is cryo-fractured (fractured at a very low temperature, e.g., in liquid nitrogen) to expose a clean cross-section of the cellular structure without smearing the polymer. The fractured surface is then sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is observed under an SEM, and micrographs are taken at various magnifications to analyze cell size, cell wall thickness, and cell size distribution.
Logical Comparison of Blowing Agent Attributes
The following diagram illustrates the key decision-making factors when choosing between this compound and Sodium Bicarbonate for PE foam applications.
Caption: Decision workflow for selecting between ADC and Sodium Bicarbonate.
Conclusion
The choice between this compound and sodium bicarbonate as a blowing agent for polyethylene foam is application-dependent. ADC offers superior efficiency with a higher gas yield and the ability to produce fine, uniform cell structures, making it suitable for applications demanding high performance and specific foam morphologies. However, the formation of semicarbazide and associated regulatory restrictions limit its use, especially in consumer goods and food packaging.
Sodium bicarbonate, on the other hand, presents a safer, regulatory-friendly alternative. Its endothermic nature provides better process control, and it does not produce harmful byproducts. While its gas yield is lower and it may result in a coarser cell structure, it is often the preferred choice for applications where safety, cost, and regulatory compliance are the primary concerns. Advances in sodium bicarbonate formulations, often in combination with acid activators, continue to close the performance gap with ADC.
A Comparative Analysis of Azodicarbonamide and Sulfonyl Hydrazides as Chemical Blowing Agents
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount. In the realm of polymer chemistry and materials science, blowing agents are crucial for the creation of foamed materials. This guide provides an objective comparison of two common classes of chemical blowing agents: Azodicarbonamide (ADC) and sulfonyl hydrazides.
This analysis focuses on their performance as blowing agents, supported by experimental data regarding their thermal decomposition and gas evolution properties. The information is intended to assist in the selection of the most suitable agent for specific research and development applications.
Executive Summary
This compound is a widely used, high-efficiency blowing agent known for its high gas yield and cost-effectiveness. It is a versatile choice for a broad range of polymers. Sulfonyl hydrazides, such as 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonyl hydrazide (TSH), offer a lower decomposition temperature range, which is advantageous for processing temperature-sensitive polymers. OBSH is particularly noted for producing foams with a fine, uniform cell structure and is suitable for applications with stringent toxicity and discoloration requirements.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance indicators of this compound and representative sulfonyl hydrazides.
| Property | This compound (ADC) | 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) | p-Toluenesulfonyl hydrazide (TSH) |
| Chemical Formula | C₂H₄N₄O₂ | C₁₂H₁₄N₄O₅S₂ | C₇H₁₀N₂O₂S |
| Appearance | Yellow to orange-red crystalline powder[1] | White crystalline powder[2] | White to off-white crystalline powder |
| Decomposition Temperature (°C) | 200 - 210 (can be lowered to 130-150 with activators) | 152 - 162[3] | 143 - 147 |
| Gas Yield (ml/g) | ~220 - 240[1] | ~125[3] | 120 - 130 |
| Decomposition Gases | N₂, CO, CO₂, NH₃ | Primarily N₂[4] | N₂, H₂O, and aromatic by-products |
| Decomposition | Exothermic[1] | Endothermic | Endothermic |
Experimental Protocols
The data presented in this guide is typically obtained through the following key experiments:
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature, gas yield, and thermal nature (exothermic or endothermic) of the blowing agent.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Sample Preparation: A small, precisely weighed sample (typically 3-6 mg) of the blowing agent is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Data Acquisition:
-
TGA: Measures the change in mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition, and the total mass loss is used to calculate the gas yield.
-
DSC: Measures the heat flow into or out of the sample compared to a reference. An upward peak indicates an endothermic process (heat absorption), while a downward peak signifies an exothermic process (heat release).[6]
-
Foam Production and Characterization
Objective: To evaluate the performance of the blowing agent in a polymer matrix and characterize the resulting foam structure.
Methodology:
-
Compounding: The blowing agent (e.g., 2 wt%) is dry-mixed with a polymer resin (e.g., polyethylene (B3416737) or PLA).[5]
-
Extrusion/Molding: The mixture is processed using a twin-screw extruder or an injection molding machine.[5][7] The processing temperature is set to match the decomposition temperature of the blowing agent to ensure efficient gas release and foam formation.[7]
-
Foam Characterization:
-
Density Measurement: The density of the resulting foamed material is measured and compared to the density of the solid polymer to determine the extent of foaming.
-
Cellular Structure Analysis: The morphology of the foam is examined using a Scanning Electron Microscope (SEM).[5] This allows for the characterization of cell size, cell wall thickness, cell density (cells per unit volume), and whether the foam has an open or closed-cell structure.
-
Mandatory Visualization
Concluding Remarks
The choice between this compound and sulfonyl hydrazides is highly dependent on the specific requirements of the application. For applications where a high gas yield and cost-efficiency are the primary drivers, ADC is an excellent choice. However, for temperature-sensitive polymers or applications that demand a fine cellular structure and minimal discoloration, sulfonyl hydrazides like OBSH present a superior alternative. Researchers and professionals in drug development, where precise material properties can be critical, should consider these factors carefully in their material selection process.
References
- 1. nbinno.com [nbinno.com]
- 2. Difference between AC blowing agent and OBSH blowing agent? [zjshuntaitech.com]
- 3. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]
- 4. For Sale 4,4'-Oxybis(Benzenesulfonyl Hydrazide) OBSH,80-51-3 Manufacturers - Jinli Chemical [en.jinlichemical.com]
- 5. mdpi.com [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Significantly Tunable Foaming Behavior of Blowing Agent for the Polyethylene Foam Resin with a Unique Designed Blowing Agent System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Azodicarbonamide (ADA) Determination
Azodicarbonamide (ADA) is a widely used flour treating agent; however, its use is regulated in many countries due to potential health concerns.[1][2] Accurate and reliable analytical methods are therefore essential for monitoring ADA levels in food products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering various detection and quantification strategies. This guide provides a comparative overview of validated HPLC methods for ADA determination, aimed at researchers, scientists, and drug development professionals.
Comparison of HPLC Method Performance
The following table summarizes the key performance parameters of different HPLC methods for ADA analysis, providing a clear comparison of their capabilities.
| Method | Detector | Linearity (Concentration Range) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Key Features |
| HPLC-UV | UV | 1.0 - 45.0 ppm | Good recoveries reported[3] | Not specified | 1.0 ppm[3] | Simple, cost-effective, suitable for routine analysis.[4] |
| UPLC-MS/MS | Tandem Mass Spectrometry | 0.10 - 80 mg/kg (R² > 0.99)[1][2] | 81.7 - 102.3[1][2] | 0.014[1][2] | 0.042[1][2] | High sensitivity and selectivity, requires derivatization.[1][2] |
| HPLC with Derivatization | UV or MS/MS | 0.25 - 100 ppm | 86.9 - 101.0[5] | Not specified | Not specified | Enhances sensitivity and specificity, involves extra sample preparation steps.[5] |
| UPLC-MS/MS (indirect) | Tandem Mass Spectrometry | 1 - 100 mg/kg (correlation coefficient 0.9997)[6] | 86.8 - 117.2[6] | 0.21[6] | Not specified | Indirect method based on the determination of semicarbazide (B1199961) (SEM), a hydrolysis product of ADA.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared HPLC methods.
Method 1: HPLC with UV Detection
This method is a straightforward approach for the quantification of ADA in wheat flour.
-
Sample Preparation:
-
Extract ADA from the flour sample using acetone (B3395972).[3]
-
Evaporate the acetone extract to dryness.[3]
-
Dissolve the residue in a 0.5% K₂HPO₄ buffer (pH 8.40).[3]
-
Simultaneously, lipids are extracted with n-hexane.[3]
-
-
Chromatographic Conditions:
-
Column: C18 or ODS reversed-phase column.[4]
-
Mobile Phase: A mixture of methanol (B129727) and 20mM ammonium (B1175870) acetate (B1210297) aqueous solution.[4]
-
Detection: UV detector set at a wavelength of 246 nm.[4]
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and is suitable for detecting low levels of ADA.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
Method 3: HPLC with Pre-column Derivatization with Triphenylphosphine (B44618) (TPP)
This method enhances the detectability of ADA by forming a derivative that is more amenable to chromatographic analysis.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Analysis: The ADA-TPP derivative is analyzed by HPLC for quantification and can be identified using LC-MS/MS.[5]
-
Method 4: Indirect UPLC-MS/MS via Semicarbazide (SEM) Determination
This method quantifies ADA indirectly by measuring its hydrolysis product, semicarbazide.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Instrumentation: UPLC-MS/MS with detection in the positive ion mode using multi-reaction monitoring (MRM).[6]
-
Workflow for HPLC Method Validation
The validation of an analytical method is critical to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC method for ADA determination.
Caption: Workflow of HPLC Method Validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. CN102841172A - High performance liquid chromatography (HPLC) detection method for this compound (ADA) - Google Patents [patents.google.com]
- 5. [Analysis of this compound in Wheat Flour and Prepared Flour Mixes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Flour by UPLC-MS/MS [xdspkj.ijournals.cn]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Azodicarbonamide Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of azodicarbonamide (ADA) byproducts, primarily biurea (B89910) and semicarbazide (B1199961) (SEM). The cross-validation of these methods is critical for ensuring data accuracy, reliability, and inter-laboratory consistency, particularly in the context of food safety and pharmaceutical analysis. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to assist in method selection and implementation.
Introduction to this compound and its Byproducts
This compound is a chemical blowing agent used in the plastics industry and has also been utilized as a dough conditioner in some countries.[1][2] Its use in food products is controversial due to the formation of byproducts during processing and decomposition. The primary decomposition of ADA results in the formation of biurea, nitrogen, and carbon monoxide.[3] Secondary reactions can lead to the formation of semicarbazide (SEM), a compound that has raised health concerns due to its potential carcinogenicity.[4][5] Consequently, robust and reliable analytical methods are required to monitor the levels of these byproducts in various matrices.
Cross-validation of analytical methods is the process of assessing the performance of different analytical procedures to ensure they produce comparable and reliable results.[6] This is crucial when a method is transferred between laboratories, or when different techniques are used to analyze the same analyte.[6][7] This guide will compare the performance of several key analytical techniques used for the determination of biurea and semicarbazide.
Comparison of Analytical Techniques for Biurea and Semicarbazide
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Capillary Electrophoresis (CE) are among the most common methods employed.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for the determination of biurea and semicarbazide, as reported in various studies.
Table 1: Comparison of Analytical Methods for Biurea Determination
| Analytical Technique | Matrix | Linearity (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Citation |
| HILIC-MS/MS | Food Products | 0.005 - 0.05 | 78.3 - 108.0 | - | 0.005 | [8] |
| LC-MS/MS | Wheat Flour & Bakery Products | - | 94.3 - 112.5 | 0.003 | 0.01 | [9] |
Table 2: Comparison of Analytical Methods for Semicarbazide Determination
| Analytical Technique | Matrix | Linearity (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Citation |
| LC-MS/MS | Flour | - | 72.4 - 116.5 | 0.0005 | - | [4] |
| Capillary Electrophoresis (CE) | Flour | 0.15 - (approx. 2.5) | 98.0 - 106.0 | 0.15 | - | [10] |
| UPLC-MS/MS | Flour | 0.10 - 80 | 81.7 - 102.3 | 0.014 | 0.042 | [11] |
| LC-MS/MS | Baby Food | 0.0001 - 0.08 | - | - | - | [9] |
| LC-MS/MS | Egg and Egg Powder | 0.001 - 0.1 | - | 0.00015 - 0.0004 | 0.0002 - 0.0008 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are summaries of experimental protocols for the determination of biurea and semicarbazide.
Determination of Biurea by HILIC-MS/MS
This method is suitable for discriminating between the use of nitrofurazone (B1679002) and this compound in food products by targeting biurea as a specific marker for ADA.[12]
-
Sample Preparation: A straightforward extraction-dilution protocol is employed. Biurea is extracted from the sample matrix using a mixture of dimethyl formamide (B127407) and water.[12]
-
Chromatography: Due to the polar nature of biurea, conventional C18 HPLC columns provide insufficient retention. A TSK amide HILIC (Hydrophilic Interaction Liquid Chromatography) type column is used to achieve good retention.[12]
-
Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI) MS/MS. To overcome ion suppression effects in some extracts, an isotopically-labeled biurea internal standard is utilized for accurate quantification.[12]
Simultaneous Determination of this compound and Semicarbazide by Capillary Electrophoresis (CE)
This method allows for the simultaneous analysis of both the parent compound (ADA) and its byproduct (SEM) in flour.[10]
-
Derivatization: Both ADA and SEM are derivatized with 9-fluorenylmethyl chloroformate (FMOC) prior to analysis to enhance sensitivity.[10]
-
Separation: The separation is performed using capillary electrophoresis. The running buffer consists of 20 mmol L−1 sodium tetraborate, 30 mmol L−1 β-cyclodextrin (β-CD), 17 % isopropanol (B130326) (v/v), and 25 mmol L−1 sodium dodecyl sulfate (B86663) (SDS).[10]
-
Detection: The derivatized analytes are detected with good sensitivity, and the separation is achieved in less than 25 minutes.[10]
Determination of Semicarbazide in Flour by UPLC-MS/MS
This method offers high sensitivity and selectivity for the determination of SEM in flour samples.[11]
-
Derivatization: The method involves a pre-column derivatization step with xanthydrol.[11]
-
Chromatography: The separation is achieved using Ultra-Performance Liquid Chromatography (UPLC).[11]
-
Mass Spectrometric Detection: Detection is performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which provides excellent selectivity and low detection limits.[11]
Visualization of Workflows
The following diagrams illustrate the logical flow of a cross-validation study and a typical experimental workflow for byproduct analysis.
References
- 1. Development and validation of an analytical method for the determination of semicarbazide in fresh egg and in egg powder based on the use of liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filab.fr [filab.fr]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Assessment of the determination of this compound and its decomposition product semicarbazide: investigation of variation in flour and flour products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of biurea: a novel method to discriminate between nitrofurazone and this compound use in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Efficiency: A Comparative Guide to Azodicarbonamide Activators
For researchers, scientists, and professionals in drug development and material science, the precise control of gas evolution from blowing agents is paramount. Azodicarbonamide (ADC), a widely used chemical blowing agent, relies on activators to tailor its decomposition temperature and rate for specific applications. This guide provides an objective comparison of the efficiency of different activators for ADC, supported by experimental data and detailed methodologies.
This compound's decomposition is a complex process that can be initiated by heat, typically around 200-210°C, releasing a significant volume of gas, primarily nitrogen.[1][2][3] However, for many industrial applications, particularly in polymer processing, this temperature is too high. Activators are therefore crucial in lowering the decomposition temperature to a more desirable range, often between 160°C and 180°C.[4]
Performance Comparison of Common Activators
The most effective activators for this compound are compounds containing transition metals, with zinc, cadmium, and lead-based compounds being the most prevalent.[4] Other substances like amines, amides, and glycols also exhibit activating effects.[4] The efficiency of these activators is typically evaluated based on their ability to lower the decomposition temperature, the rate of gas evolution, and the total gas yield.
Below is a summary of the performance of various activators based on available experimental data.
| Activator Type | Key Compounds | Typical Decomposition Temperature Range (°C) | Gas Yield (ml/g of ADC) | Key Characteristics |
| Zinc Compounds | Zinc Oxide (ZnO), Zinc Stearate (B1226849) (ZnSt₂) | >180 (rapid decomposition)[4], Can be as low as 170[5] | ~190[4] | Highly effective at temperatures above 180°C, offering rapid decomposition.[4] Zinc stearate is noted as a very active initiator.[2][6] |
| Lead Compounds | Lead salts (e.g., dibasic lead phosphite) | 160-180[4] | ~160[4] | More effective than zinc for decomposition in the 160-180°C range, but may reduce the overall gas yield.[4] |
| Cadmium Compounds | Cadmium salts | 160-180[4] | ~190[4] | Similar in effectiveness to lead compounds for the 160-180°C temperature range.[4] |
| Other Metal Compounds | Calcium, Barium, Potassium, Tin salts | - | - | Generally have a weaker activating effect compared to zinc, lead, and cadmium compounds.[4] |
| Amine Compounds | Alkanolamines (e.g., monoethanolamine) | Can be below 140[7] | - | Can significantly lower the decomposition temperature, but may lead to unstable mixtures if not carefully controlled.[7] |
Experimental Protocols
The evaluation of activator efficiency for this compound typically involves the following key experiments:
1. Thermal Analysis:
-
Methodology: Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the decomposition temperature of the ADC formulation. A sample containing ADC and the activator is heated at a controlled rate, and the temperature at which the exothermic decomposition peak occurs is recorded as the decomposition temperature.[7] For instance, a sample containing 0.25 g of the blowing agent, the activator, and a plasticizer like dioctyl phthalate (B1215562) (DOP) can be analyzed.[7]
-
Data Acquired: Onset decomposition temperature, peak decomposition temperature.
2. Gas Evolution Measurement:
-
Methodology: The volume of gas evolved over time at a constant temperature (isothermal conditions) is measured. This can be done by placing a sample of the ADC/activator mixture in a heated chamber and collecting the evolved gas in a graduated cylinder or a gas burette. The volume of gas is recorded at regular time intervals.
-
Data Acquired: Gas evolution rate (ml/min), total gas yield (ml/g).
3. Foam Density Measurement:
-
Methodology: The ADC/activator system is incorporated into a polymer matrix (e.g., PVC, PE-EVA). The polymer is then processed (e.g., extrusion, molding) at a temperature that induces decomposition of the ADC. The density of the resulting foamed material is measured according to standard methods like ASTM D1622.[8] A lower foam density for a given amount of blowing agent indicates higher efficiency.
-
Data Acquired: Foam density (lbs/cu.ft. or kg/m ³).
Reaction Mechanisms and Experimental Workflow
The activation of this compound decomposition by metal salts is believed to occur through an acid-base interaction, where the metal ion acts as a Lewis acid and the ADC acts as a Lewis base.[6] This interaction is thought to form an intermediate complex that is less stable and decomposes at a lower temperature.
Caption: General decomposition pathway of this compound and the influence of activators.
A typical experimental workflow for comparing the efficiency of different activators is illustrated below.
Caption: A typical experimental workflow for comparing the efficiency of different activators for this compound.
Conclusion
The selection of an appropriate activator for this compound is critical for optimizing its performance as a blowing agent. Metal-based compounds, particularly those of zinc, lead, and cadmium, are highly effective in reducing the decomposition temperature and controlling the foaming process.[4] Zinc compounds are particularly noted for their high activity at slightly higher temperatures, while lead and cadmium compounds are more effective in the 160-180°C range.[4] The choice of activator will ultimately depend on the specific processing requirements of the polymer system and the desired properties of the final foamed product. Careful experimental evaluation using the methodologies outlined above is essential for selecting the optimal activator system for a given application.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. icodassociates.com [icodassociates.com]
- 5. researchgate.net [researchgate.net]
- 6. vhht.dp.ua [vhht.dp.ua]
- 7. US3321413A - Activated this compound blowing agent compositions - Google Patents [patents.google.com]
- 8. sid.ir [sid.ir]
Performance Benchmark: Pure vs. Modified Azodicarbonamide as a Blowing Agent
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of pure Azodicarbonamide (ADA) against its modified form, specifically when activated with zinc oxide (ZnO). The information presented is collated from various scientific sources to offer an objective analysis for researchers, scientists, and professionals in drug development and material science.
Overview of this compound and its Modification
This compound (C₂H₄N₄O₂) is a widely used chemical blowing agent in the polymer industry due to its efficiency in creating foamed materials. Its primary function is to decompose upon heating, releasing a significant volume of gas that forms a cellular structure within a polymer matrix.
Pure this compound typically has a decomposition temperature in the range of 200-220°C. This high decomposition temperature can be disadvantageous when working with polymers that have a lower processing temperature, as it may lead to polymer degradation before the foaming process is complete.
Modified this compound , for the context of this guide, refers to ADA that has been combined with an activator to lower its decomposition temperature and influence its decomposition kinetics. A common and effective activator for ADA is zinc oxide (ZnO). The addition of ZnO can significantly reduce the decomposition temperature of ADA, making it compatible with a wider range of polymers.
Quantitative Performance Comparison
The following tables summarize the key performance differences between pure and modified (ZnO-activated) this compound based on available experimental data.
Table 1: Decomposition Temperature
| Blowing Agent | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Source |
| Pure this compound | ~200 | 220 - 236 | [1][2] |
| Modified this compound (with ZnO) | ~170 | 170 - 185 | [1][3] |
Table 2: Gas Yield and Composition
| Blowing Agent | Total Gas Yield (mL/g) | Gas Composition (% by weight at 190°C) | Source |
| Pure this compound | ~220 - 230 | N₂: 71.9%, CO: 26.3%, CO₂: 1.4%, NH₃: 0.4% (based on 25.4% weight loss) | [1][4] |
| Modified this compound (with ZnO) | Data not directly comparable from a single source | The addition of ZnO primarily affects the decomposition temperature of the initial stage, influencing the rate of gas release. | [5] |
Note on Gas Yield: While a direct comparative value for the gas yield of ZnO-modified ADA from a single study was not available, the primary role of ZnO is to lower the decomposition temperature rather than significantly altering the total volume of gas produced. The total gas yield is largely inherent to the stoichiometry of the ADA decomposition reaction.
Experimental Protocols
Detailed methodologies for key experiments are crucial for result replication and validation.
Determination of Decomposition Temperature using Thermal Analysis
Objective: To determine the onset and peak decomposition temperatures of pure and modified this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC)
-
Analytical balance (sensitivity ±0.01 mg)
-
Sample pans (aluminum or ceramic)
-
Inert gas supply (e.g., Nitrogen)
Procedure (based on general TGA/DSC protocols): [6][7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan in the instrument's furnace.
-
Use an empty pan as a reference in DSC.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 300°C).
-
-
Data Acquisition: Continuously record the sample weight (TGA) or heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA: The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the weight loss curve.
-
DSC: The onset and peak decomposition temperatures are determined from the exothermic peak on the thermogram.
-
Measurement of Gas Yield
Objective: To measure the total volume of gas evolved per gram of the blowing agent.
Apparatus:
-
Heating mantle or oil bath with a temperature controller
-
Reaction flask
-
Gas collection apparatus (e.g., gas burette, graduated cylinder in a water bath - "drainage gas-gathering method")[9]
-
Connecting tubing
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 0.1 g) and place it in the reaction flask.
-
Apparatus Setup: Assemble the gas collection apparatus, ensuring all connections are airtight. The outlet of the reaction flask should be connected via tubing to the inlet of the gas collection system.
-
Heating: Heat the reaction flask to a temperature that ensures the complete decomposition of the blowing agent (e.g., 220°C for pure ADA, or a lower temperature for modified ADA).
-
Gas Collection: The evolved gas will displace the water in the gas burette or graduated cylinder. Continue heating until gas evolution ceases.
-
Volume Measurement: Allow the apparatus to cool to room temperature. Measure the volume of the collected gas.
-
Calculation: Correct the measured gas volume to standard temperature and pressure (STP) and divide by the initial mass of the sample to obtain the gas yield in mL/g.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the decomposition pathway of this compound and a typical experimental workflow for its analysis.
Conclusion
The modification of this compound with zinc oxide provides a significant advantage by lowering its decomposition temperature, thereby expanding its applicability to a broader range of polymers with lower processing temperatures. While the total gas yield is not substantially altered, the ability to initiate the foaming process at a lower temperature is a critical factor for optimizing polymer processing and preventing thermal degradation of the matrix material. For researchers and professionals, the choice between pure and modified this compound will depend on the specific thermal properties of the polymer being foamed and the desired processing conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative DFT dual gas adsorption model of ZnO and Ag/ZnO with experimental applications as gas detection at ppb level [ouci.dntb.gov.ua]
- 3. Influence of Zinc Oxide Addition on this compound Thermal Decomposition in the Polyethylene/Ethylene Vinyl Acetate Foaming Release | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of thermal decomposition of this compound and the influence of zinc oxide [journal.buct.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. epfl.ch [epfl.ch]
- 9. Study on measurement method of gas evolution of foaming agent ADC based on thermogravimetric analysis [plaschina.com.cn]
A comparative study of the cell morphology of foams from different blowing agents
A detailed examination of how different classes of blowing agents—physical and chemical—directly influence the cellular structure of foams, with a focus on cell size, density, and overall morphology. This guide provides researchers, scientists, and drug development professionals with comparative data and experimental insights to inform material selection and process optimization.
The selection of a blowing agent is a critical parameter in foam production, exerting a profound influence on the final cellular structure and, consequently, the material's physical and mechanical properties. This guide delves into a comparative analysis of various blowing agents, presenting quantitative data on their effects on foam cell morphology and outlining the experimental protocols used to derive these findings.
Comparative Analysis of Foam Cell Morphology
The cellular architecture of a foam, defined by parameters such as cell size, cell density, and cell wall thickness, is intricately linked to the type and concentration of the blowing agent used. The table below summarizes key quantitative data from various studies, offering a side-by-side comparison of the performance of different blowing agents.
| Blowing Agent Type | Specific Agent | Polymer Matrix | Processing Method | Average Cell Size (µm) | Cell Density (cells/cm³) | Foam Density (g/cm³) | Citation |
| Chemical | Azodicarbonamide (ADC) | LDPE | Compression Molding | 40 - 100 | Increases with ADC content | 0.3 - 0.7 (relative) | |
| Chemical | Sodium Bicarbonate & Citric Acid | PLA | Extrusion | Finer cells than exothermic CBAs | - | 0.645 | |
| Chemical | Exothermic CBA | PLA | Extrusion | Larger cells than endothermic CBAs | 4.82 x 10⁵ | 0.53 | [1] |
| Chemical | Water (reacts with Isocyanate) | Polyurethane (PU) | - | Smaller cells | - | - | [2][3] |
| Physical | HFC-365mfc | Rigid Polyurethane (RPUF) | - | Finer cells than HCFC-141b | - | Higher than HCFC-141b | [4] |
| Physical | HCFC-141b | Rigid Polyurethane (RPUF) | - | Larger cells than HFC-365mfc | - | Lower than HFC-365mfc | [4] |
| Physical | N₂ (Microcellular Injection Molding) | Thermoplastic Polyurethane (TPU) | Injection Molding | Decreases with co-blowing agents | Increases with co-blowing agents | Lower with co-blowing agents | [5] |
| Physical | CO₂ and N₂ (Co-blowing agents) | Thermoplastic Polyurethane (TPU) | Injection Molding | Smaller than N₂ alone | Higher than N₂ alone | Lower than N₂ alone | [5] |
| Physical | Isopentane | Rigid Polyurethane (PU) | - | Larger than CO₂ | - | - | [2] |
| Physical | Cyclopentane | Rigid Polyurethane (PU) | - | Larger than CO₂ | - | - | [2] |
| Metal Hydride | TiH₂ | Aluminum | Melt Foaming | ~4450 (volume in mm³) | Lower than CaCO₃ | - | [6] |
| Carbonate | CaCO₃ | Aluminum | Melt Foaming | ~230 (volume in mm³) | Higher than TiH₂ | - | [6] |
The Mechanism of Foam Formation: A Tale of Two Blowing Agents
The fundamental difference between physical and chemical blowing agents lies in the mechanism by which they generate the gas required for foam formation. This distinction has a direct impact on the resulting cell morphology.
Physical blowing agents are substances that undergo a reversible physical change, typically vaporization, to create gas.[7] In contrast, chemical blowing agents generate gas through an irreversible chemical reaction, such as thermal decomposition.[7]
References
Evaluating the Cost-Effectiveness of Azodicarbonamide Versus Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Azodicarbonamide (ADA) is a chemical compound with a history of use in both industrial and food applications. As a blowing agent, it has been instrumental in the production of foamed plastics and rubbers due to its cost-effectiveness and high gas yield. In the food industry, it has served as a dough conditioner and flour-bleaching agent. However, health and safety concerns have led to increased scrutiny and restrictions on its use, prompting the exploration of various alternatives. This guide provides an objective comparison of ADA's performance and cost-effectiveness against its primary substitutes, supported by available data and detailed experimental protocols.
ADA in Industrial Applications: A Blowing Agent for Polymers
In the polymer industry, ADA's primary function is as a chemical blowing agent. Its decomposition at elevated temperatures releases gases that form a cellular structure within the polymer matrix, resulting in lightweight and insulating foamed materials.
Performance and Cost Comparison of Blowing Agents
The selection of a blowing agent is critical for achieving desired foam properties and maintaining economic viability. ADA is an exothermic blowing agent, meaning its decomposition releases heat, which can be beneficial in some polymer processing applications. It is known for its high gas yield, making it an efficient choice for many applications.
| Blowing Agent | Type | Decomposition Temperature (°C) | Gas Yield (ml/g) | Key Performance Characteristics | Relative Cost |
| This compound (ADA) | Exothermic | 200 - 210 | 220 - 240 | High gas yield, cost-effective, suitable for a wide range of polymers. |
|
| Sodium Bicarbonate | Endothermic | Broad range | Lower than ADA | Produces finer cells and a smoother surface finish; absorbs heat during decomposition. | $ |
| 4,4'-Oxybis(benzenesulfonylhydrazide) (OBSH) | Exothermic | Lower than ADA | Lower than ADA | Produces fine, uniform cells with minimal discoloration; suitable for food-contact applications. |
|
| p-Toluenesulfonyl hydrazide (TSH) | Exothermic | Higher than ADA | Varies | Used in high-temperature engineering plastics. |
|
| Alve-One® (Solvay) | Endothermic | Varies | Varies | Sustainable and safer alternative to ADA; mineral-based. | Varies |
Relative Cost: $ (Low) to
$ (High). Actual costs vary based on supplier, purity, and market conditions.
Experimental Protocols for Evaluating Blowing Agents
1. Determination of Decomposition Temperature and Gas Yield
This protocol utilizes thermogravimetric analysis (TGA) to determine the thermal decomposition characteristics of a chemical blowing agent.
-
Objective: To measure the onset and peak decomposition temperatures and the total gas yield of the blowing agent.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
A small, precisely weighed sample (5-10 mg) of the blowing agent is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant weight loss begins.
-
The peak decomposition temperature is the temperature at which the rate of weight loss is maximum.
-
The total gas yield is calculated from the total weight loss, assuming the weight loss corresponds to the mass of gas evolved.
-
2. Evaluation of Foam Properties
This protocol outlines the procedure for producing and evaluating polymer foam samples.
-
Objective: To assess the density, cell structure, and mechanical properties of foams produced with different blowing agents.
-
Materials: Polymer resin (e.g., PVC, polyethylene), blowing agent, processing aids (stabilizers, lubricants), two-roll mill, compression molding press, microscope.
-
Procedure:
-
The polymer resin, blowing agent, and other additives are compounded on a two-roll mill to ensure uniform dispersion.
-
The compounded material is then placed in a mold and heated in a compression molding press to a temperature that induces the decomposition of the blowing agent.
-
The pressure is released, allowing the foam to expand.
-
After cooling, the foam's density is calculated from its weight and volume.
-
The cell structure (cell size, uniformity) is examined using a microscope.
-
Mechanical properties such as compressive strength and tensile strength are measured according to standard testing methods (e.g., ASTM standards).
-
Diagram of Experimental Workflow for Blowing Agent Evaluation
Caption: Workflow for evaluating blowing agent performance.
ADA in Food Applications: A Dough Conditioner and Bleaching Agent
In the food industry, ADA has been used to strengthen dough and bleach flour. Its oxidizing properties improve the gluten network in dough, leading to better gas retention and a finer crumb structure in baked goods.
Performance and Cost Comparison of Dough Conditioners and Bleaching Agents
The drive for "clean label" products and concerns over the formation of semicarbazide, a byproduct of ADA, have led to the adoption of several alternatives.
| Additive | Function | Typical Usage Level | Key Performance Characteristics | Relative Cost |
| This compound (ADA) | Oxidizing Agent, Bleaching Agent | 2-45 ppm | Fast-acting, improves dough strength and volume. |
|
| Ascorbic Acid (Vitamin C) | Oxidizing Agent | 20-200 ppm | Considered a safe alternative; improves dough strength and volume. | $ |
| L-Cysteine | Reducing Agent | 0.5-5 g/100 kg flour | Relaxes dough, reduces mixing time; cost-effective due to low dosage. |
|
| Benzoyl Peroxide | Bleaching Agent | 5-40 ppm | Effective at whitening flour by oxidizing carotenoids. |
|
| Potassium Bromate | Oxidizing Agent | Up to 75 ppm (where permitted) | Potent oxidizing agent, but linked to health concerns and banned in many countries. | $ |
| Enzymes (e.g., amylase, protease) | Dough Conditioners | Varies | Can replace or supplement chemical additives for dough strengthening and softening. | Varies |
Relative Cost: $ (Low) to
$ (High). Actual costs vary based on supplier, purity, and market conditions.
Experimental Protocols for Evaluating Dough Conditioners and Bleaching Agents
1. Evaluation of Dough Rheological Properties
This protocol uses standard dough testing equipment to assess the effects of dough conditioners.
-
Objective: To measure the impact of additives on dough strength, stability, and extensibility.
-
Apparatus: Farinograph, Extensograph, Amylograph.
-
Procedure:
-
Farinograph: Measures water absorption and dough development time, stability, and mixing tolerance. A dough is prepared with the flour and additive, and the resistance to mixing is recorded over time.
-
Extensograph: Measures the dough's resistance to extension and its extensibility. A dough sample is stretched until it breaks, and the force required is measured.
-
Amylograph: Measures the gelatinization properties of starch in the flour. A flour and water slurry with the additive is heated at a constant rate, and the viscosity is recorded.
-
2. Baking Performance Evaluation
This protocol assesses the final product quality of bread baked with different additives.
-
Objective: To evaluate the effect of additives on loaf volume, crumb structure, and texture.
-
Procedure:
-
Bread is prepared using a standardized recipe and process, with different additives being the variable.
-
After baking and cooling, the loaf volume is measured using a seed displacement method.
-
The crumb structure (cell size, uniformity) is visually assessed from a slice of the bread.
-
Crumb texture (firmness, springiness) is measured using a texture analyzer.
-
3. Measurement of Flour Color
This protocol quantifies the bleaching effect of additives on flour.
-
Objective: To measure the change in flour color after treatment with a bleaching agent.
-
Apparatus: Colorimeter.
-
Procedure:
-
Flour samples are treated with the bleaching agent at various concentrations and stored for a specified period.
-
The color of the flour is measured using a colorimeter, which provides values for lightness (L), redness (a), and yellowness (b*).
-
The reduction in yellowness (decrease in b* value) indicates the effectiveness of the bleaching agent.
-
Diagram of Signaling Pathway for ADA in Dough
Caption: Mechanism of this compound in dough strengthening.
Conclusion
The choice between this compound and its alternatives is a complex one, involving a trade-off between cost, performance, and safety. In industrial applications, while ADA remains a cost-effective blowing agent with a high gas yield, the trend towards safer and more sustainable materials favors alternatives like Alve-One®, especially in regions with stringent regulations. In the food industry, the shift away from ADA is more pronounced due to consumer demand for "clean labels" and health concerns. Ascorbic acid and enzymes have emerged as effective and safe alternatives for dough conditioning.
For researchers and professionals, a thorough evaluation based on the specific application, desired product characteristics, and regulatory landscape is crucial. The experimental protocols provided in this guide offer a framework for conducting such evaluations to make informed decisions on the most suitable and cost-effective solution.
A Comparative Guide to the Inter-Laboratory Analysis of Azodicarbonamide in Flour
This guide provides a comparative overview of analytical methodologies for the quantification of azodicarbonamide (ADA) in flour, drawing from published research to offer insights for researchers, scientists, and professionals in drug development. The data presented herein is synthesized from various studies to serve as a benchmark for inter-laboratory performance.
This compound is utilized in some countries as a flour bleaching agent and a dough conditioner.[1] However, its use is prohibited in other regions, such as the European Union, Australia, and Japan, due to potential health concerns, including the formation of semicarbazide, a carcinogenic substance, under humid and hot conditions.[1][2][3] This necessitates reliable and sensitive analytical methods for its detection and quantification in flour to ensure food safety and compliance with regulatory standards.
Comparative Performance of Analytical Methods
The determination of this compound in flour is predominantly achieved through chromatographic techniques, which offer high sensitivity and specificity. The following table summarizes the performance characteristics of various methods reported in the literature.
| Method | Derivatization Agent | Linearity Range (mg/kg) | Mean Recovery (%) | Precision (RSD, %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC / LC-MS/MS | Triphenylphosphine (B44618) (TPP) | 0.25 - 100 | 86.9 - 101.0 | 1.9 - 3.4 (CV) | - | - | [1][4] |
| UPLC-ESI-MS/MS | Xanthydrol | 0.10 - 80 | 81.7 - 102.3 | 1.3 - 4.1 (Repeatability) 2.2 - 4.8 (Inter-day) | 0.014 | 0.042 | [5] |
| Raman Imaging | - | 100 - 10,000 | - | - | 100 | - | [2][6] |
| NIR Spectroscopy | - | 0 - 100 | - | - | - | - | [7] |
RSD: Relative Standard Deviation, CV: Coefficient of Variation, LOD: Limit of Detection, LOQ: Limit of Quantification, - : Not Reported
Experimental Protocols
The analysis of this compound in flour typically involves extraction, derivatization, clean-up, and instrumental analysis. Below is a generalized protocol based on common methodologies.
1. Sample Preparation and Extraction:
-
A representative sample of flour is accurately weighed.
-
This compound is extracted from the flour matrix using a suitable organic solvent, such as acetone (B3395972) or methanol, often aided by ultrasonication.[1][4]
2. Derivatization:
-
Since this compound lacks a chromophore suitable for UV detection and can be unstable, a derivatization step is often employed to enhance its detectability and stability.
-
Common derivatizing agents include triphenylphosphine (TPP) or xanthydrol.[1][5] The reaction converts ADA into a more stable derivative that is amenable to chromatographic analysis.
3. Clean-up:
-
The extract containing the ADA derivative is subjected to a clean-up procedure to remove interfering matrix components.
-
Solid-phase extraction (SPE) with a reversed-phase cartridge is a frequently used technique for this purpose.[1][4]
4. Instrumental Analysis:
-
The purified and concentrated derivative is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.[2]
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and specificity for confirmation and quantification.[1][5]
5. Quantification:
-
Quantification is typically performed using a calibration curve prepared with matrix-matched standards to account for matrix effects.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflow for the analysis of this compound in flour.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Semicarbazide formation in this compound-treated flour: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound in Wheat Flour and Prepared Flour Mixes. | Semantic Scholar [semanticscholar.org]
- 5. Determination of this compound in flour samples using high-performance liquid chromatography-tandem mass spectrometry with xanthydrol pre-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Destructive Quantitative Analysis of this compound Additives in Wheat Flour by High-Throughput Raman Imaging [journal.pan.olsztyn.pl]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Azodicarbonamide and Eco-Friendly Blowing Agents for Polymeric Foams
A comprehensive guide for researchers and industry professionals on the environmental and performance characteristics of key foaming agents.
The selection of a blowing agent is a critical determinant in the properties and environmental footprint of polymeric foams. For decades, Azodicarbonamide (ADC) has been a prevalent choice due to its high gas yield and cost-effectiveness. However, mounting environmental and health concerns have catalyzed the development and adoption of a new generation of eco-friendly blowing agents. This guide provides an objective comparison of the performance and environmental impact of this compound versus several leading sustainable alternatives, supported by available experimental data and standardized testing protocols.
Executive Summary
This compound, an exothermic chemical blowing agent, is highly efficient in creating foamed structures in a variety of polymers.[1] Its decomposition, however, releases hazardous substances, including ammonia (B1221849) and formamide, and it is classified as a Substance of Very High Concern (SVHC) in Europe due to its respiratory sensitizing properties. Furthermore, its breakdown products, semicarbazide (B1199961) and urethane, have raised concerns due to their potential carcinogenic effects.
In response, the industry has shifted towards more environmentally benign alternatives. These include endothermic chemical blowing agents, hydrocarbons, hydrofluoroolefins (HFOs), and mineral-based solutions. These alternatives offer significant improvements in environmental and health profiles, such as zero Ozone Depletion Potential (ODP) and very low Global Warming Potential (GWP), though their performance characteristics can vary. This guide will delve into a quantitative comparison to aid in the informed selection of blowing agents for specific research and development applications.
Quantitative Performance and Environmental Comparison
The following tables summarize key quantitative data for this compound and a selection of eco-friendly blowing agents. The data has been compiled from various studies and manufacturer specifications.
Table 1: General Properties and Environmental Impact
| Blowing Agent | Type | Decomposition Temperature (°C) | Gas Yield (ml/g) | GWP (100-year) | ODP | Key Decomposition Products |
| This compound (ADC) | Exothermic Chemical | ~200 - 230[2] | ~220 - 240[1] | Not directly applicable; impact is from decomposition products | 0 | Nitrogen, Carbon Monoxide, Carbon Dioxide, Ammonia, Formamide[2] |
| Sodium Bicarbonate / Citric Acid | Endothermic Chemical | ~160 - 210[2] | ~120[2] | Not directly applicable | 0 | Carbon Dioxide, Water |
| 4,4'-Oxybis(benzenesulfonylhydrazide) (OBSH) | Exothermic Chemical | ~160 | Not specified | Not directly applicable | 0 | Nitrogen, Water |
| Hydrocarbons (e.g., Pentane, Butane) | Physical | Boiling Point Dependent | Not applicable | <11[3] | 0 | Volatile Organic Compounds (VOCs) |
| Hydrofluoroolefins (HFOs) | Physical | Boiling Point Dependent | Not applicable | <2[4] | 0 | Non-ozone depleting substances |
| KY-ECO | Exothermic Chemical | ~150 | Not specified | Not directly applicable | 0 | Nitrogen |
| Alve-One® (Mineral-based) | Endothermic Chemical | Not specified | Not specified | Not directly applicable | 0 | Carbon Dioxide, Water |
Table 2: Performance in Polymer Foams (Illustrative examples)
| Blowing Agent | Polymer Matrix | Foam Density (g/cm³) | Cell Size (µm) | Key Mechanical Properties |
| This compound (ADC) | PLA | 0.53 - 0.599[2] | Can produce larger cells[2] | Can improve specific flexural strength and modulus at optimal concentrations.[5] |
| Sodium Bicarbonate / Citric Acid | PLA | 0.645[2] | Can produce finer cells[2] | Generally results in less density reduction compared to ADC.[2] |
| This compound (ADC) | HDPE/EVA/Rice Hull Composite | Density reduction is dependent on ADC loading.[6] | Strong dependence of cell size on blowing agent content.[6] | Higher density foams exhibit superior mechanical properties.[6] |
| Hydrocarbons (e.g., Cyclopentane) | Rigid Polyurethane | ~0.036 - 0.038 | Smaller cells compared to some physical blowing agents. | High compressive strength. |
| HFOs | Polyurethane | Not specified | Not specified | Can offer improved thermal insulation performance. |
| KY-ECO | Not specified | Not specified | Not specified | Claimed to have excellent physical properties such as elasticity and tear resistance. |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies. Below are summaries of key protocols used to assess the performance and environmental impact of blowing agents.
Thermal Decomposition Analysis
-
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize the thermal decomposition of chemical blowing agents.
-
TGA measures the weight loss of a sample as a function of temperature, which is used to determine the decomposition temperature range and the total gas yield.
-
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, identifying whether the decomposition is exothermic or endothermic.
-
-
Procedure: A small, precisely weighed sample of the blowing agent is heated at a constant rate in a controlled atmosphere (typically inert, like nitrogen). The TGA instrument records the weight change, while the DSC records the differential heat flow between the sample and a reference.
Analysis of Gaseous Decomposition Products
-
Methodology: The composition of the gases evolved during the thermal decomposition of chemical blowing agents is often analyzed using a combination of TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).
-
Procedure: As the blowing agent decomposes in the TGA furnace, the evolved gases are transferred to an FTIR gas cell. The FTIR spectrometer records the infrared spectrum of the gas mixture, allowing for the identification and quantification of the individual gaseous components.
Measurement of Volatile Organic Compound (VOC) Emissions
-
Methodology: Standardized methods such as ISO 16000 and VDA 278 are used to measure VOC emissions from foamed polymer products.
-
Procedure: The foam sample is placed in a controlled environmental chamber with a defined temperature, humidity, and air exchange rate. Air samples are collected from the chamber at specific time intervals onto sorbent tubes. The collected VOCs are then thermally desorbed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Assessment of Mechanical Properties of Foamed Polymers
-
Methodology: The mechanical properties of the resulting foams are evaluated using standardized tests, such as those outlined by ASTM and ISO.
-
Density: Measured according to standards like ASTM D3574.
-
Tensile Strength and Elongation: Determined using a universal testing machine as per ASTM D3574.
-
Compressive Strength: Measured according to ISO 844.
-
Tear Strength: Evaluated based on ASTM D3574.
-
-
Procedure: Standardized test specimens are prepared from the foamed material and subjected to controlled mechanical forces. The response of the material (e.g., deformation, fracture) is measured and used to calculate the relevant mechanical properties.
Life Cycle Assessment (LCA)
-
Methodology: A comprehensive environmental impact assessment is conducted following the ISO 14040 and 14044 standards.
-
Procedure: An LCA involves four main phases:
-
Goal and Scope Definition: Defining the purpose of the assessment, the functional unit (e.g., 1 kg of blowing agent), and the system boundaries (e.g., cradle-to-grave).
-
Life Cycle Inventory (LCI): Compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the blowing agent's life cycle.
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI results, such as global warming potential, ozone depletion potential, and human toxicity.
-
Mandatory Visualizations
Caption: Workflow for comparing the performance and environmental impact of different blowing agents.
Caption: Thermal decomposition pathway of this compound (ADC).
Caption: The iterative four-phase methodology of a Life Cycle Assessment (LCA).
Conclusion
The transition from this compound to eco-friendly blowing agents represents a significant step towards more sustainable polymer foam production. While ADC offers high efficiency in terms of gas generation and cost, its adverse environmental and health impacts are well-documented. Eco-friendly alternatives, such as endothermic chemical blowing agents, hydrocarbons, and HFOs, provide substantial benefits by reducing or eliminating hazardous emissions and possessing low to zero GWP and ODP values.
The selection of an appropriate blowing agent will depend on the specific requirements of the application, including the polymer matrix, desired foam properties, processing conditions, and regulatory landscape. For researchers and drug development professionals, where precision, purity, and safety are paramount, the adoption of cleaner blowing agent technologies is particularly crucial. This guide provides a foundational comparison to assist in making informed decisions that balance performance with environmental responsibility. Further research and development into novel blowing agents will continue to expand the palette of sustainable options for the polymer industry.
References
Correlation of thermal analysis data with foaming performance for Azodicarbonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal and foaming performance of Azodicarbonamide (ADC) against common alternatives, supported by experimental data. Understanding the correlation between thermal analysis data and foaming efficiency is critical for material selection and process optimization in the development of foamed polymers.
Correlation of Thermal Properties with Foaming Performance
The effectiveness of a chemical blowing agent is primarily determined by its thermal decomposition characteristics. Key parameters include the decomposition temperature, the rate of gas evolution, and the total volume of gas produced. An ideal blowing agent should have a decomposition temperature range that aligns with the processing temperature of the polymer to be foamed. The gas evolution rate influences the cell structure of the foam, while the gas yield dictates the foam density and expansion ratio.
This compound is an exothermic blowing agent, meaning its decomposition releases heat, which can sometimes be advantageous in polymer processing.[1] The thermal decomposition of ADC results in the evolution of gases including nitrogen, carbon monoxide, carbon dioxide, and ammonia, which form the cellular structure within the polymer matrix.[2]
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of this compound and its alternatives, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermal Properties of Selected Chemical Blowing Agents
| Blowing Agent | Type | Decomposition Temperature (°C) | Gas Yield (mL/g) | Key Characteristics |
| This compound (ADC) | Exothermic | 200 - 230[3] | 220 - 240[1] | High gas yield, cost-effective, decomposition can be accelerated by activators.[4] |
| p,p'-Oxybis(benzenesulfonylhydrazide) (OBSH) | Exothermic | 130 - 140[5] | Not specified in results | Lower decomposition temperature than ADC, produces fine, uniform cells with minimal discoloration.[1] |
| p-Toluenesulfonyl hydrazide (TSH) | Exothermic | 143 - 147[6] | 120 - 130[6] | Higher decomposition temperature than OBSH, suitable for high-temperature engineering plastics.[1] |
| Sodium Bicarbonate (and Citric Acid mixtures) | Endothermic | Starts around 160[3] | ~120[3] | Absorbs heat during decomposition, can produce finer cells, often used where heat generation is undesirable.[3] |
Table 2: Decomposition Gas Composition
| Blowing Agent | Major Gaseous Products | Minor Gaseous Products |
| This compound (ADC) | Nitrogen (N₂), Carbon Monoxide (CO) | Carbon Dioxide (CO₂), Ammonia (NH₃)[2] |
| p,p'-Oxybis(benzenesulfonylhydrazide) (OBSH) | Nitrogen (N₂) | Water Vapor[5] |
| p-Toluenesulfonyl hydrazide (TSH) | Nitrogen (N₂) | Water, Aryl disulphides, Sulphide sulphonates[3] |
| Sodium Bicarbonate (with Citric Acid) | Carbon Dioxide (CO₂) | Water (H₂O)[7] |
Experimental Protocols
Detailed methodologies for the thermal analysis of chemical blowing agents are crucial for obtaining reliable and comparable data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the blowing agent by measuring its mass loss as a function of temperature.
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the chemical blowing agent into a TGA crucible.[8][9]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
The onset temperature of mass loss is taken as the decomposition temperature.
-
The total mass loss corresponds to the volatile components released.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the blowing agent, determining whether the decomposition is exothermic or endothermic and quantifying the heat of decomposition.
Procedure:
-
Sample Preparation: Encapsulate 3-6 mg of the chemical blowing agent in an aluminum DSC pan.[8]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the decomposition of the agent.[8]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
An upward peak indicates an exothermic event (heat is released), while a downward peak indicates an endothermic event (heat is absorbed).
-
The peak temperature and the integrated area under the peak provide information about the decomposition temperature and the enthalpy of decomposition, respectively.
-
Logical Relationship between Thermal Analysis and Foaming Performance
The following diagram illustrates the logical workflow from the thermal properties of a chemical blowing agent to the final characteristics of the foamed polymer.
Caption: Correlation between thermal analysis data and foaming performance.
References
- 1. researchgate.net [researchgate.net]
- 2. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]
- 3. researchgate.net [researchgate.net]
- 4. ASTM, ISO and EN Standard Thermal Test Methods – TAL [ctherm.com]
- 5. researchgate.net [researchgate.net]
- 6. P-Toluenesulfonyl Hydrazide (TSH) 1576-35-8 Factory - Jinli Chemical [en.jinlichemical.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. teel.com [teel.com]
Quantitative comparison of byproduct formation from different blowing agents
A Quantitative Comparison of Byproduct Formation from Different Chemical Blowing Agents
This guide provides a detailed comparison of the thermal decomposition byproducts of several common chemical blowing agents. The information is intended for researchers, scientists, and drug development professionals working with these substances. The guide summarizes quantitative data, details experimental protocols for byproduct analysis, and presents a visual workflow for the comparison process.
Introduction to Chemical Blowing Agents
Chemical blowing agents are additives used in the production of polymeric foams. When heated, they decompose to release gases, which form the cellular structure of the foam. The composition of these released gases and other solid or liquid byproducts is a critical factor in material processing and final product properties, as well as in assessing environmental and health impacts. This guide focuses on the quantitative comparison of byproducts from four major classes of chemical blowing agents: azodicarbonamide (ADC), sulfonyl hydrazides, hydrazocarbonamides, and sodium bicarbonate.
Quantitative Comparison of Byproducts
The following table summarizes the known decomposition byproducts of the selected blowing agents. It is important to note that the quantitative data available in the scientific literature is not always directly comparable due to variations in experimental conditions.
| Blowing Agent Class | Specific Compound | Byproduct | Quantitative Yield (%) | Analytical Method | Source |
| Azo Compounds | This compound (ADC) | Nitrogen (N₂) | Not specified | TGA-FTIR | [1] |
| Carbon Monoxide (CO) | Not specified | TGA-FTIR | [1] | ||
| Carbon Dioxide (CO₂) | 53% | TGA-FTIR | [1] | ||
| Ammonia (NH₃) | 4% | TGA-FTIR | [1] | ||
| Sulfonyl Hydrazides | 4,4'-Oxybis(benzenesulfonylhydrazide) (OBSH) | Nitrogen (N₂) | ~95% | Not specified | [2] |
| Water (H₂O) | Small amount | Not specified | [2] | ||
| Polymeric Sulfur Compounds | Solid residue | Not specified | |||
| p-Toluenesulfonyl hydrazide (TSH) | Nitrogen (N₂) | Not specified | TGA-MS, DSC, ARC | [3] | |
| Water (H₂O) | Not specified | TGA-MS, DSC, ARC | [3] | ||
| Aryl disulfides | Not specified | TGA-MS, DSC, ARC | [3] | ||
| Sulfide sulfonates | Not specified | TGA-MS, DSC, ARC | [3] | ||
| Hydrazocarbonamides | Hydrthis compound | Ammonia (NH₃) | Not specified | Not specified | |
| Carbon Dioxide (CO₂) | Not specified | Not specified | |||
| Inorganic Carbonates | Sodium Bicarbonate (NaHCO₃) | Carbon Dioxide (CO₂) | Not specified | TGA | |
| Water (H₂O) | Not specified | TGA |
Note: "Not specified" indicates that while the byproduct is known to be formed, specific quantitative data under comparable experimental conditions was not found in the reviewed literature.
Experimental Protocols
The primary methods for analyzing the thermal decomposition of blowing agents and quantifying their byproducts are Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
General Protocol for TGA-FTIR/MS Analysis
This protocol provides a general framework for the quantitative analysis of blowing agent byproducts. Specific parameters should be optimized for each blowing agent and the polymer matrix in which it is used.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS). A common setup is a NETZSCH PERSEUS® TG 209 F1 Libra® or similar.[1]
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the blowing agent into an alumina (B75360) or platinum crucible.
3. TGA Method:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above its complete decomposition point (e.g., 400-600 °C) at a controlled heating rate (e.g., 5-20 K/min).[1]
-
Data Collection: Continuously record the sample mass as a function of temperature and time.
4. FTIR/MS Method:
-
Transfer Line: The evolved gases from the TGA are transferred to the FTIR gas cell or MS inlet via a heated transfer line (typically heated to 200-250 °C to prevent condensation).
-
FTIR Analysis: Continuously collect infrared spectra of the evolved gases. Identify the gaseous byproducts by comparing their spectra to reference libraries.
-
MS Analysis: Continuously acquire mass spectra of the evolved gases. Identify the byproducts based on their mass-to-charge ratio and fragmentation patterns.
5. Quantification:
-
Calibration: For quantitative analysis, create a calibration curve for each identified gaseous byproduct using a certified gas standard or a compound that releases a known amount of the gas upon decomposition (e.g., ammonium (B1175870) bicarbonate for ammonia, water, and carbon dioxide).[1]
-
Data Analysis: Integrate the absorbance peaks (FTIR) or ion currents (MS) corresponding to each byproduct over the decomposition temperature range. Use the calibration curve to convert these integrated values into the mass or percentage of each byproduct released.
Visualizations
Logical Workflow for Byproduct Comparison
The following diagram illustrates the logical workflow for the quantitative comparison of byproducts from different blowing agents.
References
Safety Operating Guide
Proper Disposal of Azodicarbonamide: A Guide for Laboratory Professionals
The proper disposal of azodicarbonamide is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. The substance is a respiratory sensitizer (B1316253) and may cause allergy or asthma symptoms if inhaled.[1][2][3][4] It is also a flammable solid and can form combustible or explosive dust concentrations in the air.[2][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a particulate filter respirator, protective gloves, and safety goggles.[1][6][7]
-
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][5][8] Use non-sparking tools when handling.[1]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][4][8][9]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all applicable local, regional, and national hazardous waste regulations.[1][3][10]
-
Container Management:
-
Collection of Spilled or Waste Material:
-
For spills, sweep the substance into a covered, sealable container.[1][6] If appropriate, moisten the material first to prevent dusting.[1][6]
-
Carefully collect the remainder of the material, preferably using a vacuum cleaner, taking care to avoid creating a dust cloud.[8]
-
Place the collected material into a suitable, labeled container for disposal.[2][11]
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][2][3]
-
After prior treatment, the product may be disposed of in an incinerator designed for hazardous waste.[8]
-
Crucially, prevent the product from entering drains, surface water, or sewer systems.[3][4][8][11]
-
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the handling, transport, and environmental impact of this compound.
| Parameter | Value | Source(s) |
| Transport Information | ||
| UN Number | 3242 | [2][3][4][5] |
| UN Proper Shipping Name | This compound | [2][3][4][5] |
| UN Hazard Class | 4.1 (Flammable Solid) | [2][3][6] |
| UN Packing Group | II | [2][3][6] |
| Physical/Chemical Properties | ||
| Decomposition Temperature | 201-205°C (in air) | |
| Sensitivity Temperature | Sensitive to temperatures exceeding 50°C (122°F) | [1] |
| Ecotoxicity Data | ||
| LC50 (Fathead Minnow, 96h) | >= 50 mg/L | [3][5] |
| EC50 (Daphnia magna, 48h) | 11 mg/L | [3][5][11] |
| EC50 (Green Algae, 72h) | > 36.1 mg/L | [3][5] |
| EC50 (Activated Sludge, 3h) | 800 mg/L | [3][5] |
Experimental Protocols
The reviewed safety data sheets and chemical guides do not provide specific experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes. The literature notes that it reacts with hot water to produce nitrogen, carbon monoxide, and ammonia, and decomposes in hot hydrochloric acid, but detailed procedural methodologies for waste treatment are not specified.[1] Therefore, disposal must be carried out through a certified hazardous waste management facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound (CICADS) [inchem.org]
- 7. nbinno.com [nbinno.com]
- 8. harwick.com [harwick.com]
- 9. research.uga.edu [research.uga.edu]
- 10. Safety Tips for Using AC this compound Blowing Agent: Essential Guidelines for Safe Handling [zjshuntaitech.com]
- 11. fishersci.fr [fishersci.fr]
Safeguarding Your Research: A Comprehensive Guide to Handling Azodicarbonamide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Azodicarbonamide. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a yellow to orange-red crystalline powder, is primarily used as a blowing agent in the plastics and rubber industries.[1][2] While effective in its industrial applications, it presents potential health hazards, particularly through inhalation of its dust, which can lead to respiratory irritation and sensitization.[3] Therefore, strict adherence to the following personal protective equipment (PPE), handling, storage, and disposal protocols is mandatory.
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PEL) from the U.S. Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[4][5] NIOSH has concluded that exposure to particulate this compound presents a potential respiratory health hazard.[4] While sometimes treated as a nuisance dust, this classification is not considered appropriate due to its biological activity.[4] For reference, historical and international limits are provided below.
| Jurisdiction | Exposure Limit | Value | Notes |
| United Kingdom | Maximum Exposure Limit (8-hour TWA) | 1.0 mg/m³ | --- |
| United Kingdom | Short-Term Exposure Limit (15-min) | 3.0 mg/m³ | --- |
| OSHA (General Industry) | Nuisance Dust (Total Dust) | 15 mg/m³ | Not considered appropriate for this compound due to its biological activity.[4] |
| OSHA (General Industry) | Nuisance Dust (Respirable Fraction) | 5 mg/m³ | Not considered appropriate for this compound due to its biological activity.[4] |
TWA : Time-Weighted Average
Personal Protective Equipment (PPE) Protocol
The primary route of exposure to this compound is through the inhalation of dust particles and direct contact with the skin and eyes. The following PPE is mandatory for all personnel handling this compound.
Respiratory Protection
A NIOSH-approved air-purifying respirator equipped with a P100 particulate filter is required to prevent the inhalation of this compound dust.[3] In case of inadequate ventilation, a full-face supplied-air respirator should be used.[6]
Hand Protection
| Glove Material | General Chemical Resistance |
| Nitrile Rubber | Good resistance to oils, greases, some organic solvents, weak acids, and weak caustics.[9] Poor resistance to ketones, strong acids, and aromatic hydrocarbons.[9] |
| Neoprene | Good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[8] |
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be necessary for operations with a high potential for dust generation.
Protective Clothing
Wear appropriate protective clothing to prevent skin exposure.[10] This includes a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of dust exposure, disposable coveralls may be necessary.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don the required personal protective equipment as outlined above.
-
-
Handling :
-
Spill Response :
-
In case of a spill, immediately evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For large spills, consider initial evacuation for at least 250 meters (800 feet) in all directions.[3][11]
-
-
Decontamination :
-
Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.
-
Remove and launder contaminated clothing separately from other lab wear.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10]
-
Keep containers tightly closed and in their original packaging.[10]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.
-
Waste should be collected in sealed, labeled containers.
-
Do not flush this compound down the drain or dispose of it in the regular trash.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdc.gov [cdc.gov]
- 5. harwick.com [harwick.com]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. fishersci.fr [fishersci.fr]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
